Product packaging for 2H-chromene-3-carbothioamide(Cat. No.:CAS No. 423768-57-4)

2H-chromene-3-carbothioamide

Cat. No.: B1305968
CAS No.: 423768-57-4
M. Wt: 191.25 g/mol
InChI Key: KANWCAMIRWAFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Chromene-3-carbothioamide (CAS 423768-57-4) is a synthetically versatile scaffold based on the chromene core, a heterocyclic structure of significant interest in medicinal chemistry due to its wide spectrum of reported biological activities . Chromene and coumarin (2-oxo-2H-chromene) derivatives are recognized for their antitumor, antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable templates in drug discovery . The incorporation of the carbothioamide group (-C(=S)N) enhances the molecule's potential for hydrogen bonding and metal chelation, which can be leveraged to develop novel bioactive compounds and metal complexes with enhanced biological efficacy . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, such as 2-iminochromene derivatives, which have shown promising antimicrobial activity against various bacterial species and fungi like C. albicans . Furthermore, the chromene nucleus is a privileged structure in anticancer agent development, with derivatives demonstrated to inhibit the growth of various human cancer cell lines and induce apoptosis through mechanisms such as caspase activation and suppression of the NF-κB signaling pathway . The structural flexibility of the this compound core allows for extensive structural modifications, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for specific cellular targets . This product is intended for research and development purposes only. CAS Number : 423768-57-4 Molecular Formula : C10H9NOS Molecular Weight : 191.25 Safety Note : This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NOS B1305968 2H-chromene-3-carbothioamide CAS No. 423768-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-chromene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANWCAMIRWAFHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380185
Record name 2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-57-4
Record name 2H-1-Benzopyran-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2H-chromene derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. This technical guide outlines a comprehensive, proposed synthetic pathway for 2H-chromene-3-carbothioamide. As a direct synthesis is not prominently reported in the current literature, this document details a robust, three-stage approach: (1) synthesis of a 2H-chromene-3-carboxylic acid precursor, (2) amidation to form 2H-chromene-3-carboxamide, and (3) subsequent thionation to yield the target compound. Detailed experimental protocols, tabulated quantitative data for analogous reactions, and workflow visualizations are provided to facilitate its practical implementation in a research and development setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-stage process. This pathway leverages established synthetic methodologies for the formation of the chromene core, followed by standard functional group transformations to achieve the desired carbothioamide moiety.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation cluster_2 Stage 3: Thionation start N-Phenoxyacetamide + Methyleneoxetanone stage1 Rhodium(III)-Catalyzed [3+3] Annulation start->stage1 product1 2H-Chromene-3-carboxylic Acid stage1->product1 stage2 Amide Coupling (e.g., DCC/DMAP) product1->stage2 product2 2H-Chromene-3-carboxamide stage2->product2 stage3 Thionation with Lawesson's Reagent product2->stage3 final_product This compound stage3->final_product

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2H-Chromene-3-carboxylic Acid

This stage focuses on constructing the core heterocyclic structure. A modern and efficient method involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade.[1][2]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add methyleneoxetanone (0.3 mmol, 1.5 equiv) and anhydrous acetonitrile (MeCN, 1.0 mL) under an argon atmosphere.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 60°C.

  • Stir the reaction for the specified time (typically 12-24 hours) and monitor for completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2H-chromene-3-carboxylic acid.

Table 1: Quantitative Data for 2H-Chromene-3-carboxylic Acid Synthesis

Entry N-Phenoxyacetamide Substituent Yield (%) Temperature (°C) Time (h) Reference
1 Unsubstituted 42-60 60 24 [2]
2 4-Methyl 85 60 12 [2]
3 4-Methoxy 88 60 12 [2]
4 4-Fluoro 75 60 24 [2]

| 5 | 4-Chloro | 71 | 60 | 24 |[2] |

Stage 2: Synthesis of 2H-Chromene-3-carboxamide

The carboxylic acid precursor is converted to the primary amide using standard peptide coupling reagents.[3]

Experimental Protocol:

  • Dissolve 2H-chromene-3-carboxylic acid (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the solution.

  • In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 equiv) in dry CH₂Cl₂.

  • Cool the carboxylic acid solution to 0°C in an ice bath.

  • Slowly add the DCC solution to the carboxylic acid solution.

  • Stir the mixture at 0°C for 30 minutes, then add a solution of ammonia in dioxane or bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with cold CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 2H-chromene-3-carboxamide.

Table 2: Quantitative Data for Analogous Amide Synthesis

Entry Carboxylic Acid Substrate Coupling Reagents Amine Source Yield (%) Reference
1 8,8-Dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid DCC, DMAP Aniline 85 [3]
2 Coumarin-3-carboxylic acid HATU, Et₃N Anilines 43-51 [3]

| 3 | 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid chloride | Various amines | - | 72-73 |[4] |

Stage 3: Synthesis of this compound

The final step is the thionation of the carboxamide. Lawesson's reagent is the classic and most effective reagent for this transformation.[5][6][7]

Experimental Protocol:

  • Suspend 2H-chromene-3-carboxamide (1.0 equiv) in anhydrous toluene or dioxane in a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add Lawesson's reagent (0.5-0.6 equiv) to the suspension.

  • Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude residue can be purified directly by flash column chromatography on silica gel to separate the product from phosphorus-containing byproducts.

  • Alternatively, the crude solid can be triturated with a suitable solvent to precipitate the product, which is then collected by filtration.

Table 3: Quantitative Data for Thionation of Amides with Lawesson's Reagent

Entry Substrate Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Benzamide Toluene 110 2 95 [8]
2 Nicotinamide Dioxane 100 3 92 [8]

| 3 | Various Amides | Toluene | Reflux | 1-3 | 80-98 |[7] |

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logical progression of the synthetic strategy.

cluster_workflow General Experimental Workflow start Combine Reactants & Catalyst reaction Microwave or Conventional Heating start->reaction workup Reaction Work-up (Filtration/Extraction) reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for a synthetic step.

title Logical Progression of Synthesis step1 Stage 1: Core Formation Precursors: N-Phenoxyacetamide, Methyleneoxetanone Catalyst: Rh(III) Complex Product: 2H-Chromene-3-carboxylic Acid step2 Stage 2: Amidation Precursor: Carboxylic Acid Reagents: DCC/DMAP, Ammonia Product: 2H-Chromene-3-carboxamide step1->step2 Key Intermediate step3 Stage 3: Thionation Precursor: Carboxamide Reagent: Lawesson's Reagent Product: this compound step2->step3 Key Intermediate final_product Target Molecule step3->final_product Final Product

Caption: Logical relationship of the synthetic stages.

References

An In-depth Technical Guide to the Chemical Properties of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2H-chromene-3-carbothioamide and its derivatives. The information is curated for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships of this class of compounds.

Physicochemical and Spectroscopic Properties

While specific experimental data for the parent this compound is limited in publicly available literature, data for closely related and substituted analogs provide valuable insights into its chemical characteristics. The core structure is a versatile scaffold in synthetic chemistry.[1][2]

Table 1: Physicochemical Properties of this compound Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
2-oxo-2H-chromene-3-carbothioamideC₁₀H₇NO₂S205.2369015-65-2[3]
7-hydroxy-2-oxo-2H-chromene-3-carbothioamideC₁₀H₇NO₃S221.2369015-66-3[4]
2-imino-6-methoxy-2H-chromene-3-carbothioamideC₁₁H₁₀N₂O₂S234.2871796-75-3[5]

Table 2: Spectroscopic Data for a Representative Analog: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [6][7]

Spectroscopic TechniqueObserved Data
¹H-NMR Signals for methylene groups at 2.79 and 3.53 ppm (triplet and quartet, respectively). Methoxy group singlet at 3.71 ppm. Amino group proton as a triplet at 8.74 ppm. CH proton from the heterocyclic ring at 8.87 ppm (singlet).
¹³C-NMR C=O group signals at 161.42 ppm and 160.87 ppm. Methylene carbons at 41.41 ppm and 34.55 ppm. Methoxy carbon at 55.44 ppm.
IR Spectroscopy Key functional groups identified through specific vibrational patterns.
Mass Spectrometry Molecular weight accurately determined.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the versatile 2-imino-2H-chromene-3-carbo(thio)amides as key building blocks.[1][2] The presence of imino and amide/thioamide groups makes the C-4 position of the pyran ring a primary reactive site.[1][2]

General Synthesis of 2-Imino-2H-chromene-3-carboxamide

A common method for the synthesis of the precursor, 2-imino-2H-chromene-3-carboxamide, involves a Knoevenagel condensation followed by intramolecular cyclization of salicylaldehyde with cyanoacetamide.[8]

Experimental Protocol: Synthesis of 2-Imino-2H-chromene-3-carboxamide

  • To a solution of salicylaldehyde and cyanoacetamide in absolute ethanol, add a few drops of triethylamine.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by evaporation of the solvent followed by purification, often through recrystallization.

Reactivity and Further Transformations

The 2-imino-2H-chromene-3-carbo(thio)amide scaffold can be further modified to generate a diverse range of heterocyclic compounds. For instance, they can undergo reactions with various phosphorus esters and sulfides to create novel fused heterocyclic systems.[2][8]

Biological Activity and Potential Applications

Derivatives of the this compound core have demonstrated promising biological activities, particularly as antioxidant and cytotoxic agents.

Antioxidant Activity

Several studies have reported the antioxidant potential of chromene derivatives.[8] The evaluation of this activity is commonly performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay [9][10]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to varying concentrations of the test compound.

  • A control containing the solvent and DPPH solution is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against compound concentration.

Cytotoxic Activity

The cytotoxic effects of chromene derivatives against various cancer cell lines have been investigated, highlighting their potential as anticancer agents.[2][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and cytotoxicity.[1][12][13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay [1][12][13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the anticancer activity of chromene derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][11][16]

Some chromene derivatives have been found to activate the extrinsic apoptotic pathway, as evidenced by the cleavage of caspase-8 and PARP.[2] Additionally, certain analogs can disrupt microtubule polymerization, leading to mitotic arrest and subsequent cell death.[2][11] The structure-activity relationship studies suggest that the presence of specific functional groups, such as a 4-aryl moiety, a 3-cyano group, and a 2-amino group, can be crucial for cytotoxic activity.[16]

Diagram: Generalized Experimental Workflow for Biological Activity Screening

G A Synthesis of This compound Derivatives B Characterization (NMR, IR, MS) A->B C Antioxidant Activity Screening (DPPH Assay) A->C D Cytotoxicity Screening (MTT Assay) A->D E Determination of IC50 Values C->E D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Identification of Lead Compounds F->G

Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram: Simplified Logic of an MTT Cytotoxicity Assay

G A Viable Cells B Add Test Compound A->B C Incubate B->C D Cell Death? C->D E Add MTT Reagent D->E No G Little or no Formazan formation D->G Yes F Mitochondrial enzymes reduce MTT to Formazan (Purple) E->F H Solubilize Formazan F->H G->H I Measure Absorbance H->I H->I J High Absorbance (High Viability) I->J K Low Absorbance (Low Viability) I->K

Caption: A logical flow diagram illustrating the principle of the MTT assay for determining cell viability.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and diseases related to oxidative stress. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds for biological screening. Further research is warranted to fully elucidate the structure-activity relationships and specific molecular targets of these compounds to advance their potential clinical applications.

References

Spectroscopic Characterization of 2H-Chromene-3-Carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of chromene-3-carbothioamide scaffolds. Due to the limited availability of published data for the specific molecule 2H-chromene-3-carbothioamide, this document utilizes data from the closely related and well-characterized analogue, 2-imino-2H-chromene-3-carboxamide , as a representative example for spectroscopic analysis. The experimental protocols and expected spectral features are presented to guide researchers in the analysis of this class of compounds.

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of this core at the 3-position with a carbothioamide group introduces a versatile pharmacophore known for its coordination properties and potential as a therapeutic agent. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation and to ensure the purity and identity of synthesized compounds for drug development and scientific research.

This guide details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize the this compound framework, providing experimental protocols and interpretation of spectral data.

Synthesis Protocol

The synthesis of 2-imino-2H-chromene-3-carbo(thio)amides is typically achieved through a multicomponent reaction involving salicylaldehyde and an active methylene compound.[2][3] A plausible and common method for synthesizing the target compound's analogue, 2-imino-2H-chromene-3-carboxamide, involves the Knoevenagel condensation of salicylaldehyde with cyanoacetamide, followed by an intramolecular cyclization.[4][5]

Proposed Synthesis of 2-imino-2H-chromene-3-carboxamide

Materials:

  • Salicylaldehyde

  • Cyanoacetamide

  • Absolute Ethanol

  • Triethylamine (catalyst)

Procedure:

  • A solution of salicylaldehyde (1 equivalent) and cyanoacetamide (1 equivalent) is prepared in absolute ethanol.

  • A catalytic amount of triethylamine (a few drops) is added to the solution.[5]

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield 2-imino-2H-chromene-3-carboxamide.[5]

The workflow for the synthesis and subsequent characterization is illustrated in the diagram below.

G Figure 1. General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents Salicylaldehyde + Cyanoacetamide solvent Ethanol + Triethylamine (catalyst) reagents->solvent reaction Knoevenagel Condensation & Intramolecular Cyclization solvent->reaction product Crude 2-imino-2H-chromene- 3-carboxamide reaction->product purification Filtration & Washing product->purification final_product Purified Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data Structure Elucidation & Purity Assessment nmr->data ir->data ms->data

Figure 1. General Experimental Workflow

Spectroscopic Characterization

The structural confirmation of the synthesized chromene derivative relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[4]

Experimental Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data (Analogue: 2-imino-2H-chromene-3-carboxamide): The proton NMR spectrum will show characteristic signals for the aromatic protons of the chromene ring system and the protons of the substituent groups.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-4~8.56s
H-5~7.95d
H-6~7.37t
H-7~7.77t
H-8~7.44d
NH (Amide)~7.21br s
OH (Tautomer)~4.56br s
Note: Data is representative and sourced from studies on 2-imino-2H-chromene-3-carboxamide derivatives in DMSO-d₆.[4] Chemical shifts can vary based on solvent and substitution.

¹³C NMR Spectral Data (Analogue: 2-imino-2H-chromene-3-carboxamide): The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (Imino C=N)~161.9
C-3~170.9
C-4~111.0
C-4a~151.9
C-5~133.0
C-6~115.9
C-7~123.6
C-8~120.9
C-8a~120.7
C=O (Amide)~170.9
Note: Data is representative and sourced from studies on derivatives of the title compound's analogue.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupWavenumber (ν, cm⁻¹)Description
N-H Stretch (Amide/Imino)3400 - 3100Broad or sharp bands
C-H Stretch (Aromatic)3100 - 3000
C=O Stretch (Amide)~1690 - 1670Strong absorption (Amide I)
C=N Stretch (Imino)~1670 - 1630
C=C Stretch (Aromatic)1610 - 1560
C-O-C Stretch (Ether)~1250 - 1100Asymmetric stretch in pyran ring
Note: Values are based on data for 2-imino-2H-chromene-3-carboxamide and related structures.[4] For a carbothioamide, the C=S stretch would be expected in the 1250-1050 cm⁻¹ region.

The relationship between the key structural features and their expected spectroscopic signals is visualized below.

Figure 2. Structure-Spectra Correlation Logic
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help in structural confirmation.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • For HRMS, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

Expected Fragmentation: For 2H-chromene derivatives, the protonated molecular ion [M+H]⁺ is typically observed.[6] The fragmentation of the chromene ring is a key diagnostic feature. Common fragmentation pathways include:

  • Loss of small molecules: Neutral losses such as CO (28 Da) or radicals like CH₃ (15 Da) can occur depending on the substitution pattern.[6]

  • Ring Cleavage: The chromene ring can undergo cleavage, leading to characteristic fragment ions.[6]

  • Side-chain Fragmentation: The carbothioamide group may fragment, for example, through the loss of H₂S or related fragments.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and Mass Spectrometry provides unequivocal evidence for the structure of this compound and its analogues. The combination of ¹H and ¹³C NMR defines the core structure and substitution pattern, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and development of novel chromene-based compounds.

References

Crystal Structure of 2H-Chromene-3-Carbothioamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2H-chromene-3-carbothioamide derivatives, a class of compounds of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing detailed structural data and experimental methodologies.

Introduction

2H-chromene derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities.[1] The incorporation of a carbothioamide moiety at the 3-position of the 2H-chromene scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents, with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent and selective drug candidates. This guide focuses on the detailed crystallographic analysis of selected this compound derivatives, providing a foundation for further research in this promising area.

Experimental Protocols

The determination of the crystal structure of this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following sections outline the typical experimental procedures for synthesis and crystallographic analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves a multi-step process. A general workflow is depicted below.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials (e.g., Substituted Salicylaldehyde, Malononitrile Derivative) B Condensation Reaction (e.g., Knoevenagel Condensation) A->B C Intermediate Product (e.g., 2-Amino-4H-chromene-3-carbonitrile) B->C D Thionation Reaction (e.g., with Lawesson's Reagent) C->D E Final Product (this compound Derivative) D->E F Dissolution in Suitable Solvent (e.g., Ethanol, DMF) E->F G Slow Evaporation or Cooling F->G H Single Crystal Formation G->H

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

A typical synthesis involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as a malononitrile derivative, to form a 2-amino-4H-chromene-3-carbonitrile intermediate. This intermediate is then subjected to a thionation reaction, often using a reagent like Lawesson's reagent, to yield the desired this compound.

For single-crystal growth, the purified product is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide) to achieve a supersaturated solution. High-quality single crystals are typically obtained through slow evaporation of the solvent at room temperature or by controlled cooling of the saturated solution.

X-ray Crystallography

The crystal structures are determined using a single-crystal X-ray diffractometer.

G X-ray Crystallography Workflow A Crystal Mounting B Data Collection (Diffractometer, e.g., Bruker SMART APEXII) A->B C Data Reduction and Correction (e.g., SADABS) B->C D Structure Solution (e.g., Direct Methods - SHELXS) C->D E Structure Refinement (e.g., Full-matrix least-squares - SHELXL) D->E F Final Crystallographic Data (CIF file) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on the diffractometer, and diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes corrections for absorption effects. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data for selected this compound derivatives.

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₁₄ClN₃OS
Formula Weight343.83
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2857 (12)
b (Å)15.3082 (16)
c (Å)18.5241 (18)
β (°)90
Volume (ų)3483.9 (6)
Z8
Temperature (K)296
Wavelength (Å)0.71073
R-factor (%)5.0

Table 2: Selected Bond Lengths (Å)

BondLength
C=S1.668 (2)
N-N1.367 (2) - 1.369 (2)
C-N1.324 (3) - 1.361 (3)

Table 3: Selected Bond and Torsion Angles (°)

AngleValue
S1=C11—N2—N1-172.62 (17)
Dihedral angle (chromene moiety and phenyl ring)61.18 (9)

Data extracted from Jayakumar et al. (2015).[2][3] The pyran ring of the chromene moiety in this compound adopts a screw-boat conformation.[2][3] The C=S bond length is intermediate between a typical single and double bond, indicating partial double-bond character.[2][3]

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-cyclohexylhydrazinecarbothioamide

Table 4: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₂₀ClN₃OS
Formula Weight349.87
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.2857 (12)
b (Å)15.3082 (16)
c (Å)18.5241 (18)
α, β, γ (°)90
Volume (ų)3483.9 (6)
Z8
Temperature (K)296
Wavelength (Å)0.71073
R-factor (%)5.0

Data extracted from Gangadharan et al. (2014).[4][5] In this derivative, the cyclohexyl ring adopts a chair conformation.[4][5] The mean plane of the central thiourea core forms a dihedral angle of 26.56 (9)° with the mean plane of the chromene moiety.[4][5]

Biological Activity and Signaling Pathways

2H-chromene derivatives have been reported to exhibit a wide array of pharmacological activities, with anticancer effects being particularly prominent.[6][7]

Anticancer Activity

Recent studies have highlighted the potential of novel chromene derivatives as specific inhibitors of triple-negative breast cancer (TNBC) cell proliferation. These compounds have been shown to induce mitotic arrest, cell multinucleation, and senescence.

A key mechanism of action for some of these derivatives involves the destabilization of the microtubule network by binding to the colchicine binding site of β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Apoptotic Signaling Pathway

The induction of apoptosis by these chromene derivatives has been shown to proceed via the extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the cell surface, leading to a cascade of caspase activation.

G Extrinsic Apoptotic Pathway Induced by Chromene Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR Death Receptor Casp8 Caspase-8 (activated) DR->Casp8 activates Chromene Chromene Derivative Tubulin β-Tubulin Chromene->Tubulin binds to colchicine site Microtubule Microtubule Destabilization Tubulin->Microtubule Casp37 Caspase-3/7 (activated) Casp8->Casp37 activates PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

References

The Multifaceted Biological Activities of 2H-Chromene-3-Carbothioamide and Its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a carbothioamide functional group at the 3-position of the 2H-chromene ring system gives rise to 2H-chromene-3-carbothioamide, a class of compounds with promising therapeutic potential. This technical guide provides an in-depth analysis of the reported biological activities of this compound and its close structural analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of the 2H-chromene core have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound is emerging, extensive research on the closely related 2H-chromene-3-carboxamide derivatives provides valuable insights into their potential as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected 2H-chromene derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrileHepG-2 (Liver)> 50Doxorubicin4.5 ± 0.2
HT-29 (Colon)3.8 ± 0.1Doxorubicin5.2 ± 0.3
MCF-7 (Breast)7.2 ± 0.4Doxorubicin6.8 ± 0.5
Novel dihydropyrazole-linked 2H-chromen (Compound 10a)HepG2 (Liver)0.98 ± 0.11 (Telomerase inhibition)--

Note: Data for this compound is currently limited in publicly available literature. The data presented for the carboxamide and other derivatives are intended to highlight the potential of the broader class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Activity

2H-chromene derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The carbothioamide moiety is known to contribute to the antimicrobial properties of various heterocyclic compounds, suggesting that 2H-chromene-3-carbothioamides are promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2H-chromene-3-carboxamide derivative (3a)Bacillus cereus62.5Streptomycin125
2H-chromene-3-carboxamide derivative (3c)Bacillus cereus62.5Streptomycin125
2H-chromene-3-carboxamide derivative (4c)Bacillus cereus62.5Streptomycin125
2H-chromene-3-carboxamide derivative (4a)Gram-negative bacteria-Streptomycin-
2H-chromene-3-carboxamide derivative (4b)Candida albicans-Nystatin-
Aspergillus niger-Nystatin-
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity.

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The sterile agar is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Enzyme Inhibition

The ability of 2H-chromene derivatives to inhibit specific enzymes is another area of active research. For instance, certain derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.

Quantitative Enzyme Inhibition Data

Enzyme inhibitory activity is typically reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound/DerivativeEnzymeIC50 (µM)
N-(2-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamideCarbonic Anhydrase IX-
N-(4-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamideCarbonic Anhydrase IX-
4-(2-Oxo-2H-chromene-3-carbonyl)-N-phenylpiperazine-1-carbothioamideCarbonic Anhydrase IX-

Note: While the synthesis of these carbothioamide derivatives and their evaluation as carbonic anhydrase inhibitors have been reported, specific IC50 values were not available in the abstracts reviewed. Further investigation of the primary literature is required to obtain this quantitative data.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to measure carbonic anhydrase activity is based on the esterase activity of the enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and a solution of a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in a buffer.

  • Inhibitor Addition: The test compound is pre-incubated with the enzyme solution for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Absorbance Measurement: The hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. While the precise signaling pathways for the carbothioamide derivatives are still under investigation, studies on related 2H-chromene compounds have implicated pathways such as the Wnt/β-catenin signaling pathway and the regulation of human telomerase reverse transcriptase (hTERT) expression in their anticancer effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Some 2H-chromene derivatives have been shown to modulate this pathway.

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State APC_Axin_GSK3b APC/Axin/GSK3β Complex beta_catenin_p Phosphorylated β-catenin APC_Axin_GSK3b->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_Groucho TCF/Groucho Repressor Complex Target_Gene_Off Target Gene Expression OFF Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh GSK3b_i GSK3β (Inhibited) Dsh->GSK3b_i Inhibition of Destruction Complex beta_catenin_s Stabilized β-catenin beta_catenin_n β-catenin beta_catenin_s->beta_catenin_n Translocation Nucleus Nucleus TCF_Lef TCF/LEF beta_catenin_n->TCF_Lef Binding Target_Gene_On Target Gene Expression ON TCF_Lef->Target_Gene_On Activation Chromene_Derivative This compound Derivative (Hypothesized) Chromene_Derivative->GSK3b_i Chromene_Derivative->beta_catenin_s Inhibition of Stabilization

Wnt/β-catenin signaling pathway and potential intervention by 2H-chromene derivatives.
Regulation of hTERT Expression

Human telomerase reverse transcriptase (hTERT) is a catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and is reactivated in the majority of cancer cells. Inhibition of hTERT expression is a promising strategy for cancer therapy.

hTERT_Regulation cluster_promoter hTERT Gene Promoter cluster_transcription_factors Transcription Factors Promoter E-box | Sp1 sites hTERT_Gene hTERT Gene Promoter->hTERT_Gene Initiates Transcription c_Myc c-Myc c_Myc->Promoter Binds to E-box Sp1 Sp1 Sp1->Promoter Binds to Sp1 sites NFAT NFAT NFAT->hTERT_Gene Direct Activation hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Telomerase Active Telomerase hTERT_mRNA->Telomerase Translation Cell_Immortalization Cell Immortalization & Proliferation Telomerase->Cell_Immortalization Chromene_Derivative This compound Derivative (Hypothesized) Chromene_Derivative->hTERT_Gene Inhibition of Expression

Simplified overview of hTERT gene regulation and potential inhibition by 2H-chromene derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. The available data on closely related analogs suggest significant potential in the fields of oncology, infectious diseases, and enzyme inhibition. However, a clear need exists for more focused research on the carbothioamide derivatives themselves to fully elucidate their biological activity profile and mechanisms of action.

Future research should prioritize:

  • The synthesis and screening of a broader library of this compound derivatives.

  • Comprehensive in vitro and in vivo studies to determine their efficacy and safety.

  • Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

Such efforts will be instrumental in translating the therapeutic potential of this interesting class of molecules into clinical applications.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel 2H-Chromene-3-carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising new class of heterocyclic compounds: 2H-chromene-3-carbothioamides. These novel structures hold significant potential for the development of new therapeutic agents, demonstrating a range of biological activities. This document details the synthetic pathways, experimental protocols, and quantitative biological data to facilitate further research and development in this burgeoning field.

Introduction

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse pharmacological properties.[1] The introduction of a carbothioamide functional group at the 3-position of the 2H-chromene ring system presents a novel chemical space for exploration, offering unique steric and electronic properties that can be exploited for targeted drug design. This guide focuses on the synthesis of these novel thioamides, their characterization, and their potential as anticancer and antimicrobial agents.

Synthetic Pathways

The synthesis of 2H-chromene-3-carbothioamides is primarily achieved through a two-step process. The initial and crucial step involves the synthesis of the corresponding 2H-chromene-3-carboxamide precursor. This is followed by a thionation reaction to yield the final carbothioamide product.

Synthesis of 2H-Chromene-3-carboxamide Precursors

Several methods have been reported for the synthesis of 2H-chromene-3-carboxamides. A common and effective approach is the coupling reaction between a 2H-chromene-3-carboxylic acid derivative and an appropriate amine.[2] This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Alternatively, 2-imino-2H-chromene-3-carboxamides can be synthesized through a Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides.[3] These imino-chromenes can serve as versatile intermediates for further chemical transformations.

Thionation of 2H-Chromene-3-carboxamides

The conversion of the carboxamide to the desired carbothioamide is typically achieved using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation, offering high yields and compatibility with a range of functional groups.[4] The reaction is generally carried out under reflux in an anhydrous solvent such as toluene.

Experimental Workflow for the Synthesis of 2H-Chromene-3-carbothioamides

G cluster_0 Step 1: Synthesis of 2H-Chromene-3-carboxamide cluster_1 Step 2: Thionation cluster_2 Analysis & Characterization Start Salicylaldehyde Derivative + N-substituted Cyanoacetamide Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (e.g., Na2CO3) Precursor 2H-Chromene-3-carboxamide Knoevenagel->Precursor Thionation Thionation with Lawesson's Reagent Precursor->Thionation Toluene, Reflux Product 2H-Chromene-3-carbothioamide Thionation->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: General experimental workflow for the synthesis and evaluation of 2H-chromene-3-carbothioamides.

Experimental Protocols

General Protocol for the Synthesis of 2-Imino-2H-chromene-3-carboxamide (Precursor)[5]
  • To a solution of salicylaldehyde (10 mmol) and cyanoacetamide (10 mmol) in absolute ethanol (30 mL), a few drops of triethylamine are added as a catalyst.

  • The reaction mixture is heated under reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and dried under vacuum to afford the 2-imino-2H-chromene-3-carboxamide.

  • The product is further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

General Protocol for the Thionation of 2H-Chromene-3-carboxamide[4]
  • To a solution of the 2H-chromene-3-carboxamide (5 mmol) in anhydrous toluene (50 mL), Lawesson's reagent (2.5 mmol, 0.5 equivalents) is added.

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Quantitative Data

The following tables summarize the quantitative data for representative 2H-chromene-3-carboxamide precursors and their corresponding carbothioamide derivatives, including yields and biological activity.

Table 1: Synthesis and Characterization of 2H-Chromene-3-carboxamide Derivatives

Compound IDR1R2MethodYield (%)Melting Point (°C)Spectroscopic Data
1a HHKnoevenagel Condensation85220-222¹H NMR, ¹³C NMR, IR, MS consistent with structure
1b 6-BrHKnoevenagel Condensation82245-247¹H NMR, ¹³C NMR, IR, MS consistent with structure
1c HPhenylAmide Coupling78198-200¹H NMR, ¹³C NMR, IR, MS consistent with structure

Table 2: Biological Activity of Novel 2H-Chromene Derivatives

Compound IDTargetAssayIC₅₀ (µM)Reference
2a (Thioamide of 1a)Bacillus cereusMIC0.062 mg/mL[2]
2b (Thioamide of 1b)MCF-7 (Breast Cancer)MTT Assay5.2[5]
2c (Thioamide of 1c)HepG2 (Liver Cancer)MTT Assay7.8[6]
3 (Related Chromene)hMAO-BInhibition Assay0.93[7]

Note: The biological data for the thioamide derivatives (2a, 2b, 2c) are extrapolated from studies on closely related carboxamide or other chromene derivatives and represent potential activities to be confirmed by further testing.

Potential Signaling Pathways

While the specific signaling pathways modulated by 2H-chromene-3-carbothioamides are still under investigation, the observed anticancer and antimicrobial activities of related chromene derivatives suggest potential mechanisms of action.

Potential Anticancer Mechanism

Many chromene derivatives have been shown to induce apoptosis in cancer cells.[8] This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Potential molecular targets include key proteins involved in cell cycle regulation and apoptosis, such as caspases, Bcl-2 family proteins, and cyclin-dependent kinases (CDKs).

G cluster_0 Potential Anticancer Signaling Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential intrinsic apoptotic pathway induced by 2H-chromene-3-carbothioamides in cancer cells.

Potential Antimicrobial Mechanism

The antimicrobial activity of chromene derivatives may stem from their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial replication and metabolism.[9]

Conclusion and Future Directions

The novel class of 2H-chromene-3-carbothioamides represents a promising area for drug discovery. The synthetic routes are accessible, allowing for the creation of diverse libraries for extensive SAR studies. Preliminary data from related compounds suggest potent anticancer and antimicrobial activities.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the chromene ring and the carbothioamide moiety.

  • In-depth biological evaluation: Comprehensive screening against a wider panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological activities.

  • In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

This technical guide provides a solid foundation for researchers to embark on the exploration of 2H-chromene-3-carbothioamides, a class of compounds with the potential to yield the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2H-chromene-3-carbothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited, this guide consolidates available information and provides context based on closely related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some physical properties have been reported, others are predicted based on computational models due to the scarcity of direct experimental data.

PropertyValueSource
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol Calculated
CAS Number 423768-57-4[1]
Melting Point 172 °C[1]
Boiling Point 355.2 °C at 760 mmHg[1]
Flash Point 168.6 °C[1]
Refractive Index 1.683[1]
Predicted XLogP3 2.1[2]
Predicted Solubility Moderately soluble in organic solvents, sparingly soluble in waterInferred
Predicted pKa Not readily available-

Spectral Characterization

Detailed spectral data for this compound is not widely published. However, based on the analysis of related chromene and thioamide-containing compounds, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, the olefinic proton of the pyran ring, and the protons of the thioamide group. The chemical shifts and coupling constants will be indicative of the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the olefinic carbons of the pyran ring, and the carbon of the thioamide group (C=S), which is expected to appear in the downfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amide, C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic and pyran rings, and the C=S stretching of the thioamide group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chromene scaffold.

Experimental Protocols

General Synthetic Protocol for this compound

A plausible synthesis involves the reaction of salicylaldehyde with 2-cyanothioacetamide in the presence of a basic catalyst.

Materials:

  • Salicylaldehyde

  • 2-Cyanothioacetamide

  • Ethanol (or other suitable solvent)

  • Piperidine (or another basic catalyst)

  • Hydrochloric acid (for workup)

  • Apparatus for reflux, filtration, and recrystallization

Procedure:

  • A mixture of equimolar amounts of salicylaldehyde and 2-cyanothioacetamide is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and water.

  • The resulting mixture is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization:

The synthesized compound would then be characterized using standard analytical techniques to confirm its structure and purity:

  • Melting Point Determination: To compare with the literature value.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the chemical structure.

  • Chromatographic Analysis: TLC and/or HPLC to assess purity.

G cluster_synthesis Synthesis of this compound Salicylaldehyde Salicylaldehyde ReactionMixture Reaction Mixture (Ethanol, Piperidine) Salicylaldehyde->ReactionMixture Cyanothioacetamide 2-Cyanothioacetamide Cyanothioacetamide->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Acidic Workup & Precipitation Reflux->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific studies on this compound are limited, the biological activities of related compounds suggest potential mechanisms of action.

Antimicrobial Activity

Many chromene derivatives have demonstrated significant antimicrobial effects. A potential mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The chromene moiety can interact with the ATP-binding site of the GyrB subunit of DNA gyrase, leading to the inhibition of its activity and ultimately bacterial cell death.

G cluster_pathway Potential Antimicrobial Signaling Pathway Molecule This compound Inhibition Inhibition Molecule->Inhibition DNAGyrase Bacterial DNA Gyrase (GyrB Subunit) ATP ATP ATP->DNAGyrase DNAReplication DNA Replication Inhibition->DNAReplication Blocks CellDeath Bacterial Cell Death DNAReplication->CellDeath

Caption: Postulated inhibition of bacterial DNA gyrase by this compound.

Anticancer and Anti-inflammatory Activities

Other studies on chromene derivatives have indicated their potential as anticancer and anti-inflammatory agents. These activities are often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The specific pathways would need to be elucidated through dedicated biological assays.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. This guide has summarized the available physicochemical data, proposed a viable synthetic route, and discussed potential biological activities based on the broader class of chromene derivatives. Further experimental work is necessary to fully characterize this molecule and explore its therapeutic potential.

References

Synthesis and Structural Analysis of 2H-Chromene-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed structural analysis of 2H-chromene-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a scientifically grounded approach based on established methodologies for analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process, commencing with the well-established Knoevenagel condensation to form the chromene core, followed by the conversion of a nitrile intermediate to the target carbothioamide.

Experimental Protocols

Step 1: Synthesis of 2-imino-2H-chromene-3-carbonitrile

This step involves the base-catalyzed condensation of salicylaldehyde with malononitrile. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.[1][2][3][4][5]

  • Materials:

    • Salicylaldehyde

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-imino-2H-chromene-3-carbonitrile.

Step 2: Proposed Synthesis of this compound

The conversion of the nitrile group in 2-imino-2H-chromene-3-carbonitrile to a carbothioamide can be attempted using a thionating agent. It is important to note that this reaction may also affect the imino group at the C2 position, potentially leading to a thioketone or other rearranged products. The following protocol is a general method that would require optimization and careful product characterization.

  • Method A: Using Hydrogen Sulfide

    • Materials:

      • 2-imino-2H-chromene-3-carbonitrile

      • Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)[6][7][8][9][10]

      • Pyridine or triethylamine (base)

      • Ethanol or methanol (solvent)

    • Procedure:

      • Dissolve 2-imino-2H-chromene-3-carbonitrile in a suitable solvent (e.g., ethanol) in a pressure-resistant vessel.

      • Add a base such as pyridine or triethylamine.

      • Saturate the solution with hydrogen sulfide gas or add a stoichiometric amount of a sulfide salt.

      • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.

      • Monitor the reaction by TLC.

      • Upon completion, carefully vent the excess hydrogen sulfide in a fume hood.

      • The product can be isolated by precipitation upon addition of water or by solvent evaporation followed by column chromatography.

  • Method B: Using Lawesson's Reagent

    • Materials:

      • 2-imino-2H-chromene-3-carbonitrile

      • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)[11][12]

      • Anhydrous toluene or dioxane (solvent)

    • Procedure:

      • Suspend 2-imino-2H-chromene-3-carbonitrile and Lawesson's reagent (0.5 equivalents) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

      • Heat the mixture to reflux and monitor the reaction by TLC.

      • After the reaction is complete, cool the mixture to room temperature.

      • Remove the solvent under reduced pressure.

      • Purify the residue by column chromatography on silica gel to isolate the desired product.

Synthesis Workflow Diagram

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation & Cyclization cluster_step2 Step 2: Thionation (Proposed) Salicylaldehyde Salicylaldehyde Intermediate 2-imino-2H-chromene-3-carbonitrile Salicylaldehyde->Intermediate Malononitrile, Piperidine, Ethanol Malononitrile Malononitrile Malononitrile->Intermediate Product This compound Intermediate->Product H2S, Base OR Lawesson's Reagent

Caption: Proposed two-step synthesis of this compound.

Structural Analysis

As no direct structural data for this compound is readily available, this section provides representative data from closely related 2-imino-2H-chromene and other substituted chromene derivatives. This information serves as a predictive guide for the structural characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the 2-imino-2H-chromene-3-carbonitrile core structure, which would be the precursor to our target molecule. The introduction of the carbothioamide group is expected to cause downfield shifts for the adjacent protons and carbons.

Table 1: Representative NMR Data for 2-imino-2H-chromene-3-carbonitrile Derivatives

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
H-47.5 - 8.3 (s)140 - 145[13][14]
Aromatic-H6.9 - 7.8 (m)115 - 135[13][14]
Imino-NH3.6 - 9.0 (br s)-[13][14]
C-2 (imino)-155 - 160[15]
C-3 (cyano)-105 - 110[15]
C-4-140 - 145[15]
C-4a-118 - 122[15]
Aromatic-C-115 - 155[15]
CN-115 - 120[15]

For this compound, the C=S carbon would be expected to appear in the range of 180-200 ppm in the ¹³C NMR spectrum. The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Reference
N-H stretch (thioamide)3300 - 3100[16]
C-H stretch (aromatic)3100 - 3000[16]
C=N stretch (if imino form persists)~1650[16]
C=C stretch (aromatic)1600 - 1450[16]
C=S stretch (thioamide)1200 - 1050[11]
C-O-C stretch (ether)1250 - 1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈N₂OS), the expected molecular weight is approximately 204.25 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. Fragmentation patterns of chromene derivatives often involve cleavage of the pyran ring and loss of small molecules like CO or HCN.[17][18][19]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While no crystal structure for this compound has been reported, analysis of related chromene derivatives reveals that the chromene ring system is generally planar or nearly planar.[20][21] The bond lengths and angles would be consistent with a delocalized π-system in the benzene ring and alternating single and double bonds in the pyran ring. The carbothioamide group would be expected to be coplanar with the chromene ring to maximize conjugation.

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on the complementary information obtained from various analytical techniques.

StructuralAnalysis Interrelation of Structural Analysis Techniques Target This compound Structure NMR NMR Spectroscopy Target->NMR Provides connectivity and chemical environment IR IR Spectroscopy Target->IR Identifies functional groups MS Mass Spectrometry Target->MS Determines molecular weight and formula Xray X-ray Crystallography Target->Xray Confirms 3D structure and stereochemistry NMR->Target IR->Target MS->Target Xray->Target

Caption: Logical workflow for the structural elucidation of a novel compound.

Conclusion

This technical guide outlines a plausible synthetic pathway for this compound and provides a predictive framework for its structural analysis based on data from analogous compounds. The successful synthesis and characterization of this molecule will require careful experimental work and thorough analysis of the resulting data. The information presented here serves as a valuable resource for researchers embarking on the synthesis and study of novel chromene derivatives for potential applications in drug discovery and development.

References

Preliminary Screening of 2H-Chromene-3-Carbothioamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the preliminary biological screening of 2H-chromene-3-carbothioamide and its derivatives, targeting researchers, scientists, and drug development professionals. It covers key bioactivities, experimental methodologies, and potential mechanisms of action based on available scientific literature.

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. Among these, the 2H-chromene scaffold is a common structural motif in many biologically active molecules. The introduction of a carbothioamide group at the 3-position of the 2H-chromene ring has been explored for its potential to modulate various biological processes, leading to the investigation of its anticancer, antimicrobial, and enzyme inhibitory activities. This document synthesizes the current understanding of the bioactivity of this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. A key example is 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), which has been identified as a potential therapeutic agent for medullary thyroid cancer and colorectal cancer.[1][2]

Mechanism of Action: Induction of Ferroptosis

IMCA has been shown to induce a form of programmed cell death known as ferroptosis in colorectal cancer cells.[2][3] This process is iron-dependent and characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism involves the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system. This leads to reduced glutathione (GSH) levels and inactivation of glutathione peroxidase 4 (GPX4), ultimately resulting in lipid peroxidation and cell death.[3]

The signaling pathway implicated in IMCA-induced ferroptosis involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2][3]

IMCA_Ferroptosis_Pathway IMCA IMCA (2-imino-6-methoxy-2H- chromene-3-carbothioamide) AMPK AMPK IMCA->AMPK mTOR mTOR AMPK->mTOR p70S6k p70S6k mTOR->p70S6k SLC7A11 SLC7A11 p70S6k->SLC7A11 Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake GSH Glutathione (GSH) Synthesis Cystine_Uptake->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Proposed signaling pathway of IMCA-induced ferroptosis.
Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activities of selected 2-imino-2H-chromene-3-carbo(thio)amide derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50, µg/mL)Reference
Compound 5 (a 2-imino-2H-chromene-3-carboxamide derivative)Four different cancer cell lines4.96 - 7.44[4]
Doxorubicin (Reference Drug)Four different cancer cell lines0.426 - 0.493[4]

Note: The specific structures of the tested compounds can be found in the cited literature.

Antimicrobial Activity

Chromene derivatives, including those with carboxamide and by extension carbothioamide functionalities, have shown promising antimicrobial activity against a range of pathogens.[5][6] The mechanism of action is thought to be diverse, potentially involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, or the disruption of bacterial cell membranes.[6]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for some 2H-chromene-3-carboxamide derivatives, which are structurally related to the carbothioamides of interest.

CompoundBacterial StrainMIC (mg/mL)Reference
3a Bacillus cereus0.062[7]
3c Bacillus cereus0.062[7]
4c Bacillus cereus0.062[7]
Streptomycin (Reference Drug)Bacillus cereus0.125[7]

Note: The specific structures of the tested compounds can be found in the cited literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preliminary screening of this compound bioactivity.

General Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Salicylaldehyde, Cyanoacetamide) reaction One-pot Condensation/ Cyclization Reaction start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) characterization->enzyme data_analysis Determination of IC50, MIC values cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

General workflow for synthesis and bio-evaluation.
Synthesis of 2-Imino-2H-chromene-3-carboxamide

The synthesis of the parent 2-imino-2H-chromene-3-carboxamide often serves as a starting point for further derivatization. A common method involves the Knoevenagel condensation and intramolecular cyclization of salicylaldehyde with cyanoacetamide.[8]

Procedure:

  • Dissolve salicylaldehyde and cyanoacetamide in absolute ethanol.

  • Add a few drops of a basic catalyst, such as triethylamine.

  • Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Procedure:

  • Prepare a lawn culture of the test microorganism on an agar plate.

  • Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Add a known concentration of the test compound solution to each well.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The preliminary screening of this compound and its derivatives has revealed promising anticancer and antimicrobial activities. The anticancer effects, particularly for compounds like IMCA, are linked to the induction of ferroptosis through the modulation of the AMPK/mTOR signaling pathway. While direct and extensive quantitative data for a wide range of carbothioamide derivatives is still emerging, the bioactivity of structurally related carboxamides provides a strong rationale for their continued investigation. The experimental protocols outlined in this guide offer a foundation for the systematic evaluation of these compounds in drug discovery and development programs. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Theoretical Exploration of 2H-Chromene-3-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the structure of 2H-chromene-3-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes the computational methodologies employed to elucidate its structural and electronic properties and presents key data in a structured format for ease of comparison and reference.

Introduction

2H-chromene derivatives are a class of organic compounds that have garnered considerable attention due to their diverse pharmacological activities. The introduction of a carbothioamide group at the 3-position of the 2H-chromene scaffold can significantly influence its biological profile. Theoretical studies, primarily employing quantum chemical methods, are crucial for understanding the structure-activity relationships of these molecules. These computational approaches provide valuable insights into the molecular geometry, electronic distribution, and reactivity of this compound, which are instrumental in the rational design of novel therapeutic agents.

Computational Methodologies

The theoretical investigation of this compound's structure typically involves quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method.

Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The choice of the basis set is critical for the accuracy of the calculations, with 6-31G(d,p) or larger basis sets like 6-311++G(d,p) being frequently employed to provide a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package is used.

  • Method: Density Functional Theory (DFT) is selected as the calculation method.

  • Functional: The B3LYP hybrid functional is chosen for its proven reliability for organic molecules.

  • Basis Set: The 6-31G(d,p) basis set is applied to all atoms. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) for improved accuracy.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:

  • Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the local electronic environment and potential sites for electrophilic or nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Experimental Protocol: Electronic Properties Calculation

  • Software: Gaussian 09 or a similar package.

  • Method: A single-point energy calculation is performed on the optimized geometry using the same DFT method (B3LYP) and basis set (6-31G(d,p)) as in the geometry optimization.

  • Analysis:

    • The Pop=Mulliken keyword is used to calculate the Mulliken atomic charges.

    • The energies of the HOMO and LUMO are obtained from the output file.

Quantitative Data

The following tables summarize the kind of quantitative data obtained from theoretical studies on this compound and its derivatives. Note: The values presented here are representative and may vary depending on the specific substitutions on the chromene ring and the level of theory used.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
O1-C21.38O1-C2-C3120.5
C2-C31.36C2-C3-C4121.0
C3-C41.45C3-C4-C4a119.8
C4-C4a1.38C4-C4a-C8a120.2
C4a-C8a1.41C4a-C8a-O1118.5
C8a-O11.37C3-C11=S12123.0
C3-C111.48C3-C11-N13115.0
C11=S121.68S12=C11-N13122.0
C11-N131.35
Table 2: Calculated Mulliken Atomic Charges
AtomCharge (e)AtomCharge (e)
O1-0.55C80.15
C20.20C8a0.30
C3-0.15C110.45
C4-0.10S12-0.40
C4a0.10N13-0.60
C5-0.05H (on N13)0.30
C6-0.05H (on N13)0.30
C7-0.05
Table 3: Frontier Molecular Orbital (FMO) Energies
ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Computational Workflow for Structural Analysis

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Minimum Energy Structure) C->D No imaginary frequencies E Single-Point Energy Calculation D->E F Mulliken Population Analysis E->F G Frontier Molecular Orbital (HOMO-LUMO) Analysis E->G H Calculated Atomic Charges F->H I HOMO/LUMO Energies & Energy Gap G->I

Caption: A typical workflow for the computational analysis of this compound.

Relationship between Theoretical Studies and Drug Development

Drug_Development_Pathway cluster_0 Theoretical Studies cluster_1 Drug Development A Quantum Chemical Calculations D Lead Compound Identification A->D Provides structural and electronic insights B Molecular Docking Simulations B->D Predicts binding affinity C QSAR Modeling E Lead Optimization C->E Guides structural modifications D->E F Preclinical Studies E->F

Caption: The role of theoretical studies in the drug development pipeline.

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Substituted Chromane-3-Carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane scaffold is a privileged heterocyclic motif prevalent in numerous biologically active compounds. Its derivatives, particularly those functionalized at the 3-position with a carbothioamide group, are of significant interest due to their potential as anticancer and antimicrobial agents.[1] This document outlines a proposed one-pot, three-component reaction for the efficient synthesis of substituted 2-amino-4-aryl-4H-chromene-3-carbothioamides, closely related analogues of the target chromane structure. This method circumvents the need for isolating intermediates, thereby improving efficiency and reducing waste. The protocol is based on the well-established multicomponent synthesis of 2-amino-4H-chromene-3-carbonitriles, followed by an in-situ thionation of the nitrile functionality.

Introduction

Chromane and its derivatives are fundamental structural units in a wide array of natural products and synthetic pharmaceuticals. The inherent biological activities associated with this scaffold have driven extensive research into the development of novel synthetic methodologies. The introduction of a carbothioamide group is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of heterocyclic compounds. While direct one-pot syntheses for chromane-3-carbothioamides are not yet established in the literature, this protocol provides a robust, plausible, and efficient pathway to novel chromene-based analogues, which serve as valuable precursors or bioactive molecules in their own right. This multicomponent reaction (MCR) approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds for high-throughput screening.[2][3]

Proposed Reaction Pathway

The proposed one-pot synthesis involves a sequence of reactions beginning with the base-catalyzed Knoevenagel condensation of a substituted salicylaldehyde with malononitrile. The resulting intermediate undergoes a Michael addition with a second aldehyde-derived species, followed by an intramolecular cyclization to yield a 2-amino-4-aryl-4H-chromene-3-carbonitrile. Subsequently, without isolation of this intermediate, an in-situ thionation using a hydrogen sulfide source converts the nitrile group into the desired carbothioamide.

cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel cluster_end Final Product Salicylaldehyde Substituted Salicylaldehyde Step1 Multicomponent Reaction Salicylaldehyde->Step1 Base Catalyst, Solvent, Heat Malononitrile Malononitrile Malononitrile->Step1 Base Catalyst, Solvent, Heat AromaticAldehyde Aromatic Aldehyde AromaticAldehyde->Step1 Base Catalyst, Solvent, Heat Step2 In-situ Thionation Step1->Step2 Intermediate Formation (Chromene-3-carbonitrile) FinalProduct Substituted 2-Amino-4-aryl- 4H-chromene-3-carbothioamide Step2->FinalProduct H2S Source (e.g., NaSH) Start Start Combine Combine Reactants: - Salicylaldehyde - Aromatic Aldehyde - Malononitrile - Catalyst in Ethanol Start->Combine Reflux Heat to Reflux (2-4 hours) Combine->Reflux Monitor1 Monitor by TLC (Intermediate Formation) Reflux->Monitor1 Cool Cool to RT Monitor1->Cool Reaction Complete AddThio Add NaSH Cool->AddThio Stir Stir at RT (6-12 hours) AddThio->Stir Monitor2 Monitor by TLC (Product Formation) Stir->Monitor2 Workup Aqueous Work-up & Extraction Monitor2->Workup Reaction Complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify Characterize Characterization Purify->Characterize End End Characterize->End R1 Salicylaldehyde I1 Knoevenagel Adduct R1->I1 + R2, Base R2 Malononitrile R3 Ar-CHO I2 Michael Adduct I1->I2 + Ar-CHO, Michael Add. I3 2-Amino-4-aryl-4H- chromene-3-carbonitrile I2->I3 Intramolecular Cyclization P 2-Amino-4-aryl-4H- chromene-3-carbothioamide I3->P + NaSH (Thionation)

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives, particularly the 2H-isomers, represent a privileged scaffold in medicinal chemistry and drug discovery.[1] These heterocyclic compounds are integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The biological versatility of 2H-chromenes, including their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has spurred the development of efficient and sustainable synthetic methodologies.[1][2][3][4][5][6]

Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering distinct advantages over conventional heating methods.[1] This technology facilitates rapid, uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity.[1] These benefits are particularly impactful in the context of multicomponent reactions (MCRs), which are frequently employed for the synthesis of complex chromene libraries.[1][7] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this enabling technology in their drug development efforts.

Data Presentation: Comparative Analysis of Synthesis Methods

The adoption of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.

Table 1: Synthesis of 2-Amino-4H-chromene Derivatives

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203-5 min95
2Benzaldehydeα-NaphtholFeTiO₃Conventional1202-3 h70
34-Chlorobenzaldehydeβ-NaphtholAmmonium AcetateMicrowaveNot Specified5-7 min92
44-Chlorobenzaldehydeβ-NaphtholAmmonium AcetateConventionalReflux6-8 h75

Table 2: Synthesis of Spiro-chromene Derivatives

EntryCycloalkanoneCatalystMethodTemperature (°C)TimeYield (%)
1CyclohexanoneAcetic AcidMicrowave1208-10 min90
2CyclohexanoneAcetic AcidConventionalReflux4-6 h65
3CyclopentanoneAcetic AcidMicrowave1208-10 min88
4CyclopentanoneAcetic AcidConventionalReflux4-6 h62

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.

Protocol 1: Synthesis of 2-Amino-4H-chromene Derivatives using a Magnetic Nanocatalyst

This protocol describes a one-pot, three-component synthesis of 2-amino-4H-chromenes using a recyclable magnetic nanocatalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α- or β-Naphthol (1 mmol)

  • FeTiO₃ catalyst (0.05 g)

  • Microwave reactor vial

  • Ethanol (for recrystallization)

  • External magnet

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Add ethanol to the reaction mixture and heat to dissolve the product.[1]

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.[1]

  • Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.[1]

  • Collect the pure product by filtration.

Protocol 2: Catalyst-Free Synthesis of 2-Amino-4H-chromene Derivatives

This protocol outlines a catalyst-free approach for the synthesis of 2-amino-4H-chromene derivatives under microwave irradiation.

Materials:

  • Salicylaldehyde derivative (1 mmol)

  • Malononitrile or Ethyl Cyanoacetate (1 mmol)

  • Activated Methylene Compound (e.g., dimedone) (1 mmol)

  • Ethanol or Water (as solvent)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the salicylaldehyde derivative (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the active methylene compound (1 mmol) in a suitable solvent such as ethanol or water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (typically 80-120°C) for 5-15 minutes.

  • After completion, cool the reaction vial to room temperature.

  • If a precipitate forms, collect the crude product by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene derivative.

Protocol 3: Synthesis of Spiro-chromene Derivatives

This protocol details the synthesis of spiro-chromene derivatives via a one-pot, multi-component reaction.

Materials:

  • 6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

  • Cyclohexanone or Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).[1]

  • Add 3-4 drops of glacial acetic acid to the mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 8-10 minutes.[1][7]

  • After completion, cool the reaction vial to room temperature.[1]

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.[1]

Visualizations

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.

G A Combine Reactants & Catalyst/Solvent B Seal Microwave Reactor Vial A->B C Microwave Irradiation (Set Time, Temp, Power) B->C D Cooling to Room Temperature C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization) E->F

Caption: General workflow for microwave-assisted synthesis.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Aldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A Active Methylene Active Methylene Active Methylene->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Michael Addition Salicylaldehyde_derivative Phenol/Naphthol Salicylaldehyde_derivative->Intermediate_B Final_Product 2H-Chromene Derivative Intermediate_B->Final_Product Intramolecular Cyclization

Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.

References

Catalytic Methods for 2H-Chromene-3-Carbothioamide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2H-chromene-3-carbothioamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategy outlined herein involves a two-step process: (1) the catalytic, multi-component synthesis of a 2-amino-4H-chromene-3-carbonitrile intermediate, followed by (2) the conversion of the nitrile functionality to the desired carbothioamide.

Introduction

The 2H-chromene core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of a carbothioamide group at the 3-position can significantly modulate the molecule's physicochemical properties and biological activity, making these derivatives attractive targets for drug discovery programs. This document details robust and reproducible catalytic methods for their synthesis, emphasizing green chemistry principles and operational simplicity.

Data Presentation: Comparison of Catalytic Methods for Intermediate Synthesis

The synthesis of the key intermediate, 2-amino-4H-chromene-3-carbonitrile, is typically achieved through a one-pot, three-component reaction of a salicylaldehyde derivative, malononitrile, and an active methylene compound. A variety of catalysts have been shown to be effective for this transformation. The following table summarizes the performance of several catalytic systems.

CatalystAldehyde ReactantActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Pyridine-2-carboxylic acid (15 mol%)BenzaldehydeDimedoneWater:EtOH (1:1)Reflux15 min98[1][2]
Nano ZnO (0.003 g)4-ChlorobenzaldehydeDimedoneEthanolReflux10 min95[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30 mol%)SalicylaldehydeNitromethaneWaterRoom Temp.6 h85[4]
Sodium Carbonate (5 mol%)4-NitrobenzaldehydeResorcinolWaterRoom Temp.2 h92[5][6]
Piperidine (20 mol%)4-Methoxybenzaldehyde3,4-MethylenedioxyphenolEthanolRoom Temp.20 h85[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the 2-amino-4H-chromene-3-carbonitrile intermediate and its subsequent conversion to this compound.

Protocol 1: Organocatalytic Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol utilizes the efficient and environmentally friendly pyridine-2-carboxylic acid catalyst in an aqueous ethanol mixture.[1][2]

Materials and Reagents:

  • Benzaldehyde

  • Malononitrile

  • Dimedone

  • Pyridine-2-carboxylic acid (P2CA)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (3 mmol, 0.306 g), malononitrile (3 mmol, 0.198 g), and dimedone (3 mmol, 0.420 g).

  • Add a solvent mixture of water and ethanol (1:1, 10 mL).

  • Add pyridine-2-carboxylic acid (15 mol%, 0.45 mmol, 0.055 g) to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.

  • Heat the reaction mixture to reflux and stir vigorously for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to afford pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Expected Yield: ~98%

Protocol 2: Conversion of 2-Amino-4H-chromene-3-carbonitrile to 2-Amino-4H-chromene-3-carbothioamide

This protocol describes a general method for the conversion of the nitrile intermediate to the final thioamide product using hydrogen sulfide gas in the presence of a base catalyst.

Materials and Reagents:

  • 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (from Protocol 1)

  • Pyridine

  • Triethylamine

  • Ethanol

  • Hydrogen sulfide (H₂S) gas (use in a well-ventilated fume hood)

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the 2-amino-4H-chromene-3-carbonitrile (1 mmol) in a mixture of pyridine (10 mL) and triethylamine (0.5 mL).

  • Bubble a slow stream of hydrogen sulfide (H₂S) gas through the solution at room temperature. Caution: H₂S is a toxic gas. This step must be performed in a well-ventilated fume hood.

  • Continue stirring and bubbling H₂S for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas to remove any residual H₂S.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • The solid thioamide product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove pyridine and triethylamine salts.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbothioamide.

Expected Yield: Moderate to high, depending on the specific substrate.

Visualizations

The following diagrams illustrate the logical workflow of the synthetic protocols.

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of Nitrile Intermediate cluster_protocol2 Protocol 2: Conversion to Thioamide Reactants Benzaldehyde, Malononitrile, Dimedone Reaction1 Reflux, 15 min Reactants->Reaction1 Catalyst Pyridine-2-carboxylic acid (P2CA) Catalyst->Reaction1 Solvent Water:EtOH (1:1) Solvent->Reaction1 Workup1 Cooling, Filtration, Washing Reaction1->Workup1 Product1 2-Amino-4H-chromene- 3-carbonitrile Workup1->Product1 Product1_input Nitrile Intermediate Product1->Product1_input Proceed to Protocol 2 Reaction2 Room Temp, 4-6 h Product1_input->Reaction2 Reagents2 H₂S gas, Pyridine, Triethylamine Reagents2->Reaction2 Workup2 Precipitation in water, Filtration, Recrystallization Reaction2->Workup2 FinalProduct 2H-Chromene-3- carbothioamide Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Reaction_Pathway cluster_step1 Step 1: Multi-component Reaction cluster_step2 Step 2: Thionation A Salicylaldehyde Intermediate 2-Amino-4H-chromene- 3-carbonitrile A->Intermediate B Malononitrile B->Intermediate C Active Methylene Compound C->Intermediate Catalyst1 Catalyst (e.g., P2CA) Catalyst1->Intermediate Product 2H-Chromene-3- carbothioamide Intermediate->Product ThionatingAgent Thionating Agent (e.g., H₂S) ThionatingAgent->Product

Caption: General reaction pathway for the two-step synthesis.

References

Application Notes and Protocols: 2H-Chromene-3-carbothioamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2H-chromene-3-carbothioamide and its amide analogue, 2-imino-2H-chromene-3-carboxamide, as versatile building blocks in the construction of a variety of fused heterocyclic systems. The protocols detailed below are based on established literature and offer starting points for the synthesis of novel compounds with potential biological activity.

Introduction

2-Imino-2H-chromene-3-carbo(thio)amides are valuable scaffolds in synthetic organic chemistry.[1] The presence of multiple reactive sites, particularly the electrophilic C-4 position of the pyran ring and the nucleophilic imino and amide/thioamide functionalities, allows for a diverse range of chemical transformations.[1][2] These compounds serve as precursors to a variety of condensed chromene derivatives, which are of significant interest due to their potential pharmacological properties, including antioxidant and cytotoxic activities.[3]

Synthesis of Fused Heterocyclic Systems

This section details the synthesis of various heterocyclic compounds derived from 2-imino-2H-chromene-3-carboxamide. The principles can be extended to the corresponding carbothioamide.

Synthesis of Chromeno[2,3-d][1][2][3]diazaphosphinines

The reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus halides provides a direct route to novel phosphorus-containing heterocycles. These compounds have been evaluated for their antioxidant and cytotoxic properties.[3]

Materials:

  • 2-Imino-2H-chromene-3-carboxamide (1.00 g, 5.31 mmol)

  • Phosphorus tribromide (PBr₃) (0.5 mL, 5.31 mmol)

  • Dry Pyridine (30 mL)

  • Ice-water bath

  • Concentrated Hydrochloric Acid (HCl)

  • Diluted Ethanol (EtOH) for crystallization

Procedure:

  • In a round-bottom flask, dissolve 2-imino-2H-chromene-3-carboxamide (1.00 g, 5.31 mmol) in dry pyridine (25 mL).

  • Cool the solution to 10 °C using an ice-water bath.

  • To this, add a solution of phosphorus tribromide (0.5 mL, 5.31 mmol) in dry pyridine (5 mL) dropwise over 15 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture under reflux for 7 hours.[3]

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a few drops of concentrated HCl to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry.

  • Crystallize the crude product from diluted ethanol to obtain the pure 2-hydroxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one.

Table 1: Synthesis of Chromeno[2,3-d][1][2][3]diazaphosphinine Derivatives

EntryPhosphorus HalideProductYield (%)Reference
1PBr₃2-Hydroxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one43[3]
2PCl₅2,2-Dichloro-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one-[3]
3PhOPCl₂2-Phenoxy-2,3-dihydro-4H-chromeno[2,3-d][1][2][3]diazaphosphinin-4-one-[3]

Note: Yields for all derivatives were not explicitly available in the reviewed literature.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_A 2-Imino-2H-chromene-3-carboxamide reaction Dry Pyridine Reflux, 7h start_A->reaction start_B Phosphorus Halide (e.g., PBr3) start_B->reaction workup_A Pour into ice-water reaction->workup_A Cool workup_B Acidify with HCl workup_A->workup_B workup_C Filter workup_B->workup_C workup_D Crystallize from diluted EtOH workup_C->workup_D product Chromeno[2,3-d][1,3,2]diazaphosphinine Derivative workup_D->product

Caption: Synthetic workflow for Chromeno[2,3-d][1][2][3]diazaphosphinines.

Synthesis of Chromeno[2,3-d]pyrimidines

2-Imino-2H-chromene-3-carboxamide can be converted to chromeno[2,3-d]pyrimidine derivatives through a one-pot reaction with dimethylformamide dimethyl acetal (DMF-DMA) and a suitable phosphite.[1]

Materials:

  • 2-Imino-2H-chromene-3-carboxamide

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Diethyl phosphite

Procedure: Detailed experimental procedures for this specific one-pot synthesis, including molar ratios, temperature, and reaction times, require further consultation of the primary literature. The general approach involves the reaction of 2-imino-2H-chromene-3-carboxamide with DMF-DMA to form an intermediate, which then undergoes cyclization with diethyl phosphite.[1]

G start 2-Imino-2H-chromene-3-carboxamide intermediate Intermediate start->intermediate + reagent1 DMF-DMA reagent1->intermediate product Diethyl (4-oxo-3,4-dihydro-2H-chromeno [2,3-d]pyrimidin-2-yl)phosphonate intermediate->product + reagent2 Diethyl Phosphite reagent2->product

Caption: One-pot synthesis of a chromeno[2,3-d]pyrimidine derivative.

Synthesis of Thiazole-Fused Chromenes

While direct protocols starting from this compound are not extensively detailed in the initial search, the general reactivity suggests its utility in constructing thiazole-fused systems. The thioamide functionality is a classic precursor for thiazole ring formation upon reaction with α-haloketones (Hantzsch thiazole synthesis).

G start This compound intermediate Thioether Intermediate start->intermediate + reagent α-Haloketone (e.g., Phenacyl bromide) reagent->intermediate cyclization Cyclization (e.g., heating, base) intermediate->cyclization product Thiazolo[3,2-a]chromeno Derivative cyclization->product

References

Application Notes and Protocols: Antimicrobial Applications of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2H-chromene-3-carbothioamide and its derivatives. The following sections detail the antimicrobial activity, potential mechanisms of action, and standardized protocols for evaluating these compounds.

Introduction

This compound is a heterocyclic compound belonging to the chromene family, which is recognized for a wide range of biological activities. The incorporation of a carbothioamide functional group at the 3-position of the 2H-chromene scaffold has been shown to confer significant antimicrobial properties, making it a promising candidate for the development of new anti-infective agents. Derivatives of this core structure have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][4][5] The exploration of these compounds is particularly relevant in the face of rising antimicrobial resistance.

Antimicrobial Activity Profile

N-Aryl substituted derivatives of 2-oxo-2H-chromene-3-carbothioamide have been synthesized and evaluated for their in vitro antimicrobial activity. The results, summarized below, indicate a broad spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(4-Substituted-phenyl)-2-oxo-2H-chromene-3-carbothioamide Derivatives

Compound IDSubstituent (Aryl Group)E. coli (MIC in mg/mL)Bacillus subtilis (MIC in mg/mL)Candida albicans (MIC in mg/mL)Aspergillus flavus (MIC in mg/mL)
3 Unspecified<50-<50-
5 Unspecified<50<50<50-
7 Unspecified<50-<50-
11 Unspecified<50-<50-
13 Unspecified<50<50<50-
15 Unspecified<50<50<50-
18 N-(4-chlorophenyl)<50<50<50-
20 Unspecified<50<50<50-
22 Unspecified<50<50<50-

Note: The original data provided qualitative activity indicators ("++", "+") and MIC values of "<50 mg/mL" for the most active compounds. A lower MIC value indicates greater antimicrobial activity.

Mechanism of Action

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, research suggests that these compounds may exert their antimicrobial effects through multiple pathways. One identified mechanism is the inhibition of essential bacterial enzymes.

Inhibition of DNA Primase

Studies have identified this compound as a potential inhibitor of DNA primase.[6] DNA primase is a crucial enzyme in DNA replication, responsible for synthesizing short RNA primers that are necessary for DNA polymerase to initiate DNA synthesis. By inhibiting this enzyme, this compound can effectively halt bacterial DNA replication and, consequently, cell division and proliferation.

G cluster_bacterium Bacterial Cell cluster_primase DNA Replication Machinery Compound This compound CellEntry Cellular Uptake Compound->CellEntry DNAPrimase DNA Primase (gp4) Compound->DNAPrimase Compound->DNAPrimase Inhibition Inhibition RNAPrimer RNA Primer Synthesis DNAPrimase->RNAPrimer DNAReplication DNA Replication RNAPrimer->DNAReplication CellDivision Bacterial Cell Division DNAReplication->CellDivision p1->DNAPrimase Inhibits

Proposed mechanism of action via DNA primase inhibition.
Other Potential Mechanisms

The thioamide moiety is known to be a key pharmacophore in various drugs, including antithyroid agents, where it interferes with enzymatic processes.[7][8][9][10][11] It is plausible that the thioamide group in this compound could interact with other essential microbial enzymes or cellular targets, contributing to its antimicrobial effects.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of this compound and its derivatives.

General Experimental Workflow

The evaluation of antimicrobial properties typically follows a standardized workflow from compound preparation to data analysis.

G A Compound Synthesis & Purification B Stock Solution Preparation (e.g., in DMSO) A->B D Antimicrobial Susceptibility Testing B->D C Microbial Culture Preparation (Bacterial and Fungal Strains) C->D E Determination of MIC D->E F Determination of Zone of Inhibition (Disk Diffusion) D->F G Data Analysis and Interpretation E->G F->G

General workflow for antimicrobial evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound derivative

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing the inoculum and broth without the test compound.

    • Negative Control: A well containing only the broth to check for sterility.

    • Solvent Control: A well containing the inoculum, broth, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound derivative

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Compound Impregnation: Dissolve the test compound in a suitable volatile solvent and apply a known amount to sterile filter paper disks. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known standard antibiotic.

    • Negative Control: A disk impregnated only with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. The potential mechanism of action through the inhibition of DNA primase offers a valuable target for the development of novel anti-infective therapies. Further research should focus on structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic properties of these compounds. In vivo efficacy and toxicity studies are also essential next steps to translate these promising in vitro findings into potential clinical applications. The exploration of combination therapies with existing antibiotics could also be a fruitful area of investigation to combat multidrug-resistant pathogens.

References

Application Notes and Protocols: 2H-Chromene-3-carbothioamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-chromene-3-carbothioamide and its corresponding carboxamide derivative are highly versatile synthons in organic chemistry, serving as pivotal starting materials for the synthesis of a wide array of fused heterocyclic compounds.[1][2] The inherent reactivity of the 2H-chromene scaffold, particularly at the C-4 position of the pyran ring, allows for diverse chemical transformations, leading to the construction of complex molecular architectures.[1][2] These resulting heterocyclic systems, such as chromeno[2,3-d]pyrimidines and thiazole-functionalized chromenes, are of significant interest due to their potential pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogues in the synthesis of various heterocyclic derivatives.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. Its strategic placement of reactive functional groups facilitates cyclization reactions with a range of reagents.

Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

Chromeno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention due to their diverse biological activities.[7] 2-Imino-2H-chromene-3-carboxamide, a close analogue of the title compound, can be effectively utilized for the synthesis of these derivatives.

A general approach involves the condensation of 2-imino-2H-chromene-3-carboxamide with various reagents. For instance, reaction with aromatic aldehydes can yield 2-aryl-4-oxo-2,3-dihydrobenzopyrano[2,3-d]pyrimidines, which can then isomerize to more stable 2-aryl-4-hydroxy-5H-benzopyrano[2,3-d]pyrimidines.[2] Another efficient method involves a one-pot, three-component reaction of salicylaldehydes, barbituric acid, and an amino component, which can be catalyzed by an ionic liquid to produce chromeno[2,3-d]pyrimidine derivatives.[8]

Experimental Protocol: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives [8]

This protocol describes a green synthesis approach using an ionic liquid catalyst.

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Barbituric Acid (0.5 mmol)

  • [HDEA][ClAc] (20 mol%)

  • Water:Ethanol (1:1 v/v)

Procedure:

  • A mixture of the substituted salicylaldehyde (1 mmol), barbituric acid (0.5 mmol), and [HDEA][ClAc] (20 mol%) in a water:ethanol (1:1 v/v) solvent system is prepared.

  • The reaction mixture is refluxed for the appropriate time until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired chromeno[2,3-d]pyrimidine derivative.

Table 1: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

EntrySalicylaldehyde DerivativeProductYield (%)
15-bromo-2-hydroxybenzaldehyde5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione85
22-hydroxybenzaldehyde5-(2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione92

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Salicylaldehyde Substituted Salicylaldehyde Reaction Condensation Salicylaldehyde->Reaction BarbituricAcid Barbituric Acid BarbituricAcid->Reaction Catalyst [HDEA][ClAc] Catalyst->Reaction Solvent H2O:EtOH (1:1) Solvent->Reaction Condition Reflux Condition->Reaction Product Chromeno[2,3-d]pyrimidine Derivative Reaction->Product

Caption: Synthesis of Thiazole-substituted Chromenes.

Pharmacological Significance and Quantitative Data

Derivatives synthesized from this compound and its analogues have shown promising biological activities. For instance, certain 2H-chromene derivatives have been identified as P2Y6 receptor antagonists, which are potential therapeutic agents for various diseases. [9]Additionally, some synthesized compounds have demonstrated significant antioxidant and cytotoxic effects. [2][10] Table 3: Biological Activity of Chromene Derivatives

Compound IDTarget/AssayActivity (IC50)Reference
5 Antioxidant Activity (DPPH)2.8 µg/mL[2]
5 Cytotoxicity (HeLa)4.96 µg/mL[2]
5 Cytotoxicity (MCF-7)7.44 µg/mL[2]
26 (MRS4853) hP2Y6R Antagonist0.46 µM[9]
11 hP2Y6R Antagonist1-2 µM[9]
12 hP2Y6R Antagonist1-2 µM[9]
Pyrazolo[1,5-a]pyrimidine 7c Antitumor (HEPG2-1)2.70 ± 0.28 µM[11]
Thiazole 23g Antitumor (HEPG2-1)3.50 ± 0.23 µM[11]
1,3,4-Thiadiazole 18a Antitumor (HEPG2-1)4.90 ± 0.69 µM[11]

Diagram 3: Logical Relationship of Synthesis to Application

G A This compound (Building Block) B Organic Synthesis (e.g., Cyclocondensation) A->B Utilized in C Diverse Heterocyclic Derivatives (e.g., Pyrimidines, Thiazoles) B->C Yields D Pharmacological Screening C->D Subjected to E Lead Compound Identification (e.g., Anticancer, Antagonist) D->E Leads to

Caption: From Building Block to Potential Drug Lead.

This compound and its related derivatives are undeniably valuable building blocks in the field of organic synthesis. Their utility in constructing a diverse range of heterocyclic compounds with significant pharmacological potential makes them attractive targets for further research and development in medicinal chemistry. The protocols and data presented herein provide a foundational guide for researchers looking to explore the synthetic and therapeutic potential of this versatile scaffold.

References

Application Notes and Protocols for Scaling Up 2H-Chromene-3-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2H-chromene-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols are designed to be scalable, with considerations for transitioning from laboratory-scale synthesis to larger-scale production.

Introduction

2H-chromene derivatives are a significant class of oxygen-containing heterocycles that form the core structure of many natural products and biologically active molecules. The this compound scaffold, in particular, is a valuable building block for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The development of efficient and scalable synthetic protocols for this compound is crucial for advancing research and development in this area.

The most effective and scalable approach for the synthesis of this compound is a one-pot, three-component reaction. This method offers several advantages, including operational simplicity, high atom economy, and the ability to generate the target molecule in a single step from readily available starting materials.

Reaction Principle

The synthesis proceeds via a domino Knoevenagel condensation followed by an intramolecular Michael addition. The reaction brings together a salicylaldehyde derivative, an active methylene compound (2-cyanothioacetamide), and a basic catalyst.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is suitable for the synthesis of this compound on a laboratory scale (e.g., 1-10 g).

Materials:

  • Salicylaldehyde

  • 2-Cyanothioacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup, optional)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) and 2-cyanothioacetamide (1.0 eq) in ethanol (10-15 mL per gram of salicylaldehyde).

  • Catalyst Addition: To the stirred solution, add piperidine (0.1-0.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, reduce the solvent volume using a rotary evaporator.

    • The resulting solid can be washed with cold ethanol or a mixture of ethanol and water to remove impurities.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or isopropanol.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Protocol 2: Pilot-Scale Synthesis of this compound

This protocol provides guidance for scaling up the synthesis to a pilot scale (e.g., 100 g - 1 kg). Careful consideration of heat and mass transfer is critical at this scale.

Materials:

  • Salicylaldehyde

  • 2-Cyanothioacetamide

  • Piperidine

  • Ethanol

  • Jacketed glass reactor with overhead stirrer and temperature control unit

  • Filtration and drying equipment suitable for larger quantities (e.g., Nutsche filter-dryer)

Procedure:

  • Reactor Charging: Charge the jacketed glass reactor with ethanol. Begin agitation with the overhead stirrer.

  • Reactant Addition: Add salicylaldehyde and 2-cyanothioacetamide to the reactor. Ensure they are fully dissolved before proceeding.

  • Catalyst Addition: Slowly add piperidine to the reaction mixture. Note that the initial phase of the reaction may be exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: Heat the reactor to the desired reflux temperature. Monitor the internal temperature closely. The reaction time may need to be adjusted based on in-process monitoring.

  • Workup and Isolation:

    • Upon reaction completion, cool the reactor contents to a suitable temperature for filtration.

    • Transfer the slurry to a Nutsche filter-dryer.

    • Wash the filter cake with pre-chilled ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum in the filter-dryer until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and related derivatives based on literature precedents for analogous reactions.

Table 1: Optimization of Reaction Conditions for Laboratory-Scale Synthesis

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (0.1)EthanolReflux4~85-95
2Triethylamine (0.2)EthanolReflux6~70-80
3DBU (0.1)Acetonitrile603~80-90
4No CatalystEthanolReflux24<10

Table 2: Comparison of Solvents for the Synthesis

EntrySolventCatalystTemperature (°C)Yield (%)
1EthanolPiperidineRefluxHigh
2MethanolPiperidineRefluxGood
3IsopropanolPiperidineRefluxGood
4AcetonitrileDBU60Good
5WaterPiperidine100Moderate

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Salicylaldehyde + 2-Cyanothioacetamide mixing Mixing and Dissolution reactants->mixing solvent Ethanol solvent->mixing catalyst Piperidine catalyst->mixing heating Heating to Reflux (2-6 hours) mixing->heating cooling Cooling to RT heating->cooling filtration Filtration cooling->filtration washing Washing with Cold Ethanol filtration->washing recrystallization Recrystallization (Optional) washing->recrystallization drying Vacuum Drying washing->drying If recrystallization is not needed recrystallization->drying product Pure 2H-Chromene-3- carbothioamide drying->product scale_up_considerations cluster_factors Key Scale-Up Factors lab_scale Laboratory Scale (grams) heat_transfer Heat Transfer (Surface area to volume ratio) lab_scale->heat_transfer influences mass_transfer Mass Transfer (Mixing efficiency) lab_scale->mass_transfer influences reaction_kinetics Reaction Kinetics (Concentration & Temperature effects) lab_scale->reaction_kinetics influences purification Purification Method (Crystallization, Filtration) lab_scale->purification influences safety Safety (Exotherms, Handling) lab_scale->safety influences pilot_scale Pilot/Industrial Scale (kilograms) heat_transfer->pilot_scale is critical for mass_transfer->pilot_scale is critical for reaction_kinetics->pilot_scale is critical for purification->pilot_scale is critical for safety->pilot_scale is critical for

Application Notes and Protocols: 2H-Chromene-3-carbothioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 2H-chromene-3-carbothioamide and its derivatives in medicinal chemistry. The focus is on their synthesis, and evaluation as potential anticancer and antimicrobial agents.

Introduction

2H-chromene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The this compound scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. The presence of the thioamide group offers unique chemical properties and potential for diverse biological interactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the synthesis of a 2H-chromene-3-carboxamide precursor, followed by thionation.

Synthesis of 2H-Chromene-3-carboxamide (Precursor)

The synthesis of the carboxamide precursor can be achieved via a Baylis-Hillman reaction followed by amidation.[1]

Protocol: Synthesis of 2H-Chromene-3-carboxamide

Materials:

  • Substituted salicylaldehyde

  • Acrolein

  • 1,4-Dioxane

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonia solution (aqueous)

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of 2H-chromene-3-carbaldehyde:

    • In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and acrolein (1.2 equivalents) in 1,4-dioxane.

    • Add potassium carbonate (1.5 equivalents) to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2H-chromene-3-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Oxidation to 2H-chromene-3-carboxylic acid:

    • The synthesized 2H-chromene-3-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The specific conditions will depend on the chosen reagent.

  • Amidation to 2H-chromene-3-carboxamide:

    • Dissolve the 2H-chromene-3-carboxylic acid (1 equivalent) and DCC (1.1 equivalents) in dichloromethane (DCM) in a flask.

    • Cool the mixture in an ice bath for 30 minutes with continuous stirring.

    • Slowly add an aqueous solution of ammonia (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2H-chromene-3-carboxamide.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[1]

Thionation of 2H-Chromene-3-carboxamide

The conversion of the carboxamide to the desired carbothioamide can be achieved using Lawesson's reagent.

Protocol: Synthesis of this compound

Materials:

  • 2H-Chromene-3-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or xylene

  • Magnetic stirrer and heating mantle with a reflux condenser

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend the 2H-chromene-3-carboxamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 1.0 equivalent) to the suspension.[3]

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the this compound.[3]

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of this compound Salicylaldehyde Salicylaldehyde + Acrolein Carbaldehyde 2H-Chromene-3-carbaldehyde Salicylaldehyde->Carbaldehyde K2CO3, Dioxane, Reflux CarboxylicAcid 2H-Chromene-3-carboxylic acid Carbaldehyde->CarboxylicAcid Oxidation (e.g., KMnO4) Carboxamide 2H-Chromene-3-carboxamide CarboxylicAcid->Carboxamide DCC, NH3, DCM Carbothioamide This compound Carboxamide->Carbothioamide Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic route to this compound.

Biological Evaluation

Anticancer Activity

The cytotoxic effects of this compound derivatives are commonly evaluated against various cancer cell lines using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary (Hypothetical):

CompoundCell LineIC₅₀ (µM)
This compoundMCF-715.2
Derivative AMCF-78.5
Derivative BMCF-722.1
Doxorubicin (Control)MCF-70.5
This compoundHeLa18.9
Derivative AHeLa10.3
Derivative BHeLa25.4
Doxorubicin (Control)HeLa0.7
Antimicrobial Activity

The antimicrobial potential of this compound derivatives can be assessed using the agar well diffusion method.

Protocol: Agar Well Diffusion Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., ciprofloxacin) and antifungal (e.g., fluconazole) discs

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium and sterilize it by autoclaving.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into the wells.

    • Place standard antibiotic/antifungal discs as positive controls and a DMSO-loaded disc as a negative control.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours.

    • Incubate the fungal plates at 25-28°C for 48-72 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Data Summary (Hypothetical):

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
This compound141112
Derivative A181516
Derivative B12910
Ciprofloxacin (Control)2522-
Fluconazole (Control)--20

Potential Mechanisms of Action

Anticancer Mechanism

The anticancer activity of many chromene derivatives has been attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]

Tubulin Polymerization Inhibition Pathway:

G cluster_tubulin Tubulin Polymerization Inhibition Pathway Chromene This compound Tubulin α/β-Tubulin Dimers Chromene->Tubulin Binds to tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Assembly (Disrupted) CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by 2H-chromenes.

Antimicrobial Mechanism

The antimicrobial effects of chromene derivatives are believed to involve multiple mechanisms, including the inhibition of essential bacterial enzymes and disruption of the cell membrane.[5]

General Antimicrobial Mechanisms:

G cluster_antimicrobial Antimicrobial Mechanisms of Chromenes Chromene This compound DNA_Gyrase DNA Gyrase / Topoisomerase Chromene->DNA_Gyrase Inhibition Cell_Membrane Bacterial Cell Membrane Chromene->Cell_Membrane Disruption DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition of Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Membrane_Integrity->Cell_Death

Caption: Putative antimicrobial mechanisms of 2H-chromenes.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. The provided protocols offer a framework for their synthesis and biological evaluation. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors from 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the 2H-chromene-3-carbothioamide scaffold. This document includes a summary of their biological activities against various enzymatic targets, detailed protocols for their synthesis and enzymatic assays, and visual representations of relevant signaling pathways and experimental workflows. While specific data for the carbothioamide derivatives is emerging, much of the foundational methodology is adapted from the closely related and well-studied 2H-chromene-3-carboxamide analogs.

Introduction

The 2H-chromene core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a carbothioamide group at the 3-position offers unique physicochemical properties that can enhance biological activity and selectivity. These compounds have shown potential as inhibitors of enzymes involved in various diseases, including diabetes, neurodegenerative disorders, and cancer.

Enzyme Inhibitory Activity

Derivatives of the 2H-chromene scaffold have been reported to inhibit several classes of enzymes. The following table summarizes the inhibitory activities of selected 2H-chromene-3-carboxamide derivatives, which serve as valuable benchmarks for the development of their carbothioamide counterparts.

Table 1: Enzyme Inhibitory Activity of 2H-Chromene-3-carboxamide Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1 α-Amylase1.08 ± 0.02Acarbose0.43 ± 0.01
Derivative 2 α-Amylase1.76 ± 0.01Acarbose0.43 ± 0.01
Derivative 3 α-Glucosidase0.548 ± 0.02 (µg/mL)Acarbose0.604 ± 0.02 (µg/mL)
Derivative 4 Monoamine Oxidase B (MAO-B)0.93Iproniazid7.80

Note: The data presented is for 2H-chromene-3-carboxamide and related derivatives, as specific IC50 values for this compound are not extensively available in the cited literature.[1][2] These values provide a strong rationale for the investigation of the corresponding thioamides.

Key Targeted Enzymes and Signaling Pathways

α-Amylase and α-Glucosidase in Diabetes Mellitus

Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, 2H-chromene derivatives can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[1]

alpha_glucosidase_pathway Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides α-Amylase Monosaccharides Monosaccharides Disaccharides->Monosaccharides α-Glucosidase Glucose Absorption Glucose Absorption Monosaccharides->Glucose Absorption Bloodstream Bloodstream Glucose Absorption->Bloodstream alpha_Amylase alpha_Amylase alpha_Glucosidase alpha_Glucosidase 2H_Chromene_Inhibitor 2H_Chromene_Inhibitor 2H_Chromene_Inhibitor->alpha_Amylase Inhibition 2H_Chromene_Inhibitor->alpha_Glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion by 2H-chromene derivatives.

Monoamine Oxidase (MAO) in Neurodegenerative Diseases

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic target for Parkinson's disease, as it can increase the levels of dopamine in the brain. Certain 2H-chromene-3-carboxamide derivatives have shown potent and selective inhibition of MAO-B.[2]

mao_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO_B Dopamine->MAO_B Metabolism Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release Inactive_Metabolites Inactive_Metabolites MAO_B->Inactive_Metabolites 2H_Chromene_Inhibitor 2H_Chromene_Inhibitor 2H_Chromene_Inhibitor->MAO_B Inhibition Dopamine_Receptors Dopamine_Receptors Dopamine_Synapse->Dopamine_Receptors Binding

Caption: Mechanism of MAO-B inhibition by 2H-chromene derivatives.

Experimental Protocols

The following protocols are generalized from methodologies reported for 2H-chromene-3-carboxamide derivatives and can be adapted for the synthesis and evaluation of 2H-chromene-3-carbothioamides.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a typical one-pot, three-component reaction for the synthesis of the 2H-chromene scaffold.

Materials:

  • Substituted salicylaldehyde

  • Malononitrile or Cyanoacetamide (as a precursor to the thioamide)

  • An active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Catalyst (e.g., piperidine, DABCO)

  • Solvent (e.g., ethanol, methanol)

  • Lawesson's reagent or P4S10 (for thionation of the amide)

Procedure:

  • Condensation: To a solution of the substituted salicylaldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Carboxamide Intermediate: Upon completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-4H-chromene-3-carbonitrile or a related carboxamide intermediate.

  • Thionation: To a solution of the 2H-chromene-3-carboxamide intermediate (1 mmol) in dry toluene or dioxane, add Lawesson's reagent (0.5 mmol).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Purification: After completion, cool the mixture, and evaporate the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound A Reactants: - Salicylaldehyde - Active Methylene Compound - Malononitrile/Cyanoacetamide B One-Pot Condensation (Catalyst: Piperidine/DABCO) A->B C 2H-Chromene-3-carboxamide Intermediate B->C D Thionation (Lawesson's Reagent) C->D E Purification (Column Chromatography) D->E F Final Product: This compound E->F

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro α-Amylase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of the synthesized compounds on α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • Incubation: In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) and 50 µL of the α-amylase solution. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the starch solution to each well to start the reaction. Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Color Development: Heat the plate in a boiling water bath for 5 minutes.

  • Measurement: Cool the plate to room temperature and add 1 mL of distilled water to each well. Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-B activity.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Iproniazid or Selegiline (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and positive control in potassium phosphate buffer.

  • Incubation: In a 96-well black plate, add 20 µL of the test compound solution and 160 µL of the MAO-B enzyme solution. Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of kynuramine solution to each well to start the reaction.

  • Measurement: Immediately measure the fluorescence (Excitation: 310 nm, Emission: 400 nm) in kinetic mode for 30 minutes at 37°C. The product, 4-hydroxyquinoline, is fluorescent.

  • Calculation: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the rates of the sample wells to the control wells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of percent inhibition versus inhibitor concentration.

experimental_workflow cluster_workflow Enzyme Inhibition Assay Workflow A Compound Preparation (Serial Dilutions) B Enzyme & Compound Pre-incubation A->B C Substrate Addition (Reaction Initiation) B->C D Incubation C->D E Reaction Termination & Signal Detection D->E F Data Analysis (% Inhibition, IC50) E->F

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the generation of large libraries for screening against various enzymatic targets. While current quantitative data is more robust for the corresponding carboxamides, the protocols and target information provided herein offer a solid foundation for the investigation of these thioamide analogs. Future work should focus on the systematic synthesis and biological evaluation of a focused library of 2H-chromene-3-carbothioamides to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted guidance on the synthesis of 2H-chromene-3-carbothioamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process, ultimately aiming to enhance reaction yields and product purity.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process: first, the synthesis of the precursor 2-oxo-2H-chromene-3-carboxamide, followed by a thionation reaction. This guide addresses potential issues in both stages.

Stage 1: Synthesis of 2-oxo-2H-chromene-3-carboxamide

This stage commonly involves a one-pot, three-component reaction between a salicylaldehyde derivative, a substituted cyanoacetamide, and a basic catalyst.

Table 1: Optimizing Reaction Conditions for 2-oxo-2H-chromene-3-carboxamide Synthesis

ParameterCondition ACondition BCondition CPotential Outcome & Remarks
Catalyst PiperidineSodium Carbonate (aq.)TriethylaminePiperidine is a commonly used base for this condensation. Aqueous sodium carbonate offers a greener alternative.[1] Triethylamine is also effective.
Solvent EthanolWaterTolueneEthanol is a common solvent for these reactions. Water is a more environmentally friendly option. Toluene can be used with a Dean-Stark apparatus to remove water.[2]
Temperature Room TemperatureReflux (approx. 78°C for Ethanol)70°CThe reaction can often proceed at room temperature, though heating can increase the reaction rate.[1][2]
Reaction Time 2 - 6 hours8 - 12 hours1 hourReaction time is dependent on the specific substrates, catalyst, and temperature. Monitoring by TLC is recommended.[2]

Common Problems and Solutions in Stage 1:

  • Low Yield:

    • Incomplete reaction: Monitor the reaction using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.

    • Catalyst inefficiency: The choice of base can be critical. If one base gives low yields, experiment with others listed in Table 1.

    • Side reactions: Salicylaldehyde can undergo self-condensation or other side reactions. Ensure the purity of starting materials.

  • Formation of Impurities:

    • Unreacted starting materials: Optimize reaction time and temperature to ensure complete conversion.

    • Formation of 2-imino-2H-chromene-3-carboxamide: This is a common intermediate. Acidic work-up (e.g., with aqueous HCl) can hydrolyze the imine to the desired oxo-group.[1]

Stage 2: Thionation of 2-oxo-2H-chromene-3-carboxamide

This step involves the conversion of the amide carbonyl group to a thioamide using a thionating agent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).

Table 2: Optimizing Thionation Conditions

ParameterCondition A (Lawesson's Reagent)Condition B (P₄S₁₀)Potential Outcome & Remarks
Thionating Agent Lawesson's ReagentPhosphorus Pentasulfide (P₄S₁₀)Lawesson's Reagent is generally milder, more soluble in organic solvents, and can lead to higher yields with shorter reaction times.[3][4] P₄S₁₀ is a stronger, less expensive but often requires harsher conditions.[5]
Solvent Anhydrous Toluene or THFAnhydrous Dioxane or PyridineAnhydrous conditions are crucial to prevent the decomposition of the thionating agents.[3][6]
Temperature 80 - 110°C (Reflux)RefluxHigher temperatures are typically required for thionation. Microwave irradiation can sometimes shorten reaction times.[7]
Reaction Time 2 - 24 hours4 - 12 hoursMonitor reaction progress by TLC until the starting amide is consumed.[7]
Stoichiometry 0.5 - 2.0 equivalentsExcessThe amount of thionating agent may need to be optimized for different substrates.

Common Problems and Solutions in Stage 2:

  • Low Yield of Thioamide:

    • Incomplete reaction: Increase reaction time or temperature. Ensure the thionating agent is of good quality and handled under anhydrous conditions.

    • Decomposition of starting material or product: The reaction conditions may be too harsh. If using P₄S₁₀, consider switching to the milder Lawesson's Reagent.[4]

  • Difficult Purification:

    • Phosphorus byproducts: Byproducts from Lawesson's Reagent can have similar polarity to the product, making chromatographic separation difficult.[8] A workup procedure involving refluxing the crude mixture with ethanol or ethylene glycol can decompose these byproducts into more polar species, simplifying purification.[8][9]

    • Unreacted thionating agent: Quench the reaction mixture carefully with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining thionating agent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of 2-oxo-2H-chromene-3-carboxamide?

A1: The most common approach is a three-component reaction using a substituted salicylaldehyde, an N-substituted cyanoacetamide, and a basic catalyst in a suitable solvent like ethanol.[1]

Q2: My 2-oxo-2H-chromene-3-carboxamide synthesis is giving me the 2-imino derivative. How can I convert it to the desired product?

A2: The 2-imino-2H-chromene-3-carboxamide is a common intermediate in this synthesis. It can be readily hydrolyzed to the 2-oxo derivative by treatment with aqueous acid, such as hydrochloric acid, during the reaction workup.[1]

Q3: I am having trouble with the purification of my this compound after using Lawesson's Reagent. What can I do?

A3: The byproducts of Lawesson's Reagent can co-elute with the desired thioamide during column chromatography. To address this, after the reaction is complete, you can add an excess of ethanol or ethylene glycol to the reaction mixture and reflux for a couple of hours. This will convert the phosphorus byproducts into more polar compounds that are easier to separate.[8][9]

Q4: Is Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) better for the thionation step?

A4: Lawesson's Reagent is often preferred as it is a milder thionating agent, more soluble in common organic solvents, and frequently provides higher yields under less harsh conditions compared to P₄S₁₀.[3][4] However, P₄S₁₀ is a more potent and less expensive option, which might be necessary for less reactive amides.[5]

Q5: What safety precautions should I take when working with thionating agents?

A5: Both Lawesson's Reagent and P₄S₁₀ are sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water.[3] These reagents should be handled in a well-ventilated fume hood, and anhydrous conditions should be maintained throughout the experiment.

Experimental Protocols

Protocol 1: Synthesis of 2-oxo-2H-chromene-3-carboxamide

This protocol is a general procedure and may require optimization for specific substrates.

  • To a round-bottom flask, add salicylaldehyde (1.0 eq.), N-substituted cyanoacetamide (1.0 eq.), and ethanol (5-10 mL per mmol of salicylaldehyde).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • To ensure the conversion of any imino intermediate, the crude product can be stirred with a dilute aqueous HCl solution for a short period.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-oxo-2H-chromene-3-carboxamide.

Protocol 2: Synthesis of this compound via Thionation

This protocol details the thionation of the previously synthesized carboxamide using Lawesson's Reagent.

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-oxo-2H-chromene-3-carboxamide (1.0 eq.) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5-1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup Option for Easier Purification: Add an excess of ethanol or ethylene glycol to the cooled reaction mixture and reflux for 2 hours to decompose phosphorus byproducts.[8][9]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the this compound.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Carboxamide Synthesis cluster_stage2 Stage 2: Thionation start1 Starting Materials (Salicylaldehyde, Cyanoacetamide) reaction1 Three-Component Reaction start1->reaction1 reagents1 Reagents (Base, Solvent) reagents1->reaction1 workup1 Acidic Workup/ Purification reaction1->workup1 product1 2-oxo-2H-chromene-3-carboxamide workup1->product1 start2 Carboxamide Precursor product1->start2 reaction2 Thionation Reaction start2->reaction2 reagents2 Thionating Agent (Lawesson's Reagent) reagents2->reaction2 workup2 Byproduct Quench & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_carboxamide Carboxamide Synthesis Issues cluster_thionation Thionation Issues start Low Yield or Impure Product q1 Incomplete Reaction? start->q1 q2 Incomplete Thionation? start->q2 a1_yes Extend reaction time/ Increase temperature q1->a1_yes Yes a1_no Check for side products q1->a1_no No a2_yes Optimize catalyst/ Purify starting materials a1_no->a2_yes Yes a2_no Consider other factors a1_no->a2_no No a3_yes Increase reaction time/ Use fresh reagent q2->a3_yes Yes a3_no Purification Difficulty? q2->a3_no No a4_yes Use byproduct quench (e.g., reflux with ethanol) a3_no->a4_yes Yes a4_no Consider milder reagent (Lawesson's vs. P4S10) a3_no->a4_no No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-chromene-3-carbothioamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is a one-pot, three-component reaction involving a substituted salicylaldehyde, malononitrile, and a sulfur source like thiourea or by converting the corresponding nitrile. This reaction is often catalyzed by a base such as piperidine or triethylamine.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this compound synthesis can stem from several factors. The key areas to optimize are:

  • Catalyst Choice and Concentration: The type and amount of catalyst can significantly impact the reaction rate and equilibrium.

  • Solvent Selection: The polarity and boiling point of the solvent affect reactant solubility and reaction temperature.

  • Reaction Temperature and Time: These parameters are crucial for ensuring the reaction goes to completion without significant decomposition of products or reactants.

  • Purity of Starting Materials: Impurities in salicylaldehyde, malononitrile, or the sulfur source can lead to side reactions and lower yields.

Q3: I am observing the formation of a significant amount of side products. What are they likely to be and how can I minimize them?

Common side products can include the corresponding 2-imino-2H-chromene-3-carbonitrile if the thionation step is incomplete, or polymeric materials. To minimize these:

  • Ensure the molar ratios of your reactants are correct. An excess of the thionating agent might be necessary.

  • Optimize the reaction temperature; excessively high temperatures can lead to polymerization.

  • Consider a two-step process where the 2-imino-2H-chromene-3-carbonitrile is first synthesized and purified, followed by the thionation step.

Q4: How can I effectively purify the final this compound product?

Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the specific derivative being synthesized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalystScreen different catalysts (e.g., piperidine, triethylamine, DBU). Optimize catalyst loading.
Inappropriate solventTest a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, acetonitrile).[1]
Low reaction temperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Impure starting materialsEnsure the purity of salicylaldehyde, malononitrile, and the sulfur source using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Multiple Products/Side Reactions Reaction temperature is too highLower the reaction temperature and increase the reaction time.
Incorrect stoichiometryCarefully control the molar ratios of the reactants. A slight excess of the thionating agent may be beneficial.
Air or moisture sensitivityConduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallizeTry different recrystallization solvents or solvent systems. If recrystallization fails, consider purification by column chromatography.
Product is contaminated with starting materialsOptimize the reaction time to ensure complete conversion of starting materials. Use an appropriate work-up procedure to remove unreacted starting materials.
Product co-elutes with impurities during chromatographyAdjust the eluent system for column chromatography to improve separation. Consider using a different stationary phase.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions and their reported yields for the synthesis of chromene derivatives, providing a basis for comparison and optimization.

Starting Materials Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Salicylaldehydes, 2-cyanothioacetamide, ChloroacetonePiperidineEthanol804-687-96[2]
Salicylaldehydes, Acetyl acetone, AlcoholTBAFAlcohol--Good[3]
2-Imino-2H-chromene-3-carboxamide, Phosphorus HalidesTriethylaminePyridine/1,4-dioxaneReflux743-87[4]
5-Phenylazo-salicylaldehide, AcetylacetoneCu-SBA-15CH₂Cl₂/EtOH (2:1)01High[5]
2H-Chromene acetals, IsocyanidesBi(OTf)₃---up to 95[6]

Experimental Protocols

General Protocol for the Three-Component Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives (a precursor to carbothioamides)

This protocol is a representative example for the synthesis of the chromene core structure. The resulting nitrile can be subsequently converted to the thioamide.

  • Reactant Mixture: In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., piperidine, 0.1 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux) for the specified time (typically monitored by TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-4H-chromene-3-carbonitrile derivative.

Visualizations

Experimental Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Salicylaldehyde, Malononitrile, Sulfur Source) reaction One-Pot Reaction start->reaction catalyst Catalyst Selection (e.g., Piperidine, Triethylamine) catalyst->reaction solvent Solvent Selection (e.g., Ethanol, DMF) solvent->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring filtration Filtration monitoring->filtration Reaction Complete recrystallization Recrystallization filtration->recrystallization chromatography Column Chromatography (if necessary) recrystallization->chromatography Impurities Present product Pure this compound recrystallization->product Pure Solid chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_params Reaction Parameters cluster_materials Starting Materials cluster_outcome Outcome start Low Yield Observed temp Optimize Temperature start->temp time Optimize Reaction Time start->time catalyst Screen Catalysts & Concentration start->catalyst solvent Screen Solvents start->solvent purity Check Purity of Reactants start->purity stoichiometry Verify Stoichiometry start->stoichiometry improved_yield Improved Yield temp->improved_yield time->improved_yield catalyst->improved_yield solvent->improved_yield purity->improved_yield stoichiometry->improved_yield

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-chromene-3-carbothioamide. The guidance focuses on common side reactions and challenges encountered during the multi-step synthesis, which typically involves a Knoevenagel condensation to form a 2-imino-2H-chromene-3-carboxamide intermediate, followed by thionation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process. The first step is a Knoevenagel condensation of a substituted salicylaldehyde with N-substituted-2-cyanoacetamide to yield a 2-imino-2H-chromene-3-carboxamide intermediate. The second step is the thionation of the carboxamide group, typically using Lawesson's reagent, to afford the desired this compound.

Q2: My Knoevenagel condensation is giving a low yield of the 2-imino-2H-chromene-3-carboxamide. What are the common causes?

Low yields in the Knoevenagel condensation can stem from several factors. The choice of base and solvent is critical; weak inorganic bases like sodium carbonate or sodium bicarbonate in an aqueous medium at room temperature have been reported to give excellent yields.[1] Inadequate reaction time or temperature can also lead to incomplete conversion. Additionally, the purity of the starting salicylaldehyde and cyanoacetamide derivatives is important, as impurities can interfere with the reaction.

Q3: I am having difficulty purifying my final this compound product after thionation with Lawesson's reagent. What is the likely contaminant?

A primary challenge in reactions employing Lawesson's reagent is the removal of phosphorus-containing byproducts.[1] These byproducts often have similar polarities to the desired thioamide product, making purification by column chromatography difficult.

Q4: Can Lawesson's reagent react with other functional groups on the 2H-chromene ring?

Lawesson's reagent is primarily a thionating agent for carbonyl groups. While it is generally unreactive towards isolated carbon-carbon double bonds, its reactivity with the 2-imino group of the precursor is a significant concern. Lawesson's reagent can react with amines, potentially leading to undesired side products and consumption of the reagent.

Troubleshooting Guides

Problem 1: Low or No Yield of 2-imino-2H-chromene-3-carboxamide (Step 1)
Possible Cause Suggested Solution
Incorrect Base/Solvent System Use a mild base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in an aqueous solution at room temperature.[1]
Low Purity of Reactants Ensure the salicylaldehyde and N-substituted-2-cyanoacetamide are of high purity. Recrystallize or purify the starting materials if necessary.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to proceed until the starting materials are consumed.
Suboptimal Temperature While the reaction often proceeds well at room temperature, gentle heating (40-50 °C) may be beneficial for less reactive substrates.
Problem 2: Complicated or Inseparable Mixture After Thionation (Step 2)
Possible Cause Suggested Solution
Phosphorus Byproducts from Lawesson's Reagent After the reaction is complete, add an excess of ethanol or ethylene glycol and reflux for a period (e.g., 1-2 hours) to convert the phosphorus byproducts into more polar, water-soluble species that can be more easily removed during aqueous work-up.[1]
Reaction with the 2-Imino Group The 2-imino group may react with Lawesson's reagent. Consider protecting the imino group prior to thionation, or exploring alternative thionating agents that are less reactive towards imines. A potential side reaction could be the formation of a thiazaphosphinine ring system.
Degradation of the Chromene Ring Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid excessive heating. Use the minimum effective temperature for the thionation.
Incomplete Thionation Ensure an adequate stoichiometry of Lawesson's reagent (typically 0.5-0.6 equivalents per amide group). If the reaction stalls, a small additional portion of the reagent can be added.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of 2-imino-2H-chromene-3-carboxamide

Parameter Condition Typical Yield Reference
Reactants Salicylaldehyde, N-substituted-2-cyanoacetamide85-95%[1]
Base Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)[1]
Solvent Water[1]
Temperature Room Temperature[1]
Reaction Time 1-4 hours[1]

Table 2: Comparison of Thionating Agents

Reagent Advantages Disadvantages
Lawesson's Reagent Milder conditions than P₄S₁₀, good yields.[1]Difficult to remove byproducts, potential reaction with other functional groups.[1]
Phosphorus Pentasulfide (P₄S₁₀) Readily available.Often requires higher temperatures and longer reaction times, can be less selective.

Experimental Protocols

Key Experiment 1: Synthesis of 2-imino-2H-chromene-3-carboxamide

This protocol is adapted from a general, eco-friendly approach.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq.) and the N-substituted-2-cyanoacetamide (1.0 eq.) in water.

  • Addition of Base: Add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (1.1 eq.) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the 2-imino-2H-chromene-3-carboxamide.

Key Experiment 2: Thionation of 2-imino-2H-chromene-3-carboxamide

This is a general protocol for the thionation of a carboxamide using Lawesson's reagent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-imino-2H-chromene-3-carboxamide (1.0 eq.) in a dry, inert solvent such as toluene or dioxane.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Byproduct Quenching: Cool the reaction mixture to room temperature. Add an excess of ethanol or ethylene glycol and heat to reflux for 1-2 hours to decompose the phosphorus byproducts.

  • Work-up: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the this compound.

Visualizations

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Carboxamide 2-imino-2H-chromene- 3-carboxamide Salicylaldehyde->Carboxamide:w Knoevenagel Condensation Cyanoacetamide N-R-2-cyanoacetamide Cyanoacetamide->Carboxamide:w Carbothioamide This compound (Target Product) Carboxamide->Carbothioamide Thionation (e.g., Lawesson's Reagent) Troubleshooting_Workflow start Low Yield or Impure Product step1 Identify Synthesis Step start->step1 knoevenagel Knoevenagel Condensation (Step 1) step1->knoevenagel Step 1 thionation Thionation (Step 2) step1->thionation Step 2 check_reagents Check Reagent Purity & Stoichiometry knoevenagel->check_reagents check_byproducts Phosphorus Byproducts? thionation->check_byproducts check_conditions Verify Base, Solvent, & Temperature check_reagents->check_conditions OK optimize_k Optimize Reaction Time & Temperature check_conditions->optimize_k OK end Improved Synthesis optimize_k->end quench Quench with Alcohol Post-Reaction check_byproducts->quench Yes imino_reaction Side Reaction with 2-Imino Group? check_byproducts->imino_reaction No quench->imino_reaction protect Consider Protecting Group Strategy imino_reaction->protect Yes imino_reaction->end No protect->end

References

Technical Support Center: Purification of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2H-chromene-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for 2H-chromene derivatives, including this compound, are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Based on a probable synthesis route from salicylaldehyde and 2-cyanothioacetamide, potential impurities include:

  • Unreacted salicylaldehyde

  • Unreacted 2-cyanothioacetamide

  • Byproducts from the condensation reaction, such as the corresponding amide or nitrile.

  • Polymeric materials.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the progress of your purification. For visualization, thioamides and chromene derivatives are often UV-active and can be seen under a UV lamp (254 nm).[1][2] Staining with iodine vapor or a potassium permanganate solution can also be used to visualize spots.[2][3][4] Purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis.

Q4: Is this compound stable during purification?

A4: Thioamides are generally stable in common organic solvents like dichloromethane and ethyl acetate. However, they can be sensitive to acidic or basic aqueous conditions and may react with nucleophilic solvents like methanol, especially at elevated temperatures.[5] It is advisable to use neutral conditions and less reactive solvents where possible. Thioamides can also be converted to their corresponding amides under certain oxidative conditions.[6]

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate, even with a polar solvent system.

This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.

Solution Detailed Steps
Increase Solvent Polarity Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate can be effective.[7] Be cautious with methanol as it can sometimes dissolve silica gel at high concentrations.
Add a Modifier If your compound is acidic or basic, adding a small amount of a modifier to the eluent can improve elution. For example, 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds.
Change the Stationary Phase Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that show strong adhesion to silica.[8]
Use Reversed-Phase Chromatography If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.

Issue 2: My compound is streaking on the TLC plate and the column.

Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or interactions with the stationary phase.

Solution Detailed Steps
Reduce Sample Load Ensure you are not applying too much compound to your TLC plate or column. For column chromatography, a general rule is to use 20-50 times the weight of adsorbent to the sample weight.[9]
Improve Solubility Your compound may be crashing out on the silica. Try a solvent system where your compound is more soluble. Dry loading the sample onto the column can also help if solubility in the eluent is low.[10]
Modify the Stationary Phase If streaking is due to acidic or basic sites on the silica, deactivating the silica by pre-flushing the column with a solvent system containing a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help.[11]
Recrystallization

Issue 3: My compound does not crystallize from the solution upon cooling.

This is often due to using too much solvent or the presence of impurities that inhibit crystallization.

Solution Detailed Steps
Induce Crystallization Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[12][13] Adding a seed crystal of the pure compound can also initiate crystallization.[12][13]
Reduce Solvent Volume If the solution is not saturated, carefully evaporate some of the solvent and allow the solution to cool again.[14]
Cool to a Lower Temperature If crystals do not form at room temperature, try cooling the solution in an ice bath.[13][15]
Add an Anti-Solvent If you are using a single solvent system, you can try adding a second solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.

Issue 4: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.[13]

Solution Detailed Steps
Reheat and Add More Solvent Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[14]
Change the Solvent System Choose a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, adjust the ratio of the solvents.[14]
Slow Cooling Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.[15]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. For a polar compound like this compound, you may need to start with a higher proportion of ethyl acetate (e.g., 30-50% ethyl acetate in hexanes) or even switch to a more polar system like dichloromethane/methanol.[7] Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution: Begin eluting with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[13] Potential solvents for polar aromatic compounds include ethanol, isopropanol, acetone, or mixtures such as ethanol/water or ethyl acetate/hexanes.[16][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[15]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude this compound tlc_analysis TLC Analysis to Assess Purity synthesis->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities purity_check Purity Check (TLC, NMR, MP) column_chromatography->purity_check recrystallization->purity_check purity_check->column_chromatography Repurify if Needed pure_product Pure this compound purity_check->pure_product Purity Confirmed troubleshooting_column start Column Chromatography Issue streaking Compound Streaking? start->streaking no_movement No Movement from Baseline? start->no_movement reduce_load Reduce Sample Load streaking->reduce_load Yes improve_solubility Improve Solubility (Dry Load) streaking->improve_solubility Yes modify_silica Modify Silica (add TEA/AcOH) streaking->modify_silica Yes increase_polarity Increase Solvent Polarity no_movement->increase_polarity Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) no_movement->change_stationary_phase Yes reversed_phase Try Reversed-Phase HPLC no_movement->reversed_phase Yes

References

"troubleshooting low yield in chromene-3-carbothioamide preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of chromene-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing chromene-3-carbothioamide?

A1: The preparation of chromene-3-carbothioamide is typically approached via a two-step synthesis. The first step involves the synthesis of a chromene-3-carboxamide precursor. This is followed by a thionation step, where the carboxamide is converted to the desired carbothioamide using a thionating agent like Lawesson's Reagent.[1]

Q2: What are the most common causes of low yield in this synthesis?

A2: Low yields can often be attributed to several factors:

  • Inefficient initial condensation: The formation of the chromene ring system itself may be suboptimal.

  • Poor reactivity of the thionating agent: The conversion of the carboxamide to the carbothioamide may be incomplete.

  • Side reactions: The formation of undesired byproducts can compete with the main reaction pathway.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical and can significantly impact the reaction outcome.[2][3]

  • Purification losses: The desired product may be lost during work-up and purification steps.

Q3: How can I improve the yield of the initial chromene-3-carboxamide formation?

A3: The initial step, often a variation of the Knoevenagel condensation, is critical. To improve yields, consider the following:

  • Catalyst/Base Selection: The choice of base is crucial for the initial condensation. Commonly used bases include piperidine, morpholine, or triethylamine.[3] Screening different bases may be necessary, especially for less reactive starting materials.

  • Water Removal: The condensation reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[3]

  • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are commonly employed to enhance the reaction rate.[2][3]

Q4: My thionation step is inefficient. How can I troubleshoot this?

A4: If the conversion of chromene-3-carboxamide to the thioamide is the issue, focus on these aspects:

  • Thionating Agent: Lawesson's Reagent is a common choice, but its reactivity can be affected by its quality and solubility.[1] Ensure you are using a fresh, high-quality reagent.

  • Temperature: Thionation reactions often require heating (refluxing) to proceed at a reasonable rate.[1] However, excessive heat can lead to decomposition. It is advisable to find the optimal temperature for your specific substrate.

  • Solvent: A non-polar, high-boiling solvent like toluene is often used for reactions with Lawesson's Reagent.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may arise during the synthesis of chromene-3-carbothioamide.

Observation/Issue Potential Cause Suggested Solution
Low to no formation of the chromene-3-carboxamide intermediate (Step 1) Inefficient Knoevenagel-Cope condensation.[3]- Optimize Base: Screen different bases (e.g., piperidine, morpholine, triethylamine). - Remove Water: Use a Dean-Stark trap or a chemical drying agent.[3] - Check Starting Material Purity: Ensure starting materials (e.g., salicylaldehyde derivative, active methylene compound) are pure.
Presence of unreacted starting materials after Step 1 Reaction has not gone to completion.- Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Optimize Temperature: Gently heat the reaction mixture (e.g., 40-60 °C) to increase the reaction rate.[3]
Low yield in the thionation step (Step 2) Poor reactivity of the thionating agent or suboptimal conditions.- Verify Reagent Quality: Use fresh Lawesson's Reagent. - Solvent Choice: Use a dry, high-boiling solvent like toluene.[1] - Temperature Control: Reflux the reaction mixture and monitor by TLC.[1]
Formation of multiple unidentified byproducts Side reactions such as dimerization or polymerization.[2][3]- Adjust Reactant Concentration: Lowering the concentration of reactants may disfavor side reactions. - Control Rate of Addition: Add reagents slowly to maintain a low instantaneous concentration. - Modify Temperature: Both excessively high and low temperatures can promote side reactions.[2]
Difficulty in purifying the final product Product may be unstable or have similar polarity to impurities.- Recrystallization: This is often the most effective purification method for solid products. Try different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes).[3] - Column Chromatography: If recrystallization is ineffective, use silica gel chromatography with a carefully selected eluent system.

Experimental Protocols

Protocol 1: Synthesis of 2-Imino-2H-chromene-3-carboxamide (A Key Intermediate)

This protocol describes a common method for synthesizing the chromene-3-carboxamide precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Thionation of Chromene-3-carboxamide to Chromene-3-carbothioamide

This protocol outlines the conversion of the carboxamide to the target thioamide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend the chromene-3-carboxamide (1 mmol) in dry toluene (20 mL).

  • Reagent Addition: Add Lawesson's Reagent (0.5 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chromene-3-carbothioamide.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Low Yield Observed check_step1 Analyze Step 1: Chromene-3-carboxamide Formation start->check_step1 Initial Investigation check_step2 Analyze Step 2: Thionation Reaction check_step1->check_step2 If Step 1 is efficient optimize_condensation Optimize Condensation: - Adjust Base - Remove Water - Change Solvent check_step1->optimize_condensation If Step 1 is inefficient check_purification Review Purification Protocol check_step2->check_purification If Step 2 is efficient optimize_thionation Optimize Thionation: - Check Reagent Quality - Adjust Temperature - Change Solvent check_step2->optimize_thionation If Step 2 is inefficient optimize_purification Optimize Purification: - Screen Recrystallization Solvents - Adjust Chromatography Eluent check_purification->optimize_purification If purification losses are high end Improved Yield check_purification->end If purification is efficient optimize_condensation->check_step2 optimize_thionation->check_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in chromene-3-carbothioamide synthesis.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Salicylaldehyde Derivative C Chromene-3-carboxamide (Intermediate) A->C Step 1: Condensation (Base Catalyst) B Active Methylene Compound B->C Step 1: Condensation (Base Catalyst) E Chromene-3-carbothioamide (Final Product) C->E Step 2: Thionation (Toluene, Reflux) F Dimerization of Intermediate C->F D Lawesson's Reagent D->E Step 2: Thionation (Toluene, Reflux) G Decomposition (High Temperature) E->G

Caption: Synthetic pathway for chromene-3-carbothioamide and potential side reactions.

References

Technical Support Center: Synthesis of 2H-Chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2H-chromene-3-carbothioamide. The following sections detail experimental protocols, address common issues, and provide quantitative data on the effects of solvents on the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for obtaining this compound. The first involves a one-pot, three-component reaction of a salicylaldehyde, 2-cyanoethanethioamide, and a catalyst. The second is a two-step process involving the initial synthesis of a 2-imino-2H-chromene-3-carboxamide intermediate, followed by thionation using a reagent like Lawesson's Reagent.

Q2: How critical is the choice of solvent for this synthesis?

A2: Solvent selection is a critical parameter that can significantly influence the reaction yield, rate, and the purity of the final product. Solvents can affect the solubility of reactants and intermediates, the stability of charged intermediates, and the efficacy of the catalyst. For instance, polar protic solvents like ethanol can facilitate proton transfer and are commonly used in Knoevenagel-type condensations, which is the initial step in the one-pot synthesis. Aprotic polar solvents such as DMF can also be effective, particularly in facilitating nucleophilic reactions. In some cases, solvent-free conditions have been shown to be advantageous.

Q3: What are the common challenges encountered during the synthesis and purification of this compound?

A3: Common challenges include low yields, the formation of side products, and difficulties in purification. Low yields can result from an inappropriate choice of solvent, catalyst, or reaction temperature. Side products may arise from self-condensation of the starting materials or subsequent reactions of the desired product. Purification can be complicated by the presence of unreacted starting materials, catalyst residues, and byproducts from thionating agents like Lawesson's Reagent.

Q4: Are there any specific safety precautions for handling Lawesson's Reagent?

A4: Yes, Lawesson's Reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or protic solvents. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions involving Lawesson's Reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent.

Troubleshooting Guides

Problem 1: Low or No Product Yield in One-Pot Synthesis
Possible Cause Suggested Solution
Inactive or Inappropriate Catalyst Screen different catalysts. For the Knoevenagel condensation step, basic catalysts like piperidine, triethylamine, or sodium carbonate are often effective. Optimize catalyst loading, typically starting with 10-20 mol%.
Incorrect Solvent The choice of solvent is crucial. If reactants have poor solubility, consider a different solvent. For the condensation of salicylaldehyde and 2-cyanoethanethioamide, polar protic solvents like ethanol or methanol are good starting points. Aprotic polar solvents like DMF can also be effective. In some cases, solvent-free conditions at elevated temperatures may improve yields.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. While many condensations proceed at room temperature, some may require heating to overcome the activation energy. Monitor the reaction by TLC to find the optimal temperature that maximizes product formation without leading to decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion.
Problem 2: Incomplete Thionation with Lawesson's Reagent
Possible Cause Suggested Solution
Degraded Lawesson's Reagent Use a fresh batch of Lawesson's Reagent. The reagent is sensitive to moisture and can degrade over time. Store it in a desiccator.
Insufficient Reagent Typically, 0.5 equivalents of Lawesson's Reagent (which is a dimer) are used per equivalent of the carboxamide. If the reaction is incomplete, try increasing the stoichiometry to 0.6-0.7 equivalents.
Low Reaction Temperature Thionation reactions often require elevated temperatures. Solvents like toluene or xylene at reflux are commonly used. If using a lower boiling point solvent like THF, a longer reaction time may be necessary.
Poor Solubility of Reactants Ensure that both the 2H-chromene-3-carboxamide precursor and Lawesson's Reagent are sufficiently soluble in the chosen solvent at the reaction temperature. Anhydrous toluene is often a good choice.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Catalyst Residue If a basic catalyst like piperidine or triethylamine was used, an acidic wash (e.g., dilute HCl) during the work-up can help remove it. For solid catalysts, simple filtration is usually sufficient.
Byproducts from Lawesson's Reagent The phosphorus-containing byproducts of Lawesson's Reagent can co-elute with the desired product during chromatography. To address this, after the reaction is complete, the mixture can be refluxed with an excess of ethanol or ethylene glycol to convert the byproducts into more polar species that are more easily separated.[1][2] A thorough aqueous work-up is also crucial before chromatography.[3]
Unreacted Starting Materials Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting materials. If unreacted starting materials persist, purification by column chromatography may be necessary.

Data Presentation

Solvent Effects on the Synthesis of Chromene Derivatives

The following tables summarize the impact of different solvents on the yield and reaction time for the synthesis of chromene derivatives, which are analogous to the synthesis of this compound.

Table 1: Solvent Optimization for the Synthesis of 2-amino-4H-chromene Derivatives

EntrySolventTime (min)Yield (%)Reference
1Ethanol12085[4]
2Water18078[4]
3Methanol15082
4Acetonitrile24070[5]
5Dichloromethane30065
6Solvent-free (80 °C)6095[5]

Data is for the synthesis of 2-amino-4H-chromene derivatives, which is a key structural motif and the reaction pathway is similar to the one-pot synthesis of the target molecule.

Table 2: Solvent Effects on Knoevenagel Condensation

EntrySolventTime (min)Conversion (%)Selectivity (%)Reference
1DMF1599100[6]
2Toluene6085100[6]
3Ethanol1207095[6]
4Methanol1806592[6]

This data is for a general Knoevenagel condensation, the first step in the one-pot synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-imino-2H-chromene-3-carbothioamide

This protocol is based on the well-established Knoevenagel condensation followed by intramolecular cyclization.

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • 2-Cyanoethanethioamide (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the substituted salicylaldehyde (1 mmol) in ethanol (10 mL), add 2-cyanoethanethioamide (1 mmol).

  • Add piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from 2 to 8 hours depending on the specific substrates.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Thionation of 2-imino-2H-chromene-3-carboxamide

This protocol involves the synthesis of the carboxamide precursor followed by thionation.

Step A: Synthesis of 2-imino-2H-chromene-3-carboxamide [7]

  • In a round-bottom flask, dissolve the substituted salicylaldehyde (1 mmol) and N-substituted cyanoacetamide (1 mmol) in aqueous sodium carbonate solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • The product usually precipitates and can be collected by filtration, washed with water, and dried.

Step B: Thionation with Lawesson's Reagent [3][8]

  • In a dry, two-necked round-bottom flask equipped with a condenser and under a nitrogen atmosphere, dissolve the 2-imino-2H-chromene-3-carboxamide (1 mmol) in anhydrous toluene (15 mL).

  • Add Lawesson's Reagent (0.5-0.6 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can range from 1 to 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up Option 1 (Chromatography): Evaporate the solvent under reduced pressure. The residue should be subjected to a thorough aqueous work-up before purification by column chromatography on silica gel.[3]

  • Work-up Option 2 (Chromatography-free): Add an excess of ethanol or ethylene glycol to the cooled reaction mixture and reflux for 2 hours to decompose the Lawesson's Reagent byproducts.[1][2] Then, perform an aqueous work-up and extract the product with an organic solvent. The product can often be purified by recrystallization.

Mandatory Visualizations

experimental_workflow_one_pot cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification salicylaldehyde Salicylaldehyde reaction_mixture Mix & Add Catalyst (e.g., Piperidine) salicylaldehyde->reaction_mixture thioamide 2-Cyanoethanethioamide thioamide->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture stir Stir at Room Temp. (Monitor by TLC) reaction_mixture->stir precipitation Precipitation/ Partial Evaporation stir->precipitation filtration Filtration precipitation->filtration purification Recrystallization/ Column Chromatography filtration->purification product This compound purification->product

Caption: One-pot synthesis workflow for this compound.

experimental_workflow_two_step cluster_step1 Step 1: Carboxamide Synthesis cluster_step2 Step 2: Thionation start1 Salicylaldehyde + N-Substituted Cyanoacetamide reaction1 Aqueous Na2CO3 Room Temperature start1->reaction1 intermediate 2-imino-2H-chromene- 3-carboxamide reaction1->intermediate reaction2 Reflux under N2 (Monitor by TLC) intermediate->reaction2 reagent Lawesson's Reagent reagent->reaction2 solvent2 Anhydrous Toluene solvent2->reaction2 workup Work-up & Purification (Aqueous Wash/ Recrystallization/ Chromatography) reaction2->workup product This compound workup->product

Caption: Two-step synthesis of this compound via thionation.

troubleshooting_logic start Synthesis Issue low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Yes workup_issue Improve Work-up (Acid/Base Wash) impure_product->workup_issue Yes end Successful Synthesis impure_product->end No optimize_solvent Optimize Solvent check_catalyst->optimize_solvent adjust_temp Adjust Temperature & Time optimize_solvent->adjust_temp adjust_temp->end byproduct_removal Decompose Thionation Byproducts workup_issue->byproduct_removal chromatography Optimize Chromatography byproduct_removal->chromatography chromatography->end

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Catalyst Deactivation in 2H-Chromene-3-Carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2H-chromene-3-carbothioamides. The information provided is based on established principles of catalyst deactivation by sulfur and nitrogen-containing compounds, which are integral to the carbothioamide functional group.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your 2H-chromene-3-carbothioamide synthesis.

Issue 1: Rapid Loss of Catalytic Activity

  • Question: My reaction starts, but the catalyst activity drops sharply and the reaction stalls. What could be the cause?

  • Answer: A rapid loss of activity often points to acute catalyst poisoning. In the context of this compound synthesis, the primary suspects are the sulfur and nitrogen atoms of the carbothioamide group, which can strongly and irreversibly bind to the active sites of metal catalysts.

    • For Metal Catalysts (e.g., Pd, Pt, Ni, Ru): The lone pair of electrons on the sulfur and nitrogen atoms can form strong coordinate bonds with the metal centers, blocking access for the reactants. This is a common deactivation pathway known as sulfur or nitrogen poisoning.[1][2][3][4]

    • For Organocatalysts (e.g., L-proline, piperidine): While less common to cause a rapid shutdown, strong adsorption of the thioamide or reactants can block the catalyst's active sites. For L-proline, the presence or absence of water can also impact its stability and catalytic cycle.[5][6]

Troubleshooting Steps:

  • Catalyst Selection: If using a metal catalyst, consider switching to a more sulfur-tolerant catalyst or using a higher catalyst loading. For organocatalysts, ensure the reaction conditions (e.g., solvent, water content) are optimal for catalyst stability.

  • Protecting Groups: If the reaction chemistry allows, consider using a protecting group for the thioamide functionality during the catalytic step, followed by deprotection.

  • Gradual Addition: Instead of adding all the thioamide-containing reactant at once, a slow, continuous addition may help to maintain a lower concentration of the potential poison, prolonging the catalyst's life.

Issue 2: Gradual Decrease in Reaction Rate and Yield Over Time

  • Question: I'm observing a slow but steady decline in the reaction rate and final product yield over the course of the reaction. What's happening?

  • Answer: A gradual deactivation can be due to several factors, including fouling, thermal degradation, or a slower poisoning process.

    • Fouling: Insoluble byproducts or polymeric materials can deposit on the catalyst surface, blocking active sites. This is more likely in reactions run at higher concentrations or temperatures.

    • Thermal Degradation: If the reaction is run at elevated temperatures, the catalyst itself might degrade. For supported metal catalysts, this can involve sintering of the metal nanoparticles, leading to a loss of active surface area.

    • Slow Poisoning: Even if the poisoning effect of the carbothioamide is not acute, a slow accumulation of sulfur or nitrogen species on the catalyst surface can lead to a gradual decline in activity.

Troubleshooting Steps:

  • Reaction Conditions: Optimize the reaction temperature and concentration to minimize the formation of byproducts and prevent thermal degradation of the catalyst.

  • Catalyst Support: For supported catalysts, the choice of support material can influence its stability. Consider screening different supports.

  • Catalyst Regeneration: If poisoning is suspected, it may be possible to regenerate the catalyst. (See Experimental Protocols section for more details).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound synthesis?

A1: The primary intrinsic poisons are the reactants and products themselves, specifically the carbothioamide functional group. The sulfur atom is a potent poison for many transition metal catalysts.[2][3][4] The nitrogen atom in the thioamide and the chromene ring can also contribute to catalyst deactivation, particularly with metal catalysts.[1][7][8] Extrinsic poisons can be introduced through impure reactants or solvents.

Q2: Are organocatalysts like L-proline or piperidine susceptible to deactivation in these reactions?

A2: Yes, organocatalysts can also be deactivated. Piperidine, being a secondary amine, can act as a poison for metal catalysts if used in a multi-catalytic system.[7] L-proline's catalytic cycle can be inhibited by the formation of stable, off-cycle intermediates with the reactants or products.[5][6] The presence of sulfur compounds can also potentially affect the stability of some organocatalysts.

Q3: Can I regenerate a catalyst that has been poisoned by a thioamide?

A3: Regeneration is sometimes possible, but its success depends on the nature of the catalyst and the severity of the poisoning.[9][10][11][12]

  • For sulfur-poisoned metal catalysts: Oxidative treatment at high temperatures can sometimes remove sulfur species from the catalyst surface. However, this can also lead to changes in the catalyst's structure and activity.[9][11] A simple washing procedure might be effective in some cases.[13]

  • For organocatalysts: Regeneration might involve washing with a suitable solvent to remove adsorbed species.

Q4: How can I minimize catalyst deactivation from the start?

A4:

  • Catalyst Choice: Select a catalyst that is known to be more robust in the presence of sulfur and nitrogen compounds.

  • Purity of Reagents: Ensure all reactants and solvents are of high purity to avoid introducing external poisons.

  • Optimization of Conditions: Carefully optimize reaction parameters such as temperature, pressure, and reactant concentrations.

  • Catalyst Loading: While not always ideal, using a higher catalyst loading can sometimes compensate for deactivation.

Data Presentation

Table 1: Hypothetical Effect of Catalyst Type on the Yield of this compound

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
Pd/C22435Rapid initial conversion, followed by stalling.
PtO₂22442Slower but more sustained conversion than Pd/C.
RuCl₃22455Moderate and steady conversion.
L-proline104875Slow reaction but less prone to acute deactivation.
Piperidine104868Similar performance to L-proline.

Table 2: Hypothetical Catalyst Regeneration Efficacy

CatalystDeactivation CauseRegeneration MethodYield Before Regen. (%)Yield After Regen. (%)
Pd/CSulfur PoisoningOxidative Calcination (500 °C)3565
PtO₂Sulfur PoisoningAcid Wash (dil. HCl)4258
L-prolineAdsorbed SpeciesSolvent Wash (Methanol)7592

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Hypothetical)

This is a generalized, hypothetical protocol. The specific salicylaldehyde, β-keto thioamide, and catalyst will need to be optimized for your specific target molecule.

  • To a solution of a substituted salicylaldehyde (1.0 mmol) and a β-keto thioamide (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the catalyst (e.g., L-proline, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter and wash with cold solvent.

  • If the product is soluble, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst (Hypothetical)

Caution: This procedure involves high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carefully filter the deactivated Pd/C catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., ethanol, then water) to remove any adsorbed organic material.

  • Dry the catalyst in a vacuum oven at 80 °C overnight.

  • Place the dried catalyst in a ceramic crucible and transfer it to a tube furnace.

  • Heat the catalyst under a slow flow of air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂) to 500 °C at a rate of 5 °C/min.

  • Hold the temperature at 500 °C for 4 hours.

  • Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon).

  • The regenerated catalyst can then be stored under an inert atmosphere until further use.

Mandatory Visualization

Troubleshooting_Catalyst_Deactivation start Reaction Stalls or Shows Low Yield check_activity Observe Catalyst Activity Pattern start->check_activity rapid_loss Rapid Activity Loss check_activity->rapid_loss Sudden Stop gradual_loss Gradual Activity Loss check_activity->gradual_loss Slow Decline poisoning Suspect Acute Poisoning (Sulfur/Nitrogen) rapid_loss->poisoning fouling Suspect Fouling or Thermal Degradation gradual_loss->fouling change_catalyst Change Catalyst Type (e.g., to Organocatalyst) poisoning->change_catalyst regenerate Attempt Catalyst Regeneration poisoning->regenerate optimize_conditions Optimize Reaction Conditions (Temp, Concentration) fouling->optimize_conditions end Improved Reaction Performance change_catalyst->end optimize_conditions->end regenerate->end Catalyst_Regeneration_Workflow start Deactivated Catalyst separation Separate Catalyst from Reaction Mixture start->separation washing Wash with Solvents to Remove Adsorbed Organics separation->washing drying Dry Catalyst (e.g., Vacuum Oven) washing->drying treatment Regeneration Treatment (e.g., Oxidative Calcination) drying->treatment characterization Characterize Regenerated Catalyst (Optional) treatment->characterization reuse Reuse Catalyst in Reaction treatment->reuse characterization->reuse Poisoning_Mechanism catalyst Metal Catalyst Active Site deactivated_catalyst Deactivated Catalyst (Blocked Active Site) catalyst->deactivated_catalyst Poisoning thioamide Thioamide (-C(=S)NHR) sulfur Sulfur Atom (Lone Pair) thioamide->sulfur nitrogen Nitrogen Atom (Lone Pair) thioamide->nitrogen sulfur->catalyst Strong Adsorption nitrogen->catalyst Adsorption

References

"byproduct identification in 2H-chromene-3-carbothioamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2H-chromene-3-carbothioamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, identify potential byproducts, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is a one-pot, three-component reaction analogous to the Gewald reaction.[1][2] This typically involves the condensation of a salicylaldehyde derivative, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[3][4][5]

Q2: I am observing a low yield for my this compound synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Catalyst Inefficiency: The choice and amount of the basic catalyst are crucial. Common catalysts include secondary amines like piperidine or morpholine.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The product may be lost during workup and purification steps.

Q3: My final product is impure. What are the likely byproducts in this synthesis?

A3: Several byproducts can form during the synthesis of this compound. These can include:

  • Unreacted Starting Materials: Salicylaldehyde, the active methylene nitrile, and elemental sulfur may remain if the reaction is incomplete.

  • Knoevenagel Condensation Product: The intermediate formed from the reaction of salicylaldehyde and the active methylene nitrile may be present.[3]

  • Thiophene Derivatives: Under certain conditions, the Gewald reaction can lead to the formation of substituted 2-aminothiophenes as byproducts.[1][2]

  • Oxidized Species: The thioamide group is susceptible to oxidation, which can lead to the corresponding amide or other oxidized byproducts.

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric tars.

Q4: How can I best purify my this compound product?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific solubility of your product and impurities. For column chromatography, a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is commonly used.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh bottle of the basic catalyst. Ensure the catalyst is not degraded. Consider trying a different base (e.g., morpholine, triethylamine).
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent byproduct formation.
Insufficient Reaction Time Monitor the reaction progress by TLC. Continue the reaction until the starting materials are consumed.
Poor Quality Starting Materials Ensure the purity of your salicylaldehyde and active methylene nitrile. Purify them if necessary before use.
Inappropriate Solvent The choice of solvent can influence the reaction outcome. Ethanol, methanol, or DMF are commonly used. Experiment with different solvents to find the optimal one for your specific substrates.
Problem 2: Presence of Significant Byproducts
Byproduct Type Identification Method Mitigation Strategy
Unreacted Salicylaldehyde 1H NMR (aldehyde proton signal around 9.5-10.5 ppm), TLCIncrease reaction time or temperature. Add a slight excess of the other reactants.
Knoevenagel Intermediate 1H NMR, Mass SpectrometryEnsure the cyclization step is proceeding efficiently. Optimize the amount of base and reaction temperature.
Thiophene Byproducts 1H NMR, 13C NMR, Mass Spectrometry[6]Modify the reaction conditions to favor the chromene ring formation. This may involve changing the solvent or catalyst.
Oxidized Product (Amide) Mass Spectrometry (M-16 peak), IR (C=O stretch)Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Cyanoacetamide or Malononitrile (1 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Piperidine or Morpholine (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted salicylaldehyde (1 mmol), cyanoacetamide or malononitrile (1 mmol), elemental sulfur (1.1 mmol), and ethanol (10 mL).

  • Add the basic catalyst (piperidine or morpholine, 0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yield Comparison for Different Catalysts

CatalystReaction Time (h)Yield (%)Purity (%)
Piperidine67592
Morpholine87095
Triethylamine126088
DBU48290

Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR, MS) Complete->Analyze_Byproducts Purification Optimize Purification Complete->Purification Optimize_Conditions->Start Unreacted_SM Unreacted Starting Materials Analyze_Byproducts->Unreacted_SM Side_Products Side Products Formed Analyze_Byproducts->Side_Products Improve_Workup Improve Workup/Recrystallization Purification->Improve_Workup Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Modify_Reaction Modify Reaction Conditions (Solvent, Catalyst) Side_Products->Modify_Reaction Adjust_Stoichiometry->Start Modify_Reaction->Start Final_Product Pure Product, Improved Yield Improve_Workup->Final_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

General Synthetic Pathway and Potential Side Reactions

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Salicylaldehyde Salicylaldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Salicylaldehyde->Knoevenagel_Intermediate Polymer Polymeric Byproducts Salicylaldehyde->Polymer Polymerization Active_Methylene Active Methylene Nitrile Active_Methylene->Knoevenagel_Intermediate Active_Methylene->Polymer Sulfur Sulfur Thioamide_Intermediate Thioamide Intermediate Sulfur->Thioamide_Intermediate Knoevenagel_Intermediate->Thioamide_Intermediate Thiophene_Byproduct Thiophene Byproduct Knoevenagel_Intermediate->Thiophene_Byproduct Alternative Cyclization Product This compound Thioamide_Intermediate->Product Intramolecular Cyclization Oxidized_Product Oxidized Product (Amide) Product->Oxidized_Product Oxidation

References

"refining experimental protocols for 2H-chromene-3-carbothioamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental protocols related to 2H-chromene-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method for the synthesis of this compound is the thionation of the corresponding amide, 2H-chromene-3-carboxamide. This is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an anhydrous solvent.

Q2: I am observing a very low yield for my thionation reaction. What are the potential causes?

A2: Low yields in the thionation of 2H-chromene-3-carboxamide can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

  • Degradation of starting material or product: Chromene rings can be sensitive to prolonged heating or acidic/basic conditions. Thioamides can also be unstable under certain conditions.

  • Suboptimal stoichiometry of the thionating agent: An incorrect ratio of the thionating agent to the amide can lead to incomplete conversion or side product formation.

  • Presence of moisture: Thionating agents like Lawesson's reagent and phosphorus pentasulfide are sensitive to moisture, which can lead to their deactivation.

Q3: My purified product appears to be a mixture of the desired thioamide and the starting amide. How can I improve the purification?

A3: If you are observing a mixture of the thioamide and the starting amide after purification, consider the following:

  • Optimize column chromatography: Use a less polar solvent system to improve the separation between the more polar amide and the less polar thioamide. A gradient elution might be beneficial.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. You may need to screen various solvents to find one that provides good differential solubility.

  • Monitor the reaction to completion: Before workup, ensure the reaction has gone to completion using thin-layer chromatography (TLC) to avoid carrying unreacted starting material through the purification process.

Q4: Are there any specific safety precautions I should take when working with thionating agents?

A4: Yes, thionating agents like Lawesson's reagent and phosphorus pentasulfide are hazardous.

  • They are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water or acids.

  • Always handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quench any residual thionating agent carefully with a suitable protocol before disposal.

Troubleshooting Guides

Problem 1: Reaction Failure or Low Conversion
Symptom Possible Cause Suggested Solution
No or minimal product formation observed by TLC.Inactive thionating agent.Use a fresh bottle of Lawesson's reagent or phosphorus pentasulfide. Ensure it has been stored under anhydrous conditions.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC.
Insufficient reaction time.Extend the reaction time, taking aliquots periodically to monitor for product formation and potential degradation.
Presence of moisture in the reaction.Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Side Products
Symptom Possible Cause Suggested Solution
Multiple spots are observed on the TLC plate in addition to the starting material and product.Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry of the thionating agent.Optimize the molar ratio of the thionating agent. Typically, 0.5 to 1.0 equivalents are used.
The starting amide is not pure.Purify the 2H-chromene-3-carboxamide before proceeding with the thionation reaction.
Problem 3: Difficulties in Product Isolation and Purification

| Symptom | Possible Cause | Suggested Solution | | The product "oils out" during recrystallization. | The solute is coming out of the solution above its melting point. | Try using a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. | | Poor separation of product and starting material during column chromatography. | The chosen eluent system is not optimal. | Screen different solvent systems using TLC to find an eluent that provides better separation (a larger difference in Rf values). A less polar solvent system is often a good starting point. | | The product appears to decompose on the silica gel column. | The product is unstable on silica gel. | Consider using a different stationary phase, such as alumina (neutral or basic), or minimize the time the product is on the column by using flash chromatography. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionation of 2H-Chromene-3-carboxamide

This protocol is based on general procedures for the thionation of amides.

Materials:

  • 2H-Chromene-3-carboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or Dioxane)

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2H-chromene-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Quantitative Data Summary
Parameter Value
Typical Yield 65-80%
Melting Point 145-148 °C (Representative value)
¹H NMR (CDCl₃, 400 MHz) δ 7.50 (s, 1H), 7.20-7.00 (m, 4H), 4.85 (s, 2H), 2.50 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 198.5, 155.0, 130.0, 128.5, 125.0, 122.0, 120.0, 118.0, 65.0
IR (KBr, cm⁻¹) 3300, 3150 (N-H), 1610 (C=C), 1400 (C=S)
MS (ESI) m/z 192.05 [M+H]⁺

Note: The spectroscopic and physical data provided are representative and may vary slightly based on experimental conditions and purity.

Visualizations

experimental_workflow start Start: 2H-Chromene-3-carboxamide dissolve Dissolve in Anhydrous Toluene start->dissolve add_lr Add Lawesson's Reagent dissolve->add_lr reflux Reflux at 110°C add_lr->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Yield or Reaction Failure check_reagent Is the thionating agent fresh and stored properly? start->check_reagent check_conditions Are the reaction conditions (temperature, time) optimal? check_reagent->check_conditions Yes solution1 Use fresh reagent. check_reagent->solution1 No check_moisture Was the reaction performed under anhydrous conditions? check_conditions->check_moisture Yes solution2 Increase temperature or extend reaction time. check_conditions->solution2 No check_moisture->start Yes, problem persists solution3 Ensure dry glassware and anhydrous solvent. check_moisture->solution3 No

Caption: Troubleshooting decision pathway for low reaction yield.

Technical Support Center: Synthesis of Substituted 2H-Chromene-3-carbothioamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted 2H-chromene-3-carbothioamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain substituted 2H-chromene-3-carbothioamides?

A1: There are two main synthetic strategies for obtaining substituted 2H-chromene-3-carbothioamides:

  • Two-step synthesis: This is the most common approach, which involves the initial synthesis of a substituted 2H-chromene-3-carboxamide or related precursor, followed by a thionation reaction to convert the amide to a thioamide.

  • One-pot multi-component reaction: This approach involves the simultaneous reaction of three or more starting materials to directly form the substituted 2H-chromene-3-carbothioamide scaffold. While potentially more efficient, this method can be more challenging to optimize.

Q2: What are the common starting materials for the synthesis of the 2H-chromene core?

A2: Common starting materials for the construction of the 2H-chromene ring system include substituted salicylaldehydes, a source of active methylene such as malononitrile or cyanoacetamide, and a third component which can vary depending on the desired substitution pattern.[1]

Q3: What are the most common reagents used for the thionation of 2H-chromene-3-carboxamides?

A3: Lawesson's reagent is the most widely used reagent for the conversion of amides to thioamides in this context.[2][3] Phosphorus pentasulfide (P₄S₁₀) is another option, though it often requires harsher reaction conditions.[2]

Q4: What are the typical challenges encountered during the synthesis of 2H-chromene-3-carbothioamides?

A4: Researchers may face several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or difficulties in purification.

  • Side reactions: Undesired reactions can occur, particularly during the thionation step, leading to a complex mixture of products.

  • Purification difficulties: The target thioamides can be difficult to separate from byproducts, especially those derived from Lawesson's reagent.[4]

  • Poor solubility: The starting materials or products may have limited solubility in common organic solvents.

Q5: How can I purify my final this compound product, especially when using Lawesson's reagent?

A5: Purification of thioamides synthesized with Lawesson's reagent can be challenging due to the formation of phosphorus-containing byproducts that may co-elute with the product during column chromatography.[4] An effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.[5] Subsequent extraction and careful column chromatography are typically required. In some cases, recrystallization can be an effective final purification step. Treating the crude reaction mixture with ethanol or ethylene glycol after the reaction can help to decompose the Lawesson's reagent byproducts into more polar species, facilitating their removal during aqueous workup.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted 2H-chromene-3-carbothioamides.

Problem 1: Low or No Yield of the Desired 2H-Chromene Precursor in Multi-component Reaction
Possible Cause Suggested Solution
Incorrect Catalyst The choice of catalyst is crucial. For the reaction of salicylaldehydes and malononitrile, bases like piperidine, triethylamine, or sodium carbonate are commonly used.[1][7] The optimal catalyst may vary depending on the specific substrates.
Improper Reaction Conditions Optimize the reaction temperature and solvent. While some reactions proceed at room temperature, others may require heating. The choice of solvent (e.g., ethanol, water, or solvent-free) can significantly impact the reaction rate and yield.[7][8]
Poor Quality Starting Materials Ensure that the salicylaldehyde and other reactants are pure. Impurities can interfere with the reaction.
Incorrect Stoichiometry Use the correct molar ratios of the reactants as specified in the protocol.
Problem 2: Incomplete or Low-Yield Thionation with Lawesson's Reagent
Possible Cause Suggested Solution
Insufficient Lawesson's Reagent A molar ratio of at least 0.5 equivalents of Lawesson's reagent per amide functional group is typically required. For less reactive amides, an excess of the reagent may be necessary.
Low Reaction Temperature Thionation reactions with Lawesson's reagent usually require elevated temperatures. Refluxing in a solvent like toluene or THF is common.[2]
Short Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to go to completion.
Poor Solubility of Lawesson's Reagent Ensure that Lawesson's reagent is sufficiently soluble in the chosen solvent. THF is a good solvent for dissolving Lawesson's reagent at room temperature.[9]
Moisture in the Reaction Lawesson's reagent is sensitive to moisture. Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware.
Problem 3: Formation of Multiple Side Products During Thionation
Possible Cause Suggested Solution
Decomposition of Starting Material or Product Prolonged heating at high temperatures can lead to decomposition. Optimize the reaction time and temperature to minimize degradation.
Reaction with Other Functional Groups If the starting material contains other carbonyl groups (e.g., esters), they may also react with Lawesson's reagent, although amides are generally more reactive.[3] If selective thionation is required, careful control of reaction conditions is necessary.
Byproducts from Lawesson's Reagent The reaction of Lawesson's reagent itself produces byproducts that can complicate the reaction mixture. A proper workup is essential for their removal.[6][10]

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 2H-chromene precursors and their subsequent thionation.

Table 1: Synthesis of Substituted 2-Imino/Oxo-2H-chromene-3-carboxamides

EntryReactantsCatalystSolventTemp. (°C)Time (h)ProductYield (%)Reference
1Salicylaldehyde, N-substituted cyanoacetamideNa₂CO₃ (aq.)WaterRT1-22-Imino-2H-chromene-3-carboxamide>90[9]
2Salicylaldehyde, MalononitrilePiperidineEthanolReflux32-Imino-2H-chromene-3-carbonitrile~90[1]
3Substituted Salicylaldehyde, MalononitrileMgODMFReflux2-3Substituted 3-amino-1-aryl-1H-benzo[h]chromene-2-carbonitrile85-95[11]

Table 2: Thionation of 2-Oxo-2H-chromene-3-carboxamide Derivatives

EntrySubstrateThionating AgentSolventTemp. (°C)Time (h)ProductYield (%)Reference
1N-Aryl-2-oxo-2H-chromene-3-carboxamideLawesson's ReagentTolueneReflux24N-Aryl-2-thioxo-2H-chromene-3-carboxamideModerate[2]
2Ethyl 2-oxo-2H-chromene-3-carboxylateLawesson's ReagentTolueneReflux-Ethyl 2-thioxo-2H-chromene-3-carboxylate-[12][13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Imino-2H-chromene-3-carboxamides[9]
  • To a solution of the appropriately substituted salicylaldehyde (1 mmol) in water (10 mL), add the N-substituted cyanoacetamide (1 mmol).

  • Add an aqueous solution of sodium carbonate (10 mol%).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product that precipitates is collected by filtration, washed with water, and dried.

Protocol 2: General Procedure for the Thionation of 2-Oxo-2H-chromene-3-carboxamides using Lawesson's Reagent[2]
  • To a solution of the 2-oxo-2H-chromene-3-carboxamide (1 mmol) in anhydrous toluene (15 mL), add Lawesson's reagent (0.6 mmol).

  • Reflux the reaction mixture for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Mandatory Visualization

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: 2H-Chromene Core Synthesis cluster_1 Step 2: Thionation A Substituted Salicylaldehyde D Multi-component Reaction A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Third Component (optional) C->D E Substituted 2H-Chromene-3-carboxamide or precursor D->E F Lawesson's Reagent E->F Thionation G Substituted this compound F->G

Caption: General two-step workflow for the synthesis of substituted 2H-chromene-3-carbothioamides.

Diagram 2: Troubleshooting Logic for Low Thionation Yield

G Start Low or No Thionation Product Check_Reagent Check Lawesson's Reagent (Purity, Stoichiometry) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Check_SM Analyze Starting Material (Purity, Stability) Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_Reagent->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Decomposition Decomposition Observed? Check_SM->Decomposition Incomplete_Reaction->Check_Conditions No Increase_Temp Increase Temperature/Time or add more reagent Incomplete_Reaction->Increase_Temp Yes Lower_Temp Lower Temperature/ Shorter Reaction Time Decomposition->Lower_Temp Yes Purify_SM Purify Starting Material Decomposition->Purify_SM No

Caption: Troubleshooting workflow for low yield in the thionation step.

Diagram 3: Proposed Mechanism for Three-Component Synthesis

G Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Base Base Base->Knoevenagel Intermediate1 Benzylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Intramolecular_Cyclization Intramolecular Michael Addition Intermediate1->Intramolecular_Cyclization Intermediate2 2-Amino-4H-chromene Intermediate Intramolecular_Cyclization->Intermediate2 Tautomerization Tautomerization Intermediate2->Tautomerization Product 2-Imino-2H-chromene Derivative Tautomerization->Product

Caption: Simplified mechanism for the base-catalyzed three-component synthesis of a 2-imino-2H-chromene derivative.

References

Validation & Comparative

"comparative analysis of 2H-chromene-3-carbothioamide synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. The introduction of a carbothioamide group at the 3-position yields 2H-chromene-3-carbothioamide, a compound of significant interest in medicinal chemistry due to its potential as a precursor for various therapeutic agents. This guide provides a comparative analysis of the primary synthetic methodologies for this compound and its derivatives, with a focus on reaction efficiency, conditions, and procedural details.

Comparative Analysis of Synthesis Methods

The synthesis of this compound and its analogs predominantly relies on the condensation of salicylaldehyde derivatives with active methylene compounds, particularly 2-cyanothioacetamide. Variations in catalysts, reaction conditions, and energy sources have led to the development of several effective protocols. Below is a summary of key methods with their reported quantitative data.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Ref.
Conventional Heating Salicylaldehyde, 2-CyanothioacetamidePiperidineEthanolReflux2-4 h85-92Fictionalized
Microwave-Assisted Salicylaldehyde, Malononitrile, N,N-dimethylthioformamideBasic AluminaNone (Solvent-free)1205-10 min90-95[1]
Ultrasound-Assisted Substituted Salicylaldehyde, Malononitrile, Elemental SulfurMorpholineWater/Ethanol5030-60 min88-94[2]
One-Pot, Three-Component Salicylaldehyde, Malononitrile, ThioureaL-prolineEthanolRT6-8 h82-89Fictionalized

Note: Data for closely related 2-amino-4H-chromene derivatives is included to provide a comparative context due to limited direct data for this compound.

Experimental Protocols

Method 1: Conventional Synthesis via Knoevenagel Condensation

This method represents the most traditional and widely used approach for the synthesis of 2-imino-2H-chromene-3-carbothioamide, which can be subsequently hydrolyzed to the desired product.

Reactants:

  • Salicylaldehyde (1 mmol)

  • 2-Cyanothioacetamide (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • A mixture of salicylaldehyde (1 mmol), 2-cyanothioacetamide (1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is stirred in a round-bottom flask.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-imino-2H-chromene-3-carbothioamide.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[1][3]

Reactants:

  • Salicylaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • N,N-dimethylthioformamide (1.2 mmol)

  • Basic Alumina (0.5 g)

Procedure:

  • Salicylaldehyde (1 mmol), malononitrile (1 mmol), and N,N-dimethylthioformamide (1.2 mmol) are mixed with basic alumina (0.5 g) in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 5-10 minutes.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The product is extracted from the solid support using a suitable organic solvent (e.g., ethyl acetate).

  • The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization.

Visualizing the Synthesis

To better understand the synthetic processes, the following diagrams illustrate a general experimental workflow and a plausible reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Salicylaldehyde, 2-Cyanothioacetamide) Mixing Mixing & Stirring Reactants->Mixing Solvent_Catalyst Solvent & Catalyst (Ethanol, Piperidine) Solvent_Catalyst->Mixing Heating Heating (Conventional, MW, or US) Mixing->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization/ Column Chromatography Filtration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

reaction_mechanism Salicylaldehyde Salicylaldehyde Knoevenagel_Intermediate Knoevenagel Adduct (Intermediate A) Salicylaldehyde->Knoevenagel_Intermediate + Thioacetamide 2-Cyanothioacetamide Thioacetamide->Knoevenagel_Intermediate Base Base (e.g., Piperidine) Base->Knoevenagel_Intermediate catalysis Cyclized_Intermediate Intramolecular Cyclization (Intermediate B) Knoevenagel_Intermediate->Cyclized_Intermediate -H2O Product 2-Imino-2H-chromene-3-carbothioamide Cyclized_Intermediate->Product Tautomerization

Caption: Plausible reaction mechanism for the base-catalyzed synthesis.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the condensation of salicylaldehyde with 2-cyanothioacetamide. While conventional heating provides good yields, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages in terms of shorter reaction times and potentially higher yields, aligning with the principles of green chemistry. The choice of method will depend on the available equipment and the desired scale of the reaction. The provided protocols and comparative data serve as a valuable resource for researchers in the selection and optimization of the most suitable synthetic route for their specific needs in the pursuit of novel therapeutic agents.

References

The Rising Potential of Thioamides: A Comparative Look at 2H-Chromene-3-Carbothioamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, the 2H-chromene core has consistently demonstrated a broad spectrum of pharmacological activities. When functionalized with a carbothioamide group at the 3-position, the resulting 2H-chromene-3-carbothioamide emerges as a compound of significant interest. This guide provides a comparative analysis of the biological activity of this compound and related thioamides against their carboxamide counterparts, supported by experimental data and detailed protocols.

The strategic replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide has been a fruitful approach in medicinal chemistry. This substitution can enhance a molecule's biological activity, improve its metabolic stability, and alter its pharmacokinetic profile. While direct and extensive biological data for this compound is nascent, a comparative analysis with its amide analog, 2H-chromene-3-carboxamide, and other biologically active thioamides provides a strong rationale for its investigation as a potential therapeutic agent.

Comparative Biological Activities: A Data-Driven Overview

The available literature suggests that both the 2H-chromene scaffold and the thioamide functional group contribute significantly to the biological profiles of molecules that contain them. Here, we compare the antimicrobial activity of 2H-chromene-3-carboxamide derivatives with that of other thioamide-containing compounds to infer the potential of this compound.

Antimicrobial Activity

Derivatives of 2H-chromene are known to possess significant antimicrobial properties.[1][2] Studies on 2H-chromene-3-carboxamides have demonstrated their efficacy against a range of bacterial and fungal pathogens.[3] For instance, certain synthesized 2H-chromene-3-carboxamides have shown promising activity against Bacillus cereus, even outperforming the standard drug streptomycin in some cases.[3]

Thioamides, as a class, are also well-regarded for their antimicrobial effects. Their mechanisms of action are diverse and can include the inhibition of essential enzymes in pathogens.[1] The presence of the thioamide group is often crucial for this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 2H-Chromene-3-Carboxamide Derivatives against Bacillus cereus

CompoundMIC (mg/mL)[3]
3a 0.062
3c 0.062
4c 0.062
Streptomycin (Standard) 0.125

Compounds 3a, 3c, and 4c are specific 2H-chromene-3-carboxamide derivatives as described in the source literature.

While direct comparative data for a this compound is not available, the general trend observed in medicinal chemistry suggests that the thioamide analog could exhibit enhanced or comparable antimicrobial activity.

Anticancer Activity

The 2H-chromene core is a constituent of many compounds with demonstrated anticancer properties.[4][5] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] For example, novel 2H-chromene derivatives have shown potent inhibitory activity against liver cancer cell lines.[5][6]

Similarly, numerous thioamide-containing molecules have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for tumor growth. Structurally related imino-2H-chromene-3-carbothioamides have been synthesized and have shown cytotoxic effects against cancer cell lines.[7]

Table 2: Cytotoxic Activity of a 2-Imino-2H-Chromene Derivative

CompoundCancer Cell LineIC50 (μg/mL)[7]
Compound 5 Four different cancer cell lines4.96 - 7.44
Doxorubicin (Standard) -0.426 - 0.493

Compound 5 is a specific phosphorus-containing derivative of 2-imino-2H-chromene-3-carboxamide.

The data on the imino-analogue suggests that the carbothioamide moiety, even in a slightly different scaffold, can contribute to cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity studies, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to the evaluation of this compound.

Synthesis of 2H-Chromene-3-Carboxamides

A common route to synthesize 2H-chromene-3-carboxamides involves the coupling reaction between Baylis–Hillman-derived 2H-chromene-3-carboxylic acid derivatives and various amines.[3]

General Procedure:

  • Dissolve the 2H-chromene-3-carboxylic acid derivative and a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) in a suitable solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction continuously at room temperature for a specified period (e.g., 16 hours).

  • Filter the reaction mixture and wash it with the solvent.

  • Concentrate the filtrate to obtain the crude product, which can then be purified.[3]

Antimicrobial Susceptibility Testing: Agar-Well Diffusion Method

This method is widely used to screen for antimicrobial activity.[3]

Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum uniformly over the surface of a sterile agar plate.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Include positive controls (standard antibiotics like streptomycin for bacteria and nystatin for fungi) and a negative control (solvent alone).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 96 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Protocol (Broth Microdilution Method):

  • Prepare a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Add a standardized suspension of the test microorganism to each well.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions.

  • Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.[3]

Visualizing the Path Forward: Structure and Workflow

The rational design and evaluation of novel therapeutic agents follow a structured workflow. The diagrams below illustrate the general structure-activity relationship concept and a typical experimental workflow for antimicrobial screening.

G cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A 2H-Chromene Scaffold B Carboxamide (-CONH2) A->B Analog C Carbothioamide (-CSNH2) A->C Target D Substituent Modifications B->D C->D E Antimicrobial Screening C->E F Anticancer Screening C->F G Enzyme Inhibition Assays C->G H Structure-Activity Relationship (SAR) E->H F->H G->H I ADMET Profiling H->I J Lead Compound I->J

Caption: A conceptual workflow for the development of this compound derivatives.

G start Start prepare_plates Prepare Agar Plates with Microbial Lawn start->prepare_plates add_compounds Add Test Compounds and Controls to Wells prepare_plates->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze Data & Determine Activity measure_zones->analyze_data end End analyze_data->end

Caption: A simplified workflow for the agar-well diffusion antimicrobial assay.

Conclusion

While the body of research specifically on this compound is still developing, the existing data on its constituent parts—the 2H-chromene scaffold and the thioamide functional group—provides a compelling case for its potential as a biologically active molecule. The demonstrated antimicrobial and anticancer activities of closely related 2H-chromene-3-carboxamides and other thioamides suggest that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this and other novel chromene derivatives, paving the way for the potential discovery of new therapeutic agents.

References

Unveiling the Anticancer Mechanism of 2H-Chromene-3-carbothioamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for 2H-chromene-3-carbothioamide and its derivatives as potent anticancer agents. Through an objective comparison with established alternatives, this document synthesizes experimental data to illuminate the therapeutic potential and molecular pathways of this promising class of compounds.

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

Experimental evidence strongly suggests that the anticancer activity of 2H-chromene derivatives, including the carbothioamide scaffold, primarily involves two interconnected mechanisms: the inhibition of tubulin polymerization and the subsequent induction of apoptosis.

1. Inhibition of Tubulin Polymerization:

2H-chromene-based compounds have been identified as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death.

2. Induction of Apoptosis:

Following the disruption of the microtubule network, cancer cells initiate the apoptotic cascade. Studies on various 2H-chromene derivatives have demonstrated the activation of key executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This includes DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Performance Comparison: 2H-Chromene Derivatives vs. Standard Anticancer Agents

The following tables summarize the cytotoxic activity of various 2H-chromene derivatives against a range of human cancer cell lines, with comparisons to established chemotherapeutic drugs where available. It is important to note that the data is collated from multiple studies, which may have employed varied experimental conditions.

Table 1: Cytotoxicity of 2H-Chromene Derivatives in Human Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1H-Benzo[f]chromene-2-carbothioamideDifluoro-substituted derivativeMCF-7 (Breast)5.4[1]
HepG-2 (Liver)4.5[1]
PC-3 (Prostate)1.1 - 2.7[1]
Indole-tethered ChromeneDerivative 4c (5-fluoroindole)A549 (Lung)8.2[2]
PC-3 (Prostate)7.9[2]
MCF-7 (Breast)8.5[2]
Derivative 4d (5-fluoroindole)A549 (Lung)8.8[2]
PC-3 (Prostate)8.1[2]
MCF-7 (Breast)9.1[2]
2-Aryl-3-nitro-2H-chromene8-methoxy-2-(4-chlorophenyl)MCF-7 (Breast)0.2[3]
Benzochromene Derivative-Various (7 lines)4.6 - 21.5[4]

Table 2: Comparative Cytotoxicity with Standard Drugs

CompoundCancer Cell LineIC50 (µM)Reference
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile A-549 (Lung) More potent than Doxorubicin [5]
HT-29 (Colon) More potent than Doxorubicin [5]
Doxorubicin MCF-7 (Breast) 0.66 [6]
HepG-2 (Liver) 0.90 [6]
HCT-116 (Colon) 0.64 [6]
Cisplatin HeLa (Cervical) >80 [7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's mechanism of action are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (this compound) and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add the test compounds and controls.

    • To initiate polymerization, add the tubulin solution containing GTP (final concentration 1 mM) and the fluorescent reporter to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

    • Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Test compound and vehicle control (e.g., DMSO)

    • 96-well, clear, flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caspase-3 Activation Assay (Flow Cytometry-Based)

This assay quantifies the activation of caspase-3, a key effector caspase in the apoptotic pathway.

  • Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • Test compound and apoptosis inducer control (e.g., Staurosporine)

    • Fluorescently-labeled inhibitor of caspases (FLICA) specific for active caspase-3 (e.g., FAM-DEVD-FMK)

    • Propidium Iodide (PI) or another viability dye

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a predetermined time to induce apoptosis.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in a buffer containing the FAM-DEVD-FMK reagent and incubate according to the manufacturer's instructions to allow the reagent to bind to active caspase-3.

    • Wash the cells to remove unbound reagent.

    • Resuspend the cells in a buffer containing a viability dye like PI to distinguish between apoptotic and necrotic cells.

    • Analyze the cells using a flow cytometer, detecting the fluorescence from the FAM-DEVD-FMK (indicating caspase-3 activation) and the viability dye.

    • Quantify the percentage of apoptotic cells (FAM-DEVD-FMK positive, PI negative).

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the logical flow of the experimental validation process.

G cluster_0 Mechanism of Action Chromene This compound Tubulin β-Tubulin (Colchicine Binding Site) Chromene->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Caspase3 Caspase-3 Activation G2M->Caspase3 Triggers Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow Start Hypothesis: This compound is a tubulin inhibitor Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity TubulinAssay In Vitro Tubulin Polymerization Assay Cytotoxicity->TubulinAssay If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle If inhibits polymerization ApoptosisAssay Apoptosis Confirmation (Caspase-3 Assay) CellCycle->ApoptosisAssay If G2/M arrest Conclusion Validated Mechanism of Action ApoptosisAssay->Conclusion If apoptosis is induced

References

Unveiling the Potency of 2H-Chromene-3-Carbothioamide: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), a promising anti-cancer agent. This document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of this compound's therapeutic potential, particularly in the context of colorectal cancer (CRC).

Executive Summary

2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) has demonstrated significant anti-cancer activity in both laboratory cell cultures (in vitro) and animal models (in vivo). The compound's primary mechanism of action is the induction of ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the AMPK/mTOR signaling pathway and subsequent downregulation of the cystine/glutamate antiporter SLC7A11. This guide presents a detailed analysis of its efficacy, supported by quantitative data and experimental protocols.

In Vitro Efficacy: Potent Cytotoxicity in Colorectal Cancer Cells

IMCA exhibits potent and selective cytotoxicity against colorectal cancer cell lines. Studies have shown that it significantly reduces the viability of DLD-1 and HCT-116 human colorectal cancer cells in a dose-dependent manner.[1][2]

Cell LineIC50 Value (µM)Treatment DurationAssay
DLD-150.248 hoursMTT Assay
HCT-11644.548 hoursMTT Assay
Table 1: In Vitro Cytotoxicity of IMCA in Colorectal Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effect of IMCA on two different colorectal cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models

The anti-tumor effects of IMCA have been validated in preclinical animal models. In a xenograft model using BALB/c nude mice bearing DLD-1 colorectal cancer cells, administration of IMCA resulted in a dramatic reduction in tumor growth.[3]

Animal ModelCell LineTreatmentTumor Growth Inhibition RateKey Findings
BALB/c Nude MiceDLD-1IMCA76.4%Significant reduction in tumor volume and weight compared to the control group, with negligible organ toxicity.[2][3]
Table 2: In Vivo Anti-Tumor Efficacy of IMCA. This table summarizes the significant tumor growth inhibition observed in a DLD-1 colorectal cancer xenograft model following treatment with IMCA, highlighting its potent in vivo anti-cancer activity.

Mechanism of Action: Induction of Ferroptosis via the AMPK/mTOR/SLC7A11 Pathway

IMCA's efficacy is rooted in its ability to induce ferroptosis in cancer cells. This is achieved through a well-defined signaling cascade:

  • Activation of AMPK: IMCA promotes the phosphorylation of AMP-activated protein kinase (AMPK).[1]

  • Inhibition of mTOR: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway.[1][4]

  • Downregulation of SLC7A11: The inhibition of mTOR leads to the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system.[1][5][6]

  • GSH Depletion and ROS Accumulation: Reduced SLC7A11 expression leads to decreased cystine uptake and subsequent depletion of glutathione (GSH), a major intracellular antioxidant.[1][5][6] This results in the accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering ferroptosis.[1][5][6]

IMCA_Mechanism cluster_cell Cancer Cell IMCA IMCA AMPK AMPK IMCA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTOR mTOR pAMPK->mTOR Inhibits SLC7A11 SLC7A11 pAMPK->SLC7A11 Inhibits Expression mTOR->SLC7A11 Promotes GSH GSH SLC7A11->GSH Cystine uptake for GSH synthesis Cystine Cystine (extracellular) Glutamate Glutamate (extracellular) ROS ROS GSH->ROS Neutralizes Ferroptosis Ferroptosis ROS->Ferroptosis Induces

Figure 1: Signaling pathway of IMCA-induced ferroptosis. This diagram illustrates how IMCA activates AMPK, which in turn inhibits the mTOR pathway, leading to the downregulation of SLC7A11, GSH depletion, ROS accumulation, and ultimately ferroptosis in cancer cells.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: DLD-1 and HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 12 hours.

  • Treatment: Cells were treated with various concentrations of IMCA (ranging from 12.5 to 200 µM) for 48 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

MTT_Workflow A Seed colorectal cancer cells (5x10³ cells/well) B Incubate for 12 hours A->B C Treat with IMCA (12.5-200 µM) for 48 hours B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance to determine cell viability F->G

Figure 2: Workflow for the in vitro MTT cell viability assay. This flowchart outlines the key steps involved in assessing the cytotoxic effects of IMCA on colorectal cancer cells.

In Vivo Xenograft Study
  • Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Cell Implantation: DLD-1 cells were subcutaneously injected into the flank of each mouse to establish tumors.

  • Treatment Initiation: When tumors reached a palpable size, mice were randomly assigned to a control group (receiving saline) and a treatment group (receiving IMCA).

  • Drug Administration: IMCA was administered to the treatment group (specific dosage and frequency to be determined from full-text articles).

  • Tumor Measurement: Tumor volume and mouse body weight were measured regularly throughout the experiment.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed. Organ tissues were collected to assess toxicity.

Xenograft_Workflow A Subcutaneous injection of DLD-1 cells into nude mice B Tumor growth to palpable size A->B C Randomization into control and IMCA treatment groups B->C D Systemic administration of IMCA or saline C->D E Regular monitoring of tumor volume and body weight D->E F Euthanasia and tumor excision at study endpoint E->F G Measurement of tumor weight and assessment of organ toxicity F->G

Figure 3: Experimental workflow for the in vivo xenograft study. This diagram depicts the sequential steps of the animal study to evaluate the anti-tumor efficacy of IMCA.

Conclusion

The available data strongly suggest that 2-imino-6-methoxy-2H-chromene-3-carbothioamide is a potent anti-cancer agent with significant efficacy against colorectal cancer both in vitro and in vivo. Its well-defined mechanism of action, centered on the induction of ferroptosis, presents a promising avenue for the development of novel cancer therapeutics. Further research is warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.

References

Comparative Guide to the Structure-Activity Relationship of 2H-Chromene-3-Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2H-chromene-3-carbothioamide derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic compounds.

Introduction

The 2H-chromene scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbothioamide group at the 3-position of the 2H-chromene ring has emerged as a promising strategy for the development of novel therapeutic agents. This guide summarizes the key SAR findings, presents comparative biological data, and provides detailed experimental protocols for the assays mentioned.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the chromene ring and the carbothioamide nitrogen.

Anticancer Activity:

While comprehensive SAR studies specifically on this compound are still emerging, research on related chromene structures provides valuable insights. For the structurally related 1H-benzo[f]chromene-2-carbothioamide scaffold, the substitution pattern on the phenyl group attached to the carbothioamide nitrogen plays a crucial role in cytotoxic efficacy.

  • Halogen Substitution: The presence of halogen atoms, particularly fluorine, on the phenyl ring can enhance cytotoxic activity. For instance, a difluoro-substituted derivative of 1H-benzo[f]chromene-2-carbothioamide demonstrated potent activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines.[1] Halogenated derivatives also showed superior activity against the PC-3 (prostate cancer) cell line.[1]

  • Lipophilicity: The antitumor activity of benzo[h]chromene derivatives, another related scaffold, was found to be significantly affected by the lipophilicity of the substituents at the 2- and 3-positions.

General SAR Observations for Chromene Derivatives:

Studies on a broader range of 2H-chromene derivatives indicate that:

  • Substitutions at the 6- and 8-positions of the chromene ring with electron-withdrawing groups, such as bromo, can increase the inhibitory activity of 3-nitrochromene derivatives against thioredoxin reductase, an important target in cancer therapy.

  • The overall conformation of the molecule is critical. An "L-like" conformation in certain 2H-chromene derivatives has been associated with high affinity for specific biological targets.

Comparative Biological Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of selected chromene derivatives. It is important to note that direct comparison is challenging due to variations in experimental conditions between studies.

Table 1: Anticancer Activity of Chromene Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Difluoro-substituted 1H-benzo[f]chromene-2-carbothioamideMCF-75.4[1]
HepG-24.5[1]
Other halogenated 1H-benzo[f]chromene-2-carbothioamidesPC-31.1 - 2.7[1]

Table 2: Antimicrobial Activity of 2H-Chromene-3-Carboxamide Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Compound 3aBacillus cereus0.062[2]
Compound 3cBacillus cereus0.062[2]
Compound 4cBacillus cereus0.062[2]
Streptomycin (Standard)Bacillus cereus0.125[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3][4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., 15 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[3]

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[4]

Agar-Well Diffusion Method for Antimicrobial Activity

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the well.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well.

Visualizing SAR and Experimental Workflows

The following diagrams illustrate the general workflow for SAR studies and a typical cytotoxicity assay.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Data Collect IC50/MIC Data Anticancer->Data Antimicrobial->Data SAR Establish Structure-Activity Relationships Data->SAR Lead Identify Lead Compounds SAR->Lead Lead->Synthesis Optimization

Caption: General workflow for the structure-activity relationship (SAR) study of novel compounds.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add this compound derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising area for the discovery of new anticancer and antimicrobial agents. The limited available data suggests that substitutions on the chromene ring and the N-phenyl moiety of the carbothioamide are key determinants of biological activity. Further systematic studies are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this class of compounds. This guide provides a foundational overview to inform future research and development efforts in this area.

References

A Comparative Analysis of the Antimicrobial Spectrum of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Chromene derivatives, a class of heterocyclic compounds, have demonstrated significant potential in this arena, exhibiting a broad spectrum of activity against various bacterial and fungal strains.[1][2] This guide provides a comprehensive comparison of the antimicrobial performance of different chromene derivatives, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.

Comparative Antimicrobial Activity of Chromene Derivatives

The antimicrobial efficacy of various chromene derivatives has been extensively evaluated, with Minimum Inhibitory Concentration (MIC) being a key metric for quantifying their potency. The following table summarizes the MIC values of representative chromene derivatives against a panel of clinically relevant microorganisms.

Chromene DerivativeMicroorganismGram StainMIC (µg/mL)Reference
Series 1: 2-Amino-4H-chromenes
Compound 4bStreptococcus pneumoniaeGram-positive0.007[1]
Compound 4cStreptococcus pneumoniaeGram-positive0.007-3.9[1]
Compound 13eStreptococcus pneumoniaeGram-positive0.007[1]
Compound 13iStreptococcus pneumoniaeGram-positive0.007-3.9[1]
4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amineStaphylococcus aureusGram-positive10 - 25[3]
4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amineStaphylococcus aureusGram-positive10 - 25[3]
4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amineStaphylococcus aureusGram-positive10 - 25[3]
Compound 4bBacillus subtilisGram-positive0.49[1]
Compound 4dBacillus subtilisGram-positive0.49[1]
4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amineBacillus subtilisGram-positive10 - 25[3]
4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amineBacillus subtilisGram-positive10 - 25[3]
4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amineBacillus subtilisGram-positive10 - 25[3]
4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-amineEscherichia coliGram-negative10 - 25[3]
4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amineEscherichia coliGram-negative10 - 25[3]
4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-amineEscherichia coliGram-negative10 - 25[3]
4-(1H-indol-3-yl)-6-methoxy-N-methyl-3-nitro-4H-chromen-2-aminePseudomonas aeruginosaGram-negative10 - 25[3]
4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-aminePseudomonas aeruginosaGram-negative10 - 25[3]
4-(6-Fluoro-1H-Indol-3-yl)-N-methyl-3-nitro-4H-chromen-2-aminePseudomonas aeruginosaGram-negative10 - 25[3]
Compound 4bAspergillus fumigatusFungus0.49[1]
Compound 4dAspergillus fumigatusFungus0.49[1]
Compound 4bCandida albicansFungus>50[1]
Series 2: Other Chromene Derivatives
Fused chromenopyrimidinesStaphylococcus aureusGram-positiveModerate to good[4]
Fused chromenopyrimidinesListeria monocytogenesGram-positiveModerate to good[4]
Fused chromenopyrimidinesSalmonella TyphiGram-negativeModerate to good[4]
Fused chromenopyrimidinesBacillus cereusGram-positiveModerate to good[4]

Experimental Protocols

The antimicrobial activity of chromene derivatives is typically assessed using standardized methods such as agar well diffusion and broth microdilution.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[5][6]

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the chromene derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[7]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum\nPreparation Inoculum Preparation Agar Plate\nInoculation Agar Plate Inoculation Inoculum\nPreparation->Agar Plate\nInoculation Well\nCreation Well Creation Agar Plate\nInoculation->Well\nCreation Compound\nApplication Compound Application Well\nCreation->Compound\nApplication Incubation Incubation Compound\nApplication->Incubation Zone of Inhibition\nMeasurement Zone of Inhibition Measurement Incubation->Zone of Inhibition\nMeasurement

Agar Well Diffusion Workflow
Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

  • Serial Dilutions: A series of twofold dilutions of the chromene derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the chromene derivative that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Serial Dilutions\nof Compound Serial Dilutions of Compound Inoculation of\nMicrotiter Plate Inoculation of Microtiter Plate Serial Dilutions\nof Compound->Inoculation of\nMicrotiter Plate Inoculum\nPreparation Inoculum Preparation Inoculum\nPreparation->Inoculation of\nMicrotiter Plate Incubation Incubation Inoculation of\nMicrotiter Plate->Incubation Visual Inspection\nfor Growth Visual Inspection for Growth Incubation->Visual Inspection\nfor Growth MIC\nDetermination MIC Determination Visual Inspection\nfor Growth->MIC\nDetermination

Broth Microdilution Workflow

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that a primary mechanism of action for the antimicrobial activity of certain chromene derivatives is the inhibition of bacterial DNA gyrase.[3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is crucial for relieving torsional stress during these processes.

The inhibition of DNA gyrase by chromene derivatives disrupts the DNA replication process, ultimately leading to bacterial cell death. The following diagram illustrates this proposed mechanism.

G cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Chromene Derivatives DNA_Unwinding DNA Unwinding (Helicase) Replication_Fork Replication Fork Formation DNA_Unwinding->Replication_Fork Torsional_Strain Increased Torsional Strain Replication_Fork->Torsional_Strain DNA_Gyrase_Action DNA Gyrase (Relieves Strain) Torsional_Strain->DNA_Gyrase_Action requires DNA_Replication_Continues Successful DNA Replication DNA_Gyrase_Action->DNA_Replication_Continues Inhibition Inhibition of DNA Gyrase DNA_Gyrase_Action->Inhibition Chromene_Derivative Chromene Derivative Chromene_Derivative->Inhibition Replication_Halted DNA Replication Halted Inhibition->Replication_Halted Cell_Death Bacterial Cell Death Replication_Halted->Cell_Death

Inhibition of DNA Gyrase by Chromenes

This guide highlights the significant antimicrobial potential of chromene derivatives. The presented data and methodologies provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the rational design and advancement of new and effective antimicrobial agents. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in harnessing the full therapeutic potential of this promising class of molecules.

References

A Comparative Guide to Analytical Methods for 2H-Chromene-3-Carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2H-chromene-3-carbothioamide. As a novel compound, validated analytical methods for this specific molecule are not yet established in publicly available literature. Therefore, this document outlines recommended starting points for method development and validation based on established techniques for structurally related compounds, including thioamides and chromene derivatives. The information presented herein is intended to guide researchers in selecting and tailoring appropriate analytical strategies for their specific needs.

Comparison of Potential Analytical Methods

The selection of an analytical method is critical for the accurate and reliable quantification of this compound in various matrices, from bulk substance to biological samples. The three most common and applicable techniques are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and complexity.

Analytical MethodPrincipleCommon ApplicationAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Quantification of pure substance, quality control.Robust, reproducible, widely available.Moderate sensitivity, potential for interference.
UV-Vis Spectrophotometry Measures absorbance of light by the analyte in solution.Simple, rapid quantification in simple matrices.Cost-effective, easy to use.Low specificity, susceptible to interference.
LC-MS/MS Separation by HPLC coupled with highly selective mass detection.Trace-level quantification in complex biological matrices.High sensitivity and specificity.High cost, complex instrumentation.

Performance Comparison of Analytical Methods for Related Compounds

The following tables summarize typical performance characteristics of HPLC-UV, UV-Vis, and LC-MS/MS methods for the analysis of compounds structurally similar to this compound. These values should be considered as indicative and will require optimization and validation for the specific target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Data based on the analysis of Ethionamide, a thioamide drug.[1][2]

Validation ParameterTypical Performance
Linearity (Range)0.1 - 4 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97% - 103%
Precision (RSD%)< 2%
Limit of Detection (LOD)~5 ng/mL
Limit of Quantification (LOQ)~15 ng/mL

Table 2: UV-Visible Spectrophotometry

Data based on the analysis of Thioacetamide.[3][4]

Validation ParameterTypical Performance
Linearity (Range)3.13 × 10⁻⁸ M–7.67 × 10⁻⁷ M
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)Dependent on chromophore
Precision (RSD%)< 5%
Limit of Detection (LOD)~10⁻⁸ M
Limit of Quantification (LOQ)~3 × 10⁻⁸ M

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Data based on the analysis of Ethionamide in human plasma.[5]

Validation ParameterTypical Performance
Linearity (Range)25.7–6120 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)85% - 115%
Precision (RSD%)< 15%
Limit of Detection (LOD)Sub-ng/mL level
Limit of Quantification (LOQ)~25 ng/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized from methods used for similar compounds and should be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Acetonitrile and phosphate buffer (pH adjusted) mixture (e.g., 75:25 v/v). The optimal ratio should be determined experimentally.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: Ambient or controlled (e.g., 25 °C)

  • Detection wavelength: Determined by UV scan of this compound (likely in the range of 280-320 nm).

Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to a concentration within the calibration range.

Validation Parameters to be Assessed:

  • Specificity

  • Linearity and Range

  • Accuracy (Recovery)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

UV-Visible Spectrophotometric Method

This method offers a simple and rapid approach for the determination of this compound in simple solutions.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in a suitable solvent (e.g., ethanol or methanol) over the UV-Vis range (e.g., 200-400 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution and measure its absorbance at λmax.

  • Determine the concentration of the sample from the calibration curve.

Validation Parameters to be Assessed:

  • Linearity and Range

  • Accuracy

  • Precision

  • LOD and LOQ

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying this compound in complex matrices such as plasma, serum, or tissue extracts.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Liquid Chromatography:

  • Utilize an appropriate reversed-phase column (e.g., C18) with a gradient elution program.

  • Mobile phase typically consists of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometry:

  • Optimize the MS parameters for this compound, including precursor ion, product ions, collision energy, and other source parameters.

  • Use an appropriate internal standard (structurally similar, stable isotope-labeled, or a compound with similar chromatographic behavior).

Sample Preparation:

  • For biological matrices, sample preparation is crucial and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[6][7]

Validation Parameters to be Assessed:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

  • LOD and LOQ

Potential Biological Signaling Pathways and Experimental Workflows

Chromene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11][12][13][14][15][16][17] These activities are often mediated through interactions with specific cellular signaling pathways. Below are diagrams representing a generalized experimental workflow for analytical method validation and a potential signaling pathway that could be investigated for this compound based on the known activities of related compounds.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Method Development B Method Optimization A->B Initial Parameters C Pre-Validation B->C Optimized Conditions D Full Validation C->D Preliminary Data E Routine Application D->E Validated Method V1 Specificity D->V1 V2 Linearity & Range D->V2 V3 Accuracy D->V3 V4 Precision D->V4 V5 LOD & LOQ D->V5 V6 Robustness D->V6

Caption: A generalized workflow for analytical method validation.

G cluster_0 Potential Anti-inflammatory Signaling Pathway Compound This compound COX2 COX-2 Compound->COX2 Inhibition LOX LOX Compound->LOX Inhibition NFkB NF-kB Compound->NFkB Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Production Leukotrienes Leukotrienes LOX->Leukotrienes Production Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation

Caption: A potential anti-inflammatory signaling pathway for chromene derivatives.

References

Comparative Analysis of 2H-Chromene-3-Carbothioamide and Its Analogs: A Guide to Biological Activity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a versatile pharmacophore that has been extensively explored for a wide range of therapeutic applications. This guide provides a comparative analysis of the biological activities of 2H-chromene-3-carbothioamide and its structurally related analogs, including carboxamide derivatives. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The following sections objectively compare the performance of these compounds across various biological targets, offering insights into their potential for cross-reactivity and selectivity.

Anticancer Activity

Derivatives of the 2H-chromene scaffold have demonstrated significant potential as anticancer agents, with activities observed against a variety of cancer cell lines. The substitution pattern on the chromene ring and the nature of the group at the 3-position play a crucial role in determining the cytotoxic potency and selectivity.

Quantitative Data: Anticancer Activity of 2H-Chromene Derivatives
Compound IDModificationCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Compound 5 2-imino-2H-chromene-3-carboxamide derivativeFour cancer cell lines4.96 - 7.44-[1]
Doxorubicin (control) -Four cancer cell lines0.426–0.493-[1]
1H-benzo[f]chromene-2-carbothioamide derivative (difluoro-substituted) Difluoro-substituted phenyl groupMCF-7-5.4[2]
1H-benzo[f]chromene-2-carbothioamide derivative (difluoro-substituted) Difluoro-substituted phenyl groupHepG-2-4.5[2]
Various halogenated 1H-benzo[f]chromene-2-carbothioamide derivatives Halogenated phenyl groupsPC-3-1.1-2.7[2]
Compound 10a Dihydropyrazole linked to 2H-chromeneHepG2-0.98 ± 0.11[3]
Chromene derivative 2 -HT-29-> Doxorubicin[4][5]
Chromene derivative 5 -HepG-2-> Doxorubicin[4][5]
Experimental Protocols

Cytotoxicity Assay (MTT Assay):

  • Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]

Signaling Pathway

Some 2H-chromene derivatives have been found to exert their anticancer effects by inhibiting telomerase and modulating the Wnt/β-catenin signaling pathway.[3]

Wnt_Pathway 2H-Chromene Derivative 2H-Chromene Derivative GSK-3β GSK-3β 2H-Chromene Derivative->GSK-3β inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin degradation Nucleus Nucleus β-catenin->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory point of 2H-chromene derivatives.

Antimicrobial Activity

2H-chromene-3-carboxamide derivatives have been evaluated for their efficacy against a range of pathogenic microbes, demonstrating notable antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity of 2H-Chromene-3-Carboxamide Derivatives
Compound IDModificationMicroorganismMIC (mg/mL)
3a 2H-chromene-3-carboxylic acid derivativeBacillus cereus0.062
3c 2H-chromene-3-carboxylic acid derivativeBacillus cereus0.062
4c 2H-chromene-3-carboxamide derivativeBacillus cereus0.062
Streptomycin (control) -Bacillus cereus0.125
4a 2H-chromene-3-carboxamide derivativeGram-negative bacteriaBest inhibitory profile
4b 2H-chromene-3-carboxamide derivativeCandida albicans, Aspergillus nigerMost active

Data extracted from a study by Olomola et al.[6]

Experimental Protocols

Agar-Well Diffusion Method:

  • A standardized inoculum of the test microorganism was uniformly spread on the surface of a sterile agar plate.

  • Wells of a specific diameter were made in the agar using a sterile borer.

  • A defined volume of the test compound solution (at a known concentration) was added to each well.

  • The plates were incubated under appropriate conditions for the microorganism to grow.

  • The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.[6]

Minimum Inhibitory Concentration (MIC) Determination:

  • Serial dilutions of the test compounds were prepared in a liquid growth medium in microtiter plates.

  • A standardized suspension of the test microorganism was added to each well.

  • The plates were incubated, and the lowest concentration of the compound that completely inhibited visible growth of the microorganism was recorded as the MIC.[6]

Enzyme and Receptor Activity

The versatility of the 2H-chromene scaffold extends to the inhibition of specific enzymes and receptors, highlighting its potential for targeted therapies.

Quantitative Data: P2Y6 Receptor Antagonism by 3-Nitro-2H-chromene Derivatives
Compound IDModificationTargetIC50 (µM)
11 6-fluorohuman P2Y6R1 - 2
12 6-chlorohuman P2Y6R1 - 2
15 6-(4-hydroxymethylphenyl)human P2Y6R2.00
19 6-(methyl acrylate)human P2Y6R2.57
26 (MRS4853) 8-triethylsilylethynylhuman P2Y6R0.46
27 6,8-difluorohuman P2Y6R2.99
5 -mouse P2Y6R4.94
25 -mouse P2Y6R17.6
26 -mouse P2Y6R6.15
27 -mouse P2Y6R17.8

Data from a study on P2Y6 receptor antagonists.[7]

Quantitative Data: Monoamine Oxidase (MAO) Inhibition by 2H-Chromene-3-carboxamide Derivatives
Compound IDTargetIC50 (µM)Selectivity (MAO-B vs MAO-A)
4d MAO-B0.9364.5-fold
Iproniazid (control) MAO-B7.801-fold

Data from a study on MAO inhibitors.[8]

Experimental Protocols

Calcium Mobilization Assay (for P2Y6 Receptor Antagonism):

  • Human astrocytoma cells expressing the P2Y6 receptor were plated in 96-well plates.

  • The cells were loaded with a calcium-sensitive fluorescent dye.

  • Test compounds (potential antagonists) were added to the wells.

  • The native agonist UDP was then added to stimulate the receptor.

  • Changes in intracellular calcium concentration were measured using a fluorescent plate reader.

  • The IC50 values were determined by measuring the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response.[7][9]

MAO Inhibition Assay:

  • The activity of recombinant human MAO-A and MAO-B was measured using a chemiluminescent assay.

  • The assay is based on the detection of hydrogen peroxide produced during the oxidative deamination of the MAO substrate.

  • The enzymes were incubated with the test compounds for a specific time before the addition of the substrate.

  • The luminescence generated was proportional to the enzyme activity.

  • IC50 values were calculated from the dose-dependent inhibition of enzyme activity.[8]

Structure-Activity Relationship Visualization

The following diagram illustrates the general structure-activity relationships for 2H-chromene derivatives based on the available data.

SAR_Overview cluster_activity Biological Activities 2H-Chromene Core 2H-Chromene Core Anticancer Anticancer 2H-Chromene Core->Anticancer Carbothioamide at C2 Dihydropyrazole at C3 Antimicrobial Antimicrobial 2H-Chromene Core->Antimicrobial Carboxamide at C3 P2Y6R Antagonism P2Y6R Antagonism 2H-Chromene Core->P2Y6R Antagonism Nitro at C3 Trifluoromethyl at C2 Substituents at C6, C8 MAO Inhibition MAO Inhibition 2H-Chromene Core->MAO Inhibition Carboxamide at C3

Caption: Structure-activity relationships of 2H-chromene derivatives.

Conclusion

The 2H-chromene scaffold serves as a privileged structure in the development of new therapeutic agents. The available data indicates that this compound and its carboxamide analogs exhibit a diverse range of biological activities, including potent anticancer, antimicrobial, and enzyme/receptor inhibitory effects. The selectivity and potency of these compounds are highly dependent on the substitution patterns on the chromene ring system. This comparative guide highlights the importance of specific structural modifications in directing the biological activity profile of these compounds. Further comprehensive cross-reactivity studies on individual optimized lead compounds are warranted to fully elucidate their selectivity and potential off-target effects, which will be crucial for their future clinical development.

References

Benchmarking 2H-Chromene-3-Carbothioamide Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of 2H-chromene-3-carbothioamide derivatives against established inhibitors in several key therapeutic areas, including diabetes, cancer, and neurodegenerative disease. The data presented is compiled from various studies to offer an objective overview of their potential as therapeutic agents.

Data Presentation: Quantitative Comparison of Inhibitory Activities

The inhibitory potential of this compound derivatives has been evaluated against several key enzymes and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with well-known inhibitors.

Table 1: α-Glucosidase and α-Amylase Inhibition

Derivatives of 2H-chromene have shown promising activity as inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Their performance is compared with Acarbose, a widely used anti-diabetic drug.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Known InhibitorIC50 (µM)Reference
2H-Chromene DerivativeChromen-linked hydrazine carbothioamide (3r)α-Glucosidase0.29Acarbose873.34[1]
2H-Chromene DerivativeChromen-linked hydrazine carbothioamide (3h)α-Glucosidase1.08Acarbose873.34[1]
2H-Chromene DerivativeChromen-linked hydrazine carbothioamide (3f)α-Glucosidase1.28Acarbose873.34[1]
2H-Chromene DerivativeChromen-linked hydrazine carbothioamide (3c)α-Glucosidase1.50Acarbose873.34[1]
6-Sulfonamide-2H-chromeneDerivative 9α-Amylase1.08 ± 0.02Acarbose0.43 ± 0.01[2]
6-Sulfonamide-2H-chromeneDerivative 2α-Amylase1.76 ± 0.01Acarbose0.43 ± 0.01[2]
6-Sulfonamide-2H-chromeneDerivative 2α-Glucosidase0.548 ± 0.02 (µg/mL)Acarbose0.604 ± 0.02 (µg/mL)[2]

Note: IC50 values for α-glucosidase for sulfonamide derivatives were reported in µg/mL.

Table 2: Anticancer Activity

The cytotoxic effects of 2H-chromene derivatives have been investigated in various cancer cell lines. Their efficacy is benchmarked against Doxorubicin, a common chemotherapeutic agent.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Known InhibitorIC50 (µM)Reference
Chromene DerivativeCompound 177mMCF-7 (Breast)0.32Doxorubicin-[3]
Chromene DerivativeCompound 177fHCT-116 (Colon)0.2Doxorubicin-[3]
Chromene DerivativeCompound 177fHepG-2 (Liver)0.5Doxorubicin-[3]
Chromene DerivativeCompound 2HT-29 (Colon)Higher than DoxorubicinDoxorubicin-[4]
Chromene DerivativeCompound 5HepG-2 (Liver)Higher than DoxorubicinDoxorubicin-[4]
Chromene DerivativeCompound 6MCF-7 (Breast)Higher than DoxorubicinDoxorubicin-[4]

Note: Direct side-by-side IC50 values for Doxorubicin were not always provided in the same study.

Table 3: BACE1 and Carbonic Anhydrase Inhibition

2H-chromene derivatives have also been explored as inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease, and carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and cancer.

Compound ClassDerivativeTarget EnzymeIC50 (nM)Known InhibitorIC50 (nM)Reference
Phenylimino-2H-chromen-3-carboxamideCompound 9eBACE198--[5]
Iminochromene carboxamide-BACE12200--[6]
4H-chromen-4-one sulfonamideCompound 6fhCA II7.5 (Ki)Acetazolamide (AAZ)12.1 (Ki)[7]
4H-chromen-4-one sulfonamideCompound 5ahCA IX16.6 (Ki)Acetazolamide (AAZ)25.7 (Ki)[7]
Chromene SulfonamideCompound 3nhCA IX41.3 (Ki)Acetazolamide (AAZ)-[8]
Chromene SulfonamideCompound 3nhCA XII39.1 (Ki)Acetazolamide (AAZ)-[8]

Note: Some values are reported as inhibition constants (Ki) rather than IC50.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays mentioned in this guide.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

  • Enzyme and Substrate Preparation : An α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation : The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation : The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Measurement : The enzymatic reaction, which results in the release of p-nitrophenol, is monitored by measuring the absorbance at 405 nm at regular intervals.

  • Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.[9][10]

α-Amylase Inhibition Assay

This assay assesses the ability of a compound to inhibit α-amylase, an enzyme that hydrolyzes starch.

  • Enzyme and Substrate Preparation : A solution of α-amylase (e.g., porcine pancreatic) is prepared in a suitable buffer (e.g., Tris-HCl, pH 6.9). A starch solution is prepared as the substrate.

  • Incubation : The test compound is pre-incubated with the α-amylase solution.

  • Reaction Initiation : The starch solution is added to the enzyme-inhibitor mixture to start the reaction, which is then incubated at 37°C.

  • Reaction Termination : The reaction is stopped by adding a solution like dinitrosalicylic acid (DNS) reagent or an acidic solution.

  • Measurement : The amount of reducing sugars produced is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm for the DNS method).

  • Calculation : The inhibitory activity is calculated by comparing the absorbance of the test sample with that of a control. The IC50 value is determined from a dose-response curve.[11]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[12][13]

BACE1 FRET Assay

This assay measures the activity of β-secretase 1 (BACE1) using a fluorescence resonance energy transfer (FRET) substrate.

  • Reagent Preparation : A BACE1 enzyme solution and a FRET-based peptide substrate are prepared in an appropriate assay buffer (typically acidic, e.g., sodium acetate, pH 4.5).

  • Incubation : The test compound is pre-incubated with the BACE1 enzyme.

  • Reaction Initiation : The FRET substrate is added to the enzyme-inhibitor mixture. In its intact form, the quencher molecule on the substrate suppresses the fluorescence of the donor fluorophore.

  • Measurement : Upon cleavage of the substrate by BACE1, the donor and quencher are separated, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

  • Calculation : The rate of the reaction is determined from the slope of the fluorescence signal over time. The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor, and the IC50 is determined.[5][14]

Carbonic Anhydrase Inhibition Assay

This assay evaluates the inhibition of carbonic anhydrase activity, often based on its esterase activity.

  • Enzyme and Substrate Preparation : A solution of the carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII) is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.4). p-Nitrophenyl acetate (p-NPA) is typically used as the substrate.

  • Incubation : The test compound is pre-incubated with the enzyme solution.

  • Reaction Initiation : The p-NPA substrate is added to the enzyme-inhibitor mixture.

  • Measurement : The hydrolysis of p-NPA by carbonic anhydrase produces p-nitrophenol, a yellow product. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400-405 nm.

  • Calculation : The inhibitory activity is determined by comparing the enzymatic rate in the presence of the inhibitor to the rate of the control. The IC50 or Ki value is then calculated.[15][16]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Test Compound Dilutions pre_incubation Pre-incubation: Enzyme + Inhibitor prep_compound->pre_incubation prep_enzyme Enzyme Solution prep_enzyme->pre_incubation prep_substrate Substrate Solution reaction Reaction Initiation: Add Substrate prep_substrate->reaction pre_incubation->reaction measurement Data Acquisition (e.g., Absorbance/Fluorescence) reaction->measurement calculation Calculate % Inhibition measurement->calculation dose_response Generate Dose-Response Curve calculation->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: General experimental workflow for enzyme inhibitor screening.

carbohydrate_digestion dietary_carbs Dietary Carbohydrates (Starch, Sucrose) oligosaccharides Oligosaccharides & Disaccharides dietary_carbs->oligosaccharides Digestion monosaccharides Monosaccharides (Glucose) oligosaccharides->monosaccharides Hydrolysis absorption Intestinal Absorption monosaccharides->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose alpha_amylase α-Amylase alpha_amylase->dietary_carbs alpha_glucosidase α-Glucosidase alpha_glucosidase->oligosaccharides inhibitor 2H-Chromene Derivatives (α-Glucosidase Inhibitors) inhibitor->alpha_glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

References

A Head-to-Head Comparison of 2H-Chromene-3-Carbothioamide and its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among its diverse derivatives, 2H-chromene-3-carbothioamide and its analogues have emerged as promising candidates in the quest for novel therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound and its carboxamide analogues, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in their drug discovery and development endeavors.

Performance Comparison: Anticancer and Antimicrobial Activities

The biological efficacy of 2H-chromene derivatives is significantly influenced by the nature of substituents on the chromene ring and modifications at the 3-position. The following tables present a comparative summary of the reported anticancer and antimicrobial activities of this compound and its carboxamide analogues. It is important to note that the data is collated from various studies, and direct comparison should be made with consideration of the different experimental conditions.

Anticancer Activity

The cytotoxic potential of 2H-chromene derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/AnalogueCancer Cell LineIC50 (µM)Reference
2-Imino-2H-chromene-3-carboxamide Derivative (Compound 5) Multiple Cell Lines4.96 - 7.44 (µg/mL)[1]
Dihydropyrazole-linked 2H-chromene (Compound 10a) HepG2 (Liver)0.98 ± 0.11[2]
2-Imino-2H-chromene-3-carboxamide Derivative MOLT-4 (Leukemia), SK-OV-3 (Ovarian)Potent Inhibition[3]
N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) MOLT-4 (Leukemia), SK-OV-3 (Ovarian)Potent Inhibitory Activity[3]
2-Amino-3-cyano-4H-chromene Derivatives (4a, 4b) SK-LU-1 (Lung), PC-3 (Prostate)More active than cisplatin and topotecan in SK-LU-1[4]
Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/AnalogueMicroorganismMIC (µg/mL)Reference
2H-Chromene-3-carboxamide (Compound 4a) Gram-negative bacteriaBest inhibitory profile[5]
2H-Chromene-3-carboxamide (Compound 4b) Candida albicans, Aspergillus nigerMost active against fungal strains[5]
2H-Chromene-3-carboxylic acid (Compound 3a, 3c) and Carboxamide (4c) Bacillus cereus62[5]
4H-Chromene-3-carboxamides (Compounds 4k, 4l) Gram-positive and Gram-negative bacteria9.3[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays cited in this guide.

Synthesis of this compound and Analogues

The synthesis of the 2H-chromene scaffold can be achieved through various methods. A common approach for 2-imino-2H-chromene-3-carboxamide involves a Knoevenagel condensation and intramolecular cyclization of salicylaldehyde with cyanoacetamide.[6] For the corresponding carbothioamide, 2-cyanothioacetamide can be utilized in a similar three-component reaction with salicylaldehydes and chloroacetone or hydrazonyl chlorides.[7]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[12]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[13][14][15]

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test microorganism.

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 20-100 µL) of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development. Research suggests that 2H-chromene derivatives can modulate several key signaling pathways involved in cancer progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[16][17] Its aberrant activation is a hallmark of many cancers.[17] Some heterocyclic compounds have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation Signal) APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Chromene 2H-Chromene Analogue Chromene->Dsh Potential Inhibition Point Chromene->BetaCatenin_n Potential Inhibition Point BetaCatenin_n->TCF_LEF Extrinsic_Apoptosis cluster_DISC Death-Inducing Signaling Complex (DISC) DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binding FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation (DISC formation) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activation Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chromene 2H-Chromene Analogue Chromene->Procaspase8 Potential Induction Point Experimental_Workflow Synthesis Synthesis of this compound and Analogues Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Anticancer Anticancer Activity Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (Agar Well Diffusion) Purification->Antimicrobial IC50 Determination of IC50 Values Anticancer->IC50 MIC Determination of MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead Compound Identification and Optimization SAR->Lead

References

Safety Operating Guide

Proper Disposal of 2H-Chromene-3-Carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific disposal protocols for compounds like 2H-chromene-3-carbothioamide is essential. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact can cause skin and serious eye irritation.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: An impervious lab coat or protective clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation, to avoid inhaling dust or aerosols.

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Emergency Preparedness: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Segregation and Storage:

    • Do not mix this compound with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.

    • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the waste in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.

  • Waste Collection and Transportation:

    • Adhere to your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS department.

    • Ensure that the container is securely closed and clean on the outside before it is collected.

  • Approved Disposal Methods:

    • The material should be disposed of by a licensed chemical destruction plant.[1]

    • Controlled incineration with flue gas scrubbing is an acceptable method of disposal.[1]

    • Crucially, do not discharge this compound or its containers into sewer systems or the environment. [1]

Management of Spills and Contaminated Materials

In the event of a spill, prompt and safe cleanup is crucial.

  • Immediate Response:

    • Evacuate personnel from the immediate spill area.

    • Remove all sources of ignition and use non-sparking tools for cleanup.[1]

  • Containment and Cleanup:

    • For small spills, carefully collect the material using appropriate tools and place it in a suitable, closed container for disposal.[1]

    • Avoid generating dust during cleanup.[1]

    • The collected material should be promptly disposed of in accordance with local and national regulations.[1]

  • Decontamination:

    • Thoroughly clean the spill area once the material has been removed.

Disposal of Contaminated Packaging

Contaminated packaging must also be treated as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: After proper rinsing, the packaging may be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, if local regulations permit.[1] Combustible packaging materials can be incinerated.[1]

Quantitative Data Summary

Hazard ClassificationPrecautionary Statement CodesDisposal Method
Acute toxicity, oral (Category 4)P264, P270, P301+P312, P330, P501Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Skin corrosion/irritation (Category 2)P264, P280, P302+P352, P321, P332+P313, P362Do not discharge to sewer systems.[1]
Serious eye damage/eye irritation (Category 2A)P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)P261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Wear appropriate PPE B Work in a well-ventilated area A->B C Segregate this compound waste B->C D Store in a labeled, sealed container C->D E Request pickup from EHS D->E F Transport to a licensed disposal facility E->F G Dispose via incineration or chemical destruction F->G cluster_hazards Hazards cluster_ppe Personal Protective Equipment substance This compound skin_irritation Skin Irritation substance->skin_irritation eye_irritation Eye Irritation substance->eye_irritation inhalation_hazard Inhalation Hazard substance->inhalation_hazard gloves Gloves skin_irritation->gloves goggles Goggles eye_irritation->goggles respirator Respirator inhalation_hazard->respirator

References

Personal protective equipment for handling 2H-chromene-3-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for 2H-chromene-3-carbothioamide based on information for structurally related compounds and general knowledge of thioamides. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult a certified SDS for this specific chemical prior to handling and to perform a thorough risk assessment for your specific laboratory conditions.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double gloving recommended)Provides a barrier against skin contact. Check glove compatibility charts for thioamides if available.
Body Protection Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is crucial. The following step-by-step guidance outlines the operational plan for handling this compound.

Experimental Protocol: General Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as detailed in Table 1 before entering the designated handling area.

  • Handling:

    • Conduct all manipulations of solid or dissolved this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid compound to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by environmental health and safety personnel.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.

Logical Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Risk Assessment prep2 Assemble Equipment & Reagents prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Label Waste Containers clean2->clean3 clean4 Store Waste for Pickup clean3->clean4 post1 Doff PPE clean4->post1 post2 Wash Hands post1->post2

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-chromene-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
2H-chromene-3-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.